methyl S-(4-fluorophenyl)cysteinate
Description
Properties
Molecular Formula |
C10H12FNO2S |
|---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
methyl 2-amino-3-(4-fluorophenyl)sulfanylpropanoate |
InChI |
InChI=1S/C10H12FNO2S/c1-14-10(13)9(12)6-15-8-4-2-7(11)3-5-8/h2-5,9H,6,12H2,1H3 |
InChI Key |
SHUFGWZQVFHFPU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CSC1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis of Methyl S-(4-fluorophenyl)cysteinate
Abstract
Methyl S-(4-fluorophenyl)cysteinate is a valuable synthetic intermediate in medicinal chemistry and drug development, frequently incorporated into molecules targeting a range of biological pathways. This in-depth technical guide provides a comprehensive overview of a robust and reproducible synthetic strategy for its preparation. We will delve into the mechanistic underpinnings of the S-arylation reaction, present a detailed, field-tested experimental protocol, and discuss critical parameters for reaction optimization and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this important building block.
Introduction and Strategic Overview
S-aryl cysteine derivatives are a privileged scaffold in pharmaceutical research. The incorporation of a fluorinated aryl moiety, specifically a 4-fluorophenyl group, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity through favorable electronic and steric interactions. The synthesis of methyl S-(4-fluorophenyl)cysteinate, therefore, represents a key enabling step in the development of novel therapeutics.
The primary challenge in this synthesis lies in the chemoselective formation of the carbon-sulfur (C-S) bond without racemization of the chiral center and with high efficiency. Several methodologies exist for C-S bond formation, including nucleophilic aromatic substitution (SNAr), and various metal-catalyzed cross-coupling reactions.[1][2] This guide will focus on a copper-catalyzed cross-coupling approach, which offers excellent functional group tolerance and stereochemical retention under relatively mild conditions.[3]
Retrosynthetic Analysis & Mechanistic Insights
Our target molecule, methyl S-(4-fluorophenyl)cysteinate, can be disconnected at the C-S bond. This retrosynthetic analysis points to two key precursors: an L-cysteine methyl ester derivative and a 4-fluorophenylating agent.
Figure 1: Retrosynthetic Analysis
Caption: Retrosynthetic approach for Methyl S-(4-fluorophenyl)cysteinate.
While several arylating agents can be used, arylboronic acids have emerged as highly effective partners in copper-catalyzed Chan-Lam-type cross-coupling reactions. The reaction is believed to proceed through a catalytic cycle involving the formation of a copper(II)-thiolate complex. Oxidative addition of the arylboronic acid, followed by reductive elimination, forges the desired C-S bond and regenerates the active copper catalyst.[3] The use of a suitable base is critical to facilitate the deprotonation of the thiol and activate the boronic acid.
Recommended Synthetic Protocol: Copper-Catalyzed S-Arylation
This protocol describes a reliable method for the synthesis of methyl S-(4-fluorophenyl)cysteinate via the reaction of L-cysteine methyl ester hydrochloride with 4-fluorophenylboronic acid, using copper(II) acetate as the catalyst.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| L-Cysteine methyl ester hydrochloride | 171.64 | 10.0 | 1.72 g |
| 4-Fluorophenylboronic acid | 139.92 | 12.0 (1.2 eq) | 1.68 g |
| Copper(II) Acetate (Cu(OAc)₂) | 181.63 | 1.0 (0.1 eq) | 182 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 25.0 (2.5 eq) | 4.35 mL |
| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |
Step-by-Step Experimental Procedure
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
-
Vessel Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add L-cysteine methyl ester hydrochloride (1.72 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and copper(II) acetate (182 mg, 1.0 mmol).
-
Solvent Addition: Add anhydrous dimethylformamide (50 mL) to the flask. Stir the mixture to achieve a suspension.
-
Base Addition: Place the flask in an ice bath to cool to 0 °C. Add N,N-diisopropylethylamine (DIPEA, 4.35 mL, 25.0 mmol) dropwise over 5 minutes. The initial hydrochloride salt requires one equivalent of base for neutralization, while a second equivalent acts as the base for the coupling reaction. The slight excess ensures the reaction proceeds efficiently.
-
Reaction Conditions: After the addition of DIPEA, remove the ice bath and allow the reaction to warm to room temperature. Subsequently, heat the mixture in an oil bath to 80 °C.[4]
-
Monitoring: Allow the reaction to proceed for 12-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and deionized water (100 mL). Transfer to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine, 2 x 50 mL) to remove residual DMF and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to afford methyl S-(4-fluorophenyl)cysteinate as a pale yellow oil or solid.
Characterization
To confirm the identity and purity of the final product, the following analytical techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons (two doublets in the ~7.0-7.5 ppm region), the alpha-proton of the cysteine backbone (~3.8 ppm), the methyl ester protons (~3.7 ppm), and the beta-protons (~3.1-3.3 ppm).
-
¹³C NMR: Signals corresponding to the aromatic carbons (including the carbon attached to fluorine showing a large C-F coupling constant), the carbonyl carbon, and the aliphatic carbons of the cysteine backbone.
-
¹⁹F NMR: A singlet in the typical aryl-fluoride region.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the [M+H]⁺ ion for the target molecule (C₁₀H₁₂FNO₂S, exact mass: 229.06).
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is recommended to determine the purity of the final compound, which should ideally be >95%.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, ensure all reagents are pure and the solvents are anhydrous. The reaction is sensitive to moisture and oxygen; performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can improve yields.[3] Increasing the reaction temperature to 100-110 °C may also facilitate the reaction but could lead to side products.[4]
-
Incomplete Reaction: If starting material remains, consider increasing the equivalents of the boronic acid (to 1.5 eq) or adding an additional portion of the copper catalyst and base after 12 hours.
-
Purification Difficulties: If the product is difficult to separate from starting materials or byproducts, ensure the crude material is thoroughly dried to remove DMF, which can interfere with chromatography. A different solvent system for chromatography may be required.
Conclusion
The copper-catalyzed S-arylation of L-cysteine methyl ester with 4-fluorophenylboronic acid is a highly effective and reliable method for the synthesis of methyl S-(4-fluorophenyl)cysteinate. The protocol outlined in this guide provides a clear, step-by-step procedure that, when coupled with careful experimental technique and appropriate analytical characterization, enables the consistent production of this key pharmaceutical intermediate. This methodology avoids harsh reagents and proceeds with high stereochemical fidelity, making it a valuable tool for professionals in drug discovery and development.
References
- US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google P
-
Rapid Nickel(II)-Promoted Cysteine S-Arylation with Arylboronic Acids - The Royal Society of Chemistry. [Link]
-
L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry. [Link]
- EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google P
-
A Theoretical and Experimental Study of Cysteine-Based Per- fluorinated Derivatives - Preprints.org. [Link]
-
Cysteine arylation - DSpace@MIT. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Cysteine arylation [dspace.mit.edu]
- 3. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]
- 4. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
physicochemical properties of methyl S-(4-fluorophenyl)cysteinate
Technical Monograph: Methyl S-(4-Fluorophenyl)cysteinate Physicochemical Profiling, Synthetic Methodologies, and Applications in 19F-NMR Structural Biology[1]
Executive Summary
Methyl S-(4-fluorophenyl)cysteinate is a specialized non-canonical amino acid derivative utilized primarily in medicinal chemistry as a bioisostere and in structural biology as a sensitive 19F-NMR probe .[1] By incorporating a fluorinated aromatic moiety onto the cysteine thiol, this compound serves as a lipophilic, oxidation-prone surrogate for methionine or phenylalanine, offering unique electronic properties due to the fluorine substituent. This guide details its physicochemical profile, validated synthetic routes via Chan-Lam coupling, and stability considerations for drug development workflows.
Part 1: Chemical Identity & Structural Analysis
| Parameter | Detail |
| IUPAC Name | Methyl (2R)-2-amino-3-[(4-fluorophenyl)sulfanyl]propanoate |
| Common Name | Methyl S-(4-fluorophenyl)cysteinate |
| Molecular Formula | C₁₀H₁₂FNO₂S |
| Molecular Weight | 229.27 g/mol |
| CAS Number | Not widely indexed (Custom Synthesis Category) |
| SMILES | COC(=O)CSc1ccc(F)cc1 |
| Stereochemistry | L-isomer (2R by Cahn-Ingold-Prelog priority) |
Structural Significance
The molecule consists of a cysteine backbone protected at the C-terminus as a methyl ester.[1][2] The thiol side chain is arylated with a 4-fluorophenyl group.[1]
-
Fluorine Effect: The para-fluorine atom acts as an electron-withdrawing group (EWG) via induction but electron-donating via resonance, modulating the electron density on the sulfur atom.[1] It also serves as a dedicated 19F-NMR reporter (-110 to -120 ppm range).[1]
-
Esterification: The methyl ester caps the carboxylic acid, reducing zwitterionic character and significantly increasing lipophilicity (LogP) to facilitate cell permeability or organic solvent solubility during synthesis.
Part 2: Physicochemical Profile
Note: Values below are derived from Quantitative Structure-Property Relationship (QSPR) models and validated analog data (e.g., S-phenylcysteine).
| Property | Value (Predicted/Analog) | Context & Implication |
| LogP (Octanol/Water) | 1.8 ± 0.3 | Moderately lipophilic.[1] Significant increase over free cysteine (-2.5).[1] Suitable for CNS drug design scaffolds.[1] |
| TPSA | ~60 Ų | Favorable for membrane permeability (Rule of 5 compliant).[1] |
| pKa (Amine) | 7.2 – 7.6 | Slightly lower than native cysteine (8.[1]5) due to the electron-withdrawing effect of the aryl-thioether and ester.[1] |
| Solubility (Water) | Low (< 1 mg/mL) | Requires co-solvents (DMSO, Acetonitrile) for aqueous assays.[1] |
| Solubility (Organic) | High | Soluble in DCM, Methanol, Ethyl Acetate, DMSO. |
| Melting Point | 135 – 145 °C | As Hydrochloride Salt.[1] The free base is likely a viscous oil or low-melting solid.[1] |
| H-Bond Donors/Acceptors | 1 / 4 | 1 Donor (Amine), 4 Acceptors (N, O, O, F). |
Part 3: Synthetic Routes & Protocols
The synthesis of S-aryl cysteines has evolved from harsh nucleophilic aromatic substitutions (SNAr) to mild, transition-metal-catalyzed cross-couplings.[1]
Method A: Copper-Catalyzed Chan-Lam Coupling (Recommended)
This method is preferred for its mild conditions, tolerance of air, and retention of stereochemistry (low racemization risk).[1]
Protocol:
-
Reagents: L-Cysteine methyl ester hydrochloride (1.0 equiv), 4-Fluorophenylboronic acid (2.0 equiv), Cu(OAc)₂ (1.0 equiv), Pyridine (3.0 equiv).[1]
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]
-
Procedure:
-
Workup: Quench with aqueous EDTA or NH₄OH (to remove Cu), extract with DCM, dry over Na₂SO₄, and concentrate.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Method B: Palladium-Catalyzed C-S Coupling (Buchwald-Hartwig)
Used for large-scale synthesis where yield is critical, though it requires inert atmosphere.[1]
-
Reagents: Pd₂dba₃ (cat), Xantphos (ligand), 1-Bromo-4-fluorobenzene, Diisopropylethylamine (DIPEA).[1]
-
Conditions: Toluene, 80–100 °C, Argon atmosphere.
Part 4: Reactivity & Stability Analysis
The S-aryl thioether linkage is chemically distinct from S-alkyl (methionine) or S-S (cystine) bonds.[1]
Oxidation Susceptibility (Metabolic Fate)
The sulfur atom is the primary site of metabolic and chemical instability.[1]
-
Sulfoxide (S=O): Formed readily by peroxides or metabolic enzymes (FMOs, CYPs).[1] This creates a new chiral center at sulfur, leading to diastereomers.
-
Sulfone (O=S=O): Formed under strong oxidation.[1] The electron-withdrawing fluorophenyl group makes the sulfur less nucleophilic than in methionine, potentially slowing down oxidation slightly.
Hydrolysis
-
Ester Hydrolysis: The methyl ester is labile to esterases in vivo or basic conditions (pH > 9) in vitro, converting the molecule to the free acid (zwitterion).
Racemization
-
Risk: Moderate.[1] The alpha-proton is acidic due to the adjacent carbonyl and the electron-withdrawing effect of the S-aryl group.[1] Avoid strong bases (e.g., NaH, LDA) during handling.
Part 5: Visualization of Pathways
Figure 1: Synthetic & Metabolic Pathways
This diagram illustrates the Chan-Lam synthesis route and the subsequent oxidative degradation pathways relevant to drug stability studies.[1]
Caption: Synthesis via Chan-Lam Coupling and oxidative metabolic fate.
Part 6: Applications in Drug Discovery
-
19F-NMR Reporter Probe:
-
The fluorine atom serves as a highly sensitive NMR probe.[1] When this amino acid is incorporated into a peptide or protein, the 19F chemical shift changes significantly based on the local environment (solvent exposure vs. hydrophobic burial).
-
Advantage:[1][3][5][6][7] Zero background signal in biological systems (unlike 1H NMR).[1]
-
-
Peptidomimetics:
-
Acts as a Constrained Methionine Surrogate .[1] The rigid phenyl ring restricts conformational freedom compared to the flexible ethyl chain of methionine, potentially locking bioactive conformations.
-
Pi-Stacking: The electron-poor fluorophenyl ring can engage in specific pi-stacking interactions with electron-rich residues (Trp, Tyr) in receptor binding pockets.[1]
-
References
-
Chan-Lam Coupling Mechanism & Scope
-
S-Arylation of Cysteine via Copper Catalysis
-
Physicochemical Properties of S-Allyl/Aryl Cysteines
-
Perfluoroaryl-Cysteine Chemistry (SNAr context)
Sources
- 1. (S)-4-Fluorophenylglycine | C8H8FNO2 | CID 853015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-Methylcysteine - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A Review on the Latest Progress of Chan‐Lam Coupling Reaction [ouci.dntb.gov.ua]
- 7. chemimpex.com [chemimpex.com]
- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
Methyl S-(4-fluorophenyl)cysteinate: Mechanism of Bioactivation and Applications
The following technical guide details the mechanism of action, synthesis, and experimental utility of methyl S-(4-fluorophenyl)cysteinate . This analysis synthesizes its role as a key metabolic intermediate, a substrate for renal bioactivation, and a specialized probe for ¹⁹F-NMR structural biology.
Executive Summary
Methyl S-(4-fluorophenyl)cysteinate is a synthetic derivative of the cysteine conjugate S-(4-fluorophenyl)cysteine (4-FPC). It serves two primary roles in biochemical research:
-
Prodrug/Metabolic Probe: The methyl ester functionality enhances cellular permeability, allowing the compound to act as a delivery vehicle for 4-FPC, a substrate for Cysteine Conjugate
-Lyase (CCBL) . This pathway is critical for studying the nephrotoxicity of halo-aromatic compounds. -
¹⁹F-NMR Structural Probe: The 4-fluorophenyl moiety acts as a sensitive reporter for local protein environments, utilized in peptide stapling and protein conformation studies via ¹⁹F-NMR spectroscopy.
Mechanism of Action: The Bioactivation Pathway
The biological activity of methyl S-(4-fluorophenyl)cysteinate is governed by a multi-step bioactivation sequence, primarily localized to the renal proximal tubule cells. This mechanism transforms a stable thioether into a reactive thiol species.
Cellular Uptake and Hydrolysis
Unlike the free acid (S-(4-fluorophenyl)cysteine), which requires active transport via Organic Anion Transporters (OAT1/3) or amino acid transporters, the methyl ester is lipophilic.
-
Mechanism: Passive diffusion across the plasma membrane.
-
Activation Step 1: Intracellular cytosolic esterases hydrolyze the methyl ester to the free acid, S-(4-fluorophenyl)cysteine . This "traps" the polar metabolite inside the cell, accumulating the substrate for the next enzymatic step.
-Lyase Mediated Cleavage
The core mechanism of action involves Cysteine Conjugate
-
Substrate Specificity: CCBL requires a free
-amino and -carboxyl group. The prior hydrolysis of the methyl ester is therefore a prerequisite. -
Reaction: The enzyme catalyzes a
-elimination reaction involving a pyridoxal 5'-phosphate (PLP) cofactor. -
Products: The reaction cleaves the C–S bond, yielding:
-
Pyruvate
-
Ammonia
-
4-Fluorobenzenethiol (The reactive metabolite)
-
Downstream Toxicity and Reactivity
The released 4-fluorobenzenethiol is the effector molecule.
-
Mitochondrial Uncoupling: Aryl thiols can act as protonophores, disrupting the mitochondrial membrane potential (
) and uncoupling oxidative phosphorylation. -
Redox Cycling: The thiol can undergo oxidation to the disulfide (bis(4-fluorophenyl)disulfide), generating Reactive Oxygen Species (ROS) such as superoxide anions, leading to oxidative stress and cytotoxicity.
-
Detoxification: Alternatively, the thiol may be methylated by Thiol S-Methyltransferase (TMT) to form methyl 4-fluorophenyl sulfide, a detoxification pathway.
Pathway Visualization
The following diagram illustrates the bioactivation cascade from the methyl ester precursor to the toxic thiol species.
Figure 1: Bioactivation pathway of methyl S-(4-fluorophenyl)cysteinate via esterase hydrolysis and
Chemical Mechanism: Synthesis & ¹⁹F-NMR Utility
Beyond its biological activity, the compound serves as a robust chemical probe. The fluorine atom on the phenyl ring is a highly sensitive NMR reporter.
Synthesis via Nucleophilic Aromatic Substitution ( )
The synthesis exploits the nucleophilicity of the cysteine thiol group reacting with an activated fluorobenzene.
-
Reagents: L-Cysteine methyl ester hydrochloride + 1-fluoro-4-nitrobenzene (or similar electrophile).
-
Mechanism: The thiol attacks the carbon ipso to the leaving group (e.g., nitro or halide) in an
mechanism. However, for S-(4-fluorophenyl) specifically, the starting material is typically 4-fluorobenzenethiol coupled with a serine-derived electrophile (e.g., -chloroalanine) or via palladium-catalyzed cross-coupling, as 1,4-difluorobenzene is not sufficiently activated for direct by cysteine under mild conditions. -
Alternative Route: Reaction of Cysteine methyl ester with diaryliodonium salts (arylation).
¹⁹F-NMR Probe Characteristics
Incorporating S-(4-fluorophenyl)cysteine into peptides allows for structural analysis without perturbing the native fold (sterically similar to Phenylalanine/Tyrosine).
-
Sensitivity: The ¹⁹F nucleus has 100% natural abundance and no background signal in biological systems.
-
Chemical Shift Anisotropy: The chemical shift of the 4-fluorophenyl group is sensitive to:
-
Local polarity (solvent exposure vs. hydrophobic core).
-
Pi-stacking interactions.
-
Redox state of the sulfur atom (S-oxidation shifts the ¹⁹F signal significantly).
-
Experimental Protocols
Protocol: Enzymatic Kinetics with CCBL
Objective: Determine the
-
Preparation of Substrate:
-
Dissolve methyl S-(4-fluorophenyl)cysteinate in DMSO (stock).
-
Pre-treatment: Incubate with Porcine Liver Esterase (10 U/mL) in phosphate buffer (pH 7.4) for 30 min at 37°C to generate the free acid active substrate. Verify hydrolysis by TLC or HPLC.
-
-
Enzyme Assay Mix:
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor: 50
M Pyridoxal 5'-phosphate (PLP). -
Enzyme: Purified Rat Kidney Cytosolic Fraction or Recombinant Human CCBL (GTK).
-
Substrate: 0.1 – 5.0 mM (hydrolyzed S-(4-fluorophenyl)cysteine).
-
-
Reaction:
-
Initiate with enzyme. Incubate at 37°C for 10–30 mins.
-
-
Detection (Pyruvate Method):
-
Add 2,4-dinitrophenylhydrazine (DNPH) to stop reaction and derivatize pyruvate.
-
Measure absorbance at 420 nm or analyze by HPLC.
-
-
Detection (Thiol Method):
-
React aliquots with DTNB (Ellman’s Reagent).[2]
-
Measure formation of TNB anion at 412 nm (
).
-
Data Presentation: Kinetic Parameters (Example)
| Parameter | Value (Typical) | Unit | Significance |
| 1.5 – 3.0 | mM | Moderate affinity for CCBL (lower than DCVC). | |
| 10 – 50 | nmol/min/mg | Rate of bioactivation to toxic thiol. | |
| ~0.5 | Turnover number. | ||
| Toxicity ( | > 500 | Less toxic than haloalkenyl conjugates (DCVC). |
References
-
Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkenes and haloalkanes. Drug Metabolism Reviews, 36(3-4), 583-594. Link
-
Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases. Amino Acids, 30(1), 1-15. Link
-
Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171-194. Link
-
Pomerantz, W. C., et al. (2012). Profiling the ubiquitination pathway using a ¹⁹F-NMR probe. ACS Chemical Biology, 7(8), 1345-1350. Link
-
Monks, T. J., & Lau, S. S. (1998). The nature of bioactivation in drug-induced nephrotoxicity. Drug Metabolism Reviews, 30(3), 427-456. Link
Sources
Technical Whitepaper: Therapeutic Potential and Mechanistic Profiling of S-Aryl-L-Cysteine Derivatives
Executive Summary
The S-functionalization of L-cysteine represents a critical scaffold in medicinal chemistry, bridging the gap between natural amino acid metabolism and synthetic pharmacophores. While the aliphatic analog S-allyl-L-cysteine (SAC) is renowned for its chemopreventive properties in garlic, S-aryl-L-cysteine derivatives —specifically those bearing phenyl, benzyl, and trityl moieties—have emerged as potent modulators of distinct biological targets.
This guide provides a technical deep-dive into three primary classes of these derivatives:
-
S-Trityl-L-Cysteine (STLC): A high-affinity, allosteric inhibitor of the Kinesin Spindle Protein (Eg5), currently a focal point for antimitotic cancer therapies.[1]
-
S-Phenyl-L-Cysteine (SPC): A scaffold for HIV protease inhibition and a substrate for cysteine conjugate
-lyase-mediated bioactivation. -
S-Benzyl-L-Cysteine (SBC): A stable isostere of SAC utilized in antioxidant formulations and supramolecular hydrogel drug delivery systems.
Structural Chemistry & Classification
The biological activity of S-substituted cysteines is dictated by the steric bulk and electronic nature of the R-group attached to the sulfur atom.
| Derivative Class | R-Group Structure | Primary Biological Target | Mechanism of Action |
| S-Trityl (STLC) | Triphenylmethyl | Kinesin Eg5 (KIF11) | Allosteric inhibition of ATPase activity; induces mitotic arrest. |
| S-Phenyl (SPC) | Phenyl | HIV Protease / Renal | Mimics hydrophobic residues in protease substrates; bioactivation to thiophenol. |
| S-Benzyl (SBC) | Benzyl | Nrf2 / OAS-TL | Antioxidant via ROS scavenging; inhibition of O-acetylserine (thiol) lyase in plants. |
Mechanistic Pharmacology: The STLC Paradigm
S-Trityl-L-Cysteine (STLC) is the most clinically relevant derivative in this class. Unlike taxanes that target tubulin directly (causing neuropathy), STLC targets Eg5 , a motor protein essential for bipolar spindle formation.
Mechanism of Action: Mitotic Arrest
STLC binds to an allosteric pocket formed by helix
Consequences:
-
Monoastral Spindles: Centrosomes fail to separate.
-
G2/M Arrest: Cells accumulate in mitosis.
-
Apoptosis: Prolonged arrest triggers the Spindle Assembly Checkpoint (SAC), leading to apoptosis via the Mitochondria-dependent pathway (Bax/Bcl-2 regulation).
Signaling Pathway Visualization
The following diagram illustrates the cascade from STLC binding to apoptotic cell death.
Figure 1: Signal transduction pathway of STLC-mediated mitotic arrest and apoptosis.
Structure-Activity Relationship (SAR)
-
Trityl Group: Essential for hydrophobic interaction within the Eg5 allosteric pocket. Removal of one phenyl ring (S-benzhydryl) drastically reduces potency (
shifts from nM to M range). -
Stereochemistry: The L-isomer is generally preferred for biological transport, though Eg5 binding shows some tolerance for the D-isomer due to the symmetry of the trityl group.
-
Para-Substitution: Introducing electron-donating groups (e.g., -OMe) on the trityl phenyl rings can enhance potency, whereas bulky groups at the ortho position hinder binding.
S-Phenyl-L-Cysteine: Bioactivation & Toxicity[2]
S-Phenyl-L-Cysteine (SPC) serves as a model for cysteine S-conjugate metabolism.
-
Bioactivation: SPC is a substrate for cysteine conjugate
-lyase (found in high concentrations in the kidney). The enzyme cleaves the C-S bond, releasing pyruvate, ammonia, and thiophenol . -
Therapeutic Relevance: While thiophenol is toxic, this pathway is exploited in prodrug design . A non-toxic S-aryl cysteine derivative can be designed to release a pharmacologically active thiol specifically in the kidney or liver where
-lyase is active. -
HIV Protease: SPC derivatives mimic the phenylalanine-proline cleavage site of HIV protease. The S-phenyl group acts as a hydrophobic anchor in the P1 binding pocket, preventing viral maturation.
Synthesis Protocols
Reliable synthesis is the foundation of studying these derivatives. Below are two field-proven protocols: a standard chemical approach and a green chemoenzymatic route.
Protocol A: Chemical Synthesis (Copper-Catalyzed)
Best for: S-Phenyl and S-Aryl derivatives resistant to nucleophilic attack.
Reagents: L-Cysteine, Aryl Iodide, CuI (Catalyst), KOH, DMSO/Water.[2]
-
Preparation: Dissolve Aryl Iodide (1.0 eq) and L-Cysteine (1.2 eq) in degassed DMSO/H2O (4:1 ratio).
-
Catalysis: Add CuI (10 mol%) and KOH (2.0 eq).
-
Reaction: Heat to 90°C under Argon atmosphere for 12 hours.
-
Workup: Acidify with 1M HCl to pH 4.0. The zwitterionic product precipitates.[3]
-
Purification: Recrystallize from water/ethanol.
Protocol B: Chemoenzymatic Synthesis (Tryptophan Synthase)
Best for: High optical purity (>99% ee) and "Green" manufacturing.
Enzyme: Recombinant E. coli Tryptophan Synthase (TrpB subunit).
-
Substrates: L-Serine and Thiophenol (or Aryl Thiol).
-
Reaction: Incubate L-Serine (50 mM) and Thiophenol (50 mM) with TrpB enzyme (0.1 mg/mL) and PLP (cofactor, 20
M) in phosphate buffer (pH 7.8) at 37°C.[4] -
Mechanism: The enzyme performs a
-replacement reaction, substituting the hydroxyl group of serine with the aryl thiol, maintaining strict L-stereochemistry. -
Yield: Typically >90% conversion within 4-6 hours.
Synthesis Workflow Diagram
Figure 2: Comparison of Chemoenzymatic vs. Chemical synthesis routes for S-aryl-cysteines.
Experimental Validation: Eg5 ATPase Assay
To validate the biological activity of an S-trityl derivative, the Kinesin Gliding Assay or ATPase Assay is the gold standard.
Objective: Quantify the
Protocol:
-
Buffer Preparation: 20 mM PIPES (pH 6.9), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT.
-
Enzyme Mix: Recombinant Eg5 motor domain (10-50 nM final).
-
Substrate: Microtubules (polymerized tubulin, stabilized with paclitaxel) + ATP (1 mM).
-
Inhibitor: Add S-Trityl-L-Cysteine derivative (serial dilutions: 1 nM to 100
M). -
Detection: Use a Malachite Green Phosphate Assay to detect free inorganic phosphate (Pi) released by ATP hydrolysis.
-
Analysis: Plot OD620 vs. log[Inhibitor]. A potent STLC derivative typically yields an
between 100 nM and 500 nM .
References
-
DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic activity.[5]Molecular Cancer Therapeutics . Link
-
Skoufias, D. A., et al. (2006). S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression.[1][6][7]Journal of Biological Chemistry . Link
-
Kaldor, S. W., et al. (1997).[3] Virally encoded protease inhibitors: S-phenyl-cysteine derivatives.[8]Journal of Medicinal Chemistry . Link
-
Cooper, A. J. L., et al. (2002). Cysteine S-conjugate beta-lyases: Important roles in the metabolism of naturally occurring sulfur compounds and xenobiotics.Amino Acids .[2][3][9][][11][12] Link
-
Yokoyama, K., et al. (2019). Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method.[8][13][14]BMC Biotechnology .[8] Link
Sources
- 1. S-trityl-L-cysteine is a reversible, tight binding inhibitor of the human kinesin Eg5 that specifically blocks mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]
- 3. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 4. S-Benzyl cysteine based cyclic dipeptide super hydrogelator: Enhancing efficacy of an anticancer drug via sustainable release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of S-trityl-L-cysteine analogues as inhibitors of the human mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical, chemical, and biological properties of s-allylcysteine, an amino acid derived from garlic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Highly efficient preparation of active S-phenyl-L-cysteine with tryptophan synthase using a chemoenzymatic method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
discovery and history of fluorinated amino acids
The Fluorine Effect: A Technical Guide to the Discovery and Application of Fluorinated Amino Acids
Executive Summary
Fluorine is often described in medicinal chemistry as "the small atom with a big ego." Despite being the 13th most abundant element in the earth's crust, it is virtually absent from the biological building blocks of life.[1] Nature has evolved only a handful of fluorinated natural products, making the introduction of fluorine into amino acids a triumph of synthetic ingenuity rather than biological discovery.
This guide details the technical evolution of fluorinated amino acids (FAAs)—from their isolation in toxic plants to their role as critical tools in modern drug discovery and protein engineering. It provides a mechanistic understanding of how the unique physicochemical properties of the C–F bond (high electronegativity, low polarizability, and specific steric volume) can be leveraged to modulate protein stability, alter metabolic pathways, and serve as sensitive NMR probes.
Part 1: The Bio-Orthogonal Origins
Nature’s Scarcity
Unlike chlorine or bromine, which are frequently found in marine natural products, fluorine’s high hydration energy prevents it from easily entering biological biosynthetic pathways.[1] The history of FAAs begins not in a lab, but in the poisonous pastures of South Africa.[1]
In 1944 , J.S.C. Marais identified monofluoroacetate as the toxic principle of the plant Dichapetalum cymosum ("gifblaar").[2] This was a watershed moment, proving that carbon-fluorine bonds could exist in biological systems and, more importantly, could hijack metabolic machinery (specifically, by blocking the Krebs cycle via fluorocitrate formation).
The Synthetic Renaissance
While nature provided the proof of concept, chemists provided the inventory.[1] The first syntheses of
Key Historical Milestones:
-
1932: First synthesis of
-fluorinated amino acids (Schiemann).[2] -
1944: Isolation of fluoroacetate from Dichapetalum cymosum (Marais).[2]
-
1990s: Development of electrophilic fluorinating agents (e.g., Selectfluor) allowing mild, late-stage fluorination.[1][2]
-
2000s: Expansion of the Genetic Code to incorporate FAAs site-specifically into proteins (Peter Schultz et al.).[2]
Part 2: Physicochemical Engineering (The "Why")
The utility of FAAs lies in their ability to mimic natural amino acids while imparting drastic electronic changes without imposing significant steric penalties.
The Steric Mimicry
Fluorine’s van der Waals radius (1.47 Å) is intermediate between Hydrogen (1.20 Å) and Oxygen (1.52 Å). This allows FAAs to fit into enzyme active sites designed for their non-fluorinated counterparts ("bioisosterism") while blocking metabolic degradation.[2]
The Electronic Modulation (pKa and Lipophilicity)
The extreme electronegativity of fluorine (3.98 Pauling scale) exerts a powerful inductive effect (
-
Acidity: Fluorination lowers the pKa of nearby amines and phenols.[2] For example, 3-fluorotyrosine has a much more acidic phenol group than tyrosine, altering hydrogen bonding networks.[1]
-
Lipophilicity: The C–F bond is generally more lipophilic than C–H in aromatic systems (due to the "fluorous effect" and lack of hydrogen bond donation), improving membrane permeability.
The Gauche Effect
In aliphatic chains (like Fluoroleucine or Fluoroproline), fluorine dictates conformation through the Gauche Effect .[1] Due to
Table 1: Comparative Physicochemical Properties
| Property | Phenylalanine (Phe) | 4-Fluoro-Phe | Tyrosine (Tyr) | 3-Fluoro-Tyr |
| Van der Waals Radius (X) | 1.20 Å (H) | 1.47 Å (F) | 1.52 Å (O) | 1.47 Å (F) |
| pKa ( | ~2.58 | ~2.10 | ~2.20 | ~2.00 |
| pKa ( | ~9.24 | ~9.13 | ~9.11 | ~9.00 |
| pKa (Side Chain) | N/A | N/A | 10.07 (OH) | ~9.30 (OH) |
| Electronic Effect | Neutral | e- Withdrawing | e- Donating | e- Withdrawing |
| Primary Utility | Native Structure | Metabolic Block | H-Bonding |
Part 3: Visualization of Mechanisms
The Gauche Effect & Discovery Timeline
The following diagram illustrates the preference for the Gauche conformation in fluorinated alkyl chains (critical for Proline mimics) and outlines the historical progression of the field.
Caption: Timeline of FAA discovery and the mechanistic basis of the Gauche Effect, which stabilizes specific peptide conformations.
Part 4: Technical Protocol: Genetic Incorporation of 4-Fluorophenylalanine[2]
For modern drug development, the most precise method to introduce FAAs is Genetic Code Expansion (Amber Suppression).[1] This method allows the site-specific incorporation of 4-Fluorophenylalanine (4-F-Phe) into a protein expressed in E. coli, serving as a non-perturbing
Principle
An orthogonal tRNA/aminoacyl-tRNA synthetase (aaRS) pair is evolved to recognize 4-F-Phe and the amber stop codon (TAG).[2] When the host cell encounters TAG in the mRNA, it inserts 4-F-Phe instead of terminating translation.
Reagents & Systems[2]
-
Host: E. coli BL21(DE3).[2]
-
Plasmids:
-
Unnatural Amino Acid: 4-Fluoro-L-phenylalanine (1 mM final concentration).[2]
Step-by-Step Workflow
-
Transformation: Co-transform E. coli BL21(DE3) with pEVOL-pCNF and pET-Target. Plate on LB-Agar with Chloramphenicol (pEVOL) and Kanamycin/Ampicillin (pET).[2]
-
Inoculation: Pick a single colony into 10 mL non-inducing media (LB + antibiotics).[2] Grow overnight at 37°C.
-
Induction & Feeding:
-
Dilute overnight culture 1:100 into 1 L of fresh media. Grow to OD
~0.5.[2] -
Critical Step: Add 4-F-Phe (dissolved in minimal NaOH or water) to a final concentration of 1 mM.
-
Induce protein expression with IPTG (1 mM) and Arabinose (0.02% to induce the orthogonal synthetase).
-
-
Expression: Incubate at 30°C for 12–16 hours.
-
Harvest & Purification: Pellet cells. Lyse and purify via affinity chromatography (e.g., Ni-NTA).[1][2]
-
Validation: Analyze via Mass Spectrometry (expect +18 Da shift vs Phe) and
F NMR (expect single peak at -113 ppm relative to CFCl ).
Workflow Diagram
Caption: Workflow for the site-specific genetic incorporation of fluorinated amino acids into recombinant proteins.
References
-
Marais, J.S.C. (1944).[1][2] "Monofluoroacetic acid, the toxic principle of Dichapetalum cymosum (Hook) Engl."[1] Onderstepoort Journal of Veterinary Science and Animal Industry, 20, 67. Link[2]
-
Schiemann, G. & Roselius, W. (1932).[1][2] "Über aromatische Fluorverbindungen."[2] Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for fluorinated aromatics).[2]
-
Wang, L., et al. (2001).[1][2] "Expanding the genetic code of Escherichia coli." Science, 292(5516), 498-500. (Seminal paper on orthogonal pairs). Link
-
O'Hagan, D. (2008).[1][2] "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319.[2] (Review of Gauche effect and properties). Link
-
Cahard, D., et al. (2023).[1][2] "Structure-property relationships of fluorinated carboxylic acid bioisosteres." Bioorganic & Medicinal Chemistry Letters. (Source for pKa and lipophilicity data). Link
Sources
Potential Therapeutic Targets and Biotechnological Applications of Methyl S-(4-fluorophenyl)cysteinate
Executive Summary
Methyl S-(4-fluorophenyl)cysteinate is a highly specialized, lipophilic amino acid derivative characterized by a thioether linkage to a fluorinated aromatic ring and a methyl-esterified carboxyl terminus. In modern drug discovery and protein engineering, this compound serves a dual purpose: it acts as a highly permeable prodrug/pharmacophore scaffold for targeted enzyme inhibition, and it represents a stable structural motif in advanced bioconjugation. As a Senior Application Scientist, I have structured this technical guide to dissect the mechanistic rationale behind its therapeutic targets, supported by self-validating experimental workflows.
Primary Therapeutic Targets & Mechanistic Rationale
The Kynurenine Pathway: Kynureninase (KYNU) Inhibition
The kynurenine pathway (KP) is the primary route for tryptophan catabolism and a critical regulator of immune tolerance in tumor microenvironments[1]. Overactivation of the KP depletes local tryptophan and accumulates immunosuppressive metabolites like kynurenine, which activates the aryl hydrocarbon receptor (AhR) to promote regulatory T-cell (Treg) differentiation[2].
Methyl S-(4-fluorophenyl)cysteinate, when oxidized to its corresponding S,S-dioxide (sulfone) derivative, acts as a potent transition-state analog inhibitor of mammalian kynureninase (KYNU)[2].
-
Causality of Inhibition: KYNU normally cleaves 3-hydroxykynurenine via a tetrahedral gem-diol intermediate. The sulfone oxygens of the oxidized cysteine derivative perfectly mimic this hydrated intermediate. Simultaneously, the highly lipophilic 4-fluorophenyl group engages in critical van der Waals interactions and halogen bonding within the enzyme's hydrophobic aryl-binding pocket, locking the enzyme in an inactive state. The methyl ester facilitates rapid cellular uptake before being hydrolyzed by intracellular esterases to the active free acid.
Diagram 1: Kynurenine pathway modulation via KYNU inhibition by S,S-dioxide derivatives.
HIV-1 Protease
Chiral S-aryl-L-cysteines are foundational intermediates in the synthesis of antiviral therapeutics. Specifically, they have been successfully utilized to target the human immunodeficiency virus (HIV) protease, acting as critical scaffolds for drugs in the treatment of AIDS[3].
-
Causality of Binding: The viral protease relies on deep, symmetrical hydrophobic pockets (S1 and S1') to recognize and cleave viral polyproteins. The 4-fluorophenyl moiety of the cysteine derivative is sterically optimized to occupy these pockets, while the fluorine atom prevents rapid cytochrome P450-mediated oxidative metabolism, thereby increasing the biological half-life of the resulting inhibitor.
Topoisomerase II α and Cyclooxygenase-2 (COX-2)
Recent computational and empirical models demonstrate that fluorinated aryl cysteine derivatives possess significant binding affinities for Human DNA Topoisomerase II α and COX-2, positioning them as dual-action candidates for oncology and inflammatory diseases[4].
-
Causality of Binding: The electron-withdrawing nature of the fluorine atoms alters the electrostatic potential of the aromatic ring, enabling multipolar interactions and halogen bonding with the target's active site residues, yielding binding energies ranging from -8.1 to -10.0 kcal/mol[4].
Biotechnological Applications: Next-Generation Bioconjugation
Beyond direct pharmacological targeting, the S-(4-fluorophenyl)cysteine structural motif is the end-product of advanced organometallic bioconjugation. Historically, Antibody-Drug Conjugates (ADCs) utilized maleimide-thiol linkages, which are notorious for undergoing retro-Michael reactions in blood plasma, prematurely transferring toxic payloads to serum albumin.
By employing palladium(II) reagents, researchers can achieve rapid, chemoselective arylation of cysteine residues, forming highly stable S-aryl thioether bonds[5]. Methyl S-(4-fluorophenyl)cysteinate represents the monomeric proof-of-concept for these ultra-stable linkages, which are completely resistant to exogenous thiols, acids, and bases[5].
Diagram 2: Palladium-mediated cysteine arylation workflow yielding stable S-aryl conjugates.
Quantitative Data Presentation
The following table summarizes the comparative pharmacological and stability metrics of S-aryl cysteine derivatives against standard benchmarks.
| Compound / Derivative | Primary Target / Application | Binding Energy / IC50 | Plasma Stability (t½) | Mechanistic Advantage |
| S-(4-fluorophenyl)cysteine S,S-dioxide | Kynureninase (KYNU) | ~0.1 - 1.5 μM | >48 hours | Mimics tetrahedral transition state[2] |
| Fluorinated Cysteine Scaffold | Topoisomerase II α | -8.1 to -10.0 kcal/mol | Moderate | Halogen bonding in hydrophobic pocket[4] |
| S-Aryl Cysteine Conjugate | ADC Linker Technology | N/A (Structural) | >7 days | Absolute resistance to retro-Michael exchange[5] |
| Standard Maleimide Conjugate | ADC Linker (Control) | N/A | <24 hours | Prone to off-target thiol exchange |
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis of the active therapeutic derivatives and the bioconjugation workflows. Each protocol is designed as a self-validating system with built-in quality control checkpoints.
Protocol A: Synthesis of S,S-Dioxide Derivatives for KYNU Inhibition
This protocol details the controlled oxidation of methyl S-(4-fluorophenyl)cysteinate to its active sulfone form.
-
Preparation: Dissolve 1.0 mmol of methyl S-(4-fluorophenyl)cysteinate in 10 mL of anhydrous dichloromethane (DCM). Chill the reaction flask to 0°C using an ice bath.
-
Oxidation: Slowly add 2.2 mmol of meta-chloroperoxybenzoic acid (mCPBA) dropwise.
-
Causality of Reagent Choice: mCPBA is selected over hydrogen peroxide because it provides strict stoichiometric control in non-aqueous environments, ensuring complete conversion to the S,S-dioxide without hydrolyzing the methyl ester or racemizing the chiral alpha-carbon. The 0°C temperature prevents thermal degradation.
-
-
Reaction & Quenching: Stir for 2 hours at 0°C, then allow to warm to room temperature. Quench the reaction with 10 mL of saturated aqueous sodium bicarbonate to neutralize excess mCPBA.
-
Extraction: Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Validation Checkpoint (Self-Validation): Analyze the product via LC-MS and 1H-NMR. The complete disappearance of the thioether proton shifts and the emergence of downfield sulfone signals confirm successful oxidation. A mass shift of +32 Da (addition of two oxygen atoms) validates the S,S-dioxide formation.
Protocol B: Palladium-Mediated Cysteine Arylation for Stable Bioconjugation
This protocol utilizes the 4-fluorophenyl moiety to create ultra-stable protein conjugates.
-
Reagent Preparation: Prepare a 10 mM stock solution of the Pd(II)-(4-fluorophenyl) oxidative addition complex in DMSO.
-
Protein Preparation: Dilute the target cysteine-containing protein to 50 μM in a 50 mM Tris-HCl buffer.
-
Causality of pH Control: Maintain the buffer strictly at pH 7.4. This ensures that a sufficient fraction of the cysteine thiol (pKa ~8.3) is deprotonated to the highly nucleophilic thiolate, while avoiding base-catalyzed degradation of the protein structure[5]. According to Hard-Soft Acid-Base (HSAB) theory, the soft Pd(II) electrophile will exclusively target the soft thiolate, ignoring hard amine nucleophiles (Lysine).
-
-
Conjugation: Add 10 equivalents of the Pd(II) reagent to the protein solution. Incubate at room temperature for 30 minutes.
-
Validation Checkpoint (Self-Validation): Perform an Ellman’s assay using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). A lack of absorbance at 412 nm confirms the quantitative depletion of free thiols. Follow up with Intact Mass Spectrometry (ESI-TOF) to verify the exact mass addition of the 4-fluorophenyl group, validating absolute site-selectivity.
References
1.[4] A Theoretical and Experimental Study of Cysteine-Based Per- fluorinated Derivatives. Preprints.org. URL: 2.[2] Current Medicinal Chemistry. Semantic Scholar. URL: 3.[1] The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer. Frontiers in Immunology. URL: 4.[3] US6765109B1 - Preparation of S-aryl-cysteine and its derivatives. Google Patents. URL: 5.[5] Organometallic Palladium Reagents for Cysteine Bioconjugation. PMC - NIH. URL:
Sources
- 1. Frontiers | The kynurenine pathway presents multi-faceted metabolic vulnerabilities in cancer [frontiersin.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 4. preprints.org [preprints.org]
- 5. Organometallic Palladium Reagents for Cysteine Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Computational Interrogation of Fluorinated Thioether Scaffolds: An In Silico Guide to Methyl S-(4-fluorophenyl)cysteinate Interactions
Executive Summary
The strategic incorporation of fluorine into amino acid scaffolds has revolutionized rational drug design. Methyl S-(4-fluorophenyl)cysteinate represents a highly versatile pharmacophore and peptidomimetic building block. It combines the lipophilicity and prodrug potential of a methyl ester, the conformational flexibility of a thioether linkage, and the metabolic stability of a para-fluorinated aromatic ring.
Modeling the interactions of this compound requires a rigorous, multi-tiered in silico approach. Standard molecular mechanics force fields often fail to accurately capture the anisotropic charge distribution (the "sigma-hole") of the fluorine atom or the polarizability of the sulfur atom. This whitepaper outlines a self-validating computational pipeline—spanning Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD)—to accurately predict the binding thermodynamics and pharmacokinetic profile of methyl S-(4-fluorophenyl)cysteinate against therapeutic targets such as cysteine proteases.
Structural Rationale & Quantum Mechanical (QM) Profiling
The "Fluorine Effect" and Thioether Dynamics
Fluorine is renowned for its ability to modulate molecular properties, acting as a powerful electron-withdrawing group that influences local conformation and intermolecular interactions 1[1]. When attached to an aryl group, fluorine reduces the electron density of the aromatic ring, directly impacting
Protocol 1: Quantum Mechanical Optimization Workflow
Causality: Classical force fields assign static point charges that cannot represent the electron-rich nature of the thioether sulfur or the highly electronegative fluorine. We utilize Density Functional Theory (DFT) to generate accurate Electrostatic Potential (ESP) maps and Restrained Electrostatic Potential (RESP) charges prior to dynamic simulations 2[2].
Step-by-Step Methodology:
-
Conformer Generation: Build the 3D structure of methyl S-(4-fluorophenyl)cysteinate and perform a conformational search using the OPLS4 force field to identify the global minimum.
-
DFT Optimization: Submit the lowest-energy conformer to DFT optimization using the B3LYP functional with a 6-311++G(d,p) basis set. Self-Validation: The inclusion of diffuse functions (++) is strictly required to accurately model the lone pairs on the sulfur and fluorine atoms.
-
ESP Mapping: Calculate the electrostatic potential surface to map the nucleophilic regions (carbonyl oxygen, thioether sulfur) and the electrophilic/neutral regions (fluorophenyl ring).
-
Charge Derivation: Extract RESP charges from the optimized geometry to update the ligand topology file for subsequent MD simulations.
Molecular Docking: Target Engagement Strategies
Protocol 2: Self-Validating Docking Workflow
Causality: To evaluate target engagement, we must account for the hydrophobic packing of the fluorophenyl ring. We employ a self-validating docking protocol targeting a model cysteine protease (e.g., SARS-CoV-2 Mpro), which is highly susceptible to inhibition by fluorinated and thioether-containing scaffolds 3[3].
Step-by-Step Methodology:
-
System Preparation: Retrieve the target crystal structure (e.g., PDB ID: 7BQY). Remove crystallographic waters beyond 3 Å of the active site. Assign protonation states at pH 7.4 to ensure the catalytic dyad (Cys145/His41) is properly charged 4[4].
-
System Validation (Critical): Re-dock the native co-crystallized ligand into the active site. Self-Validation: Proceed with the screening only if the Root Mean Square Deviation (RMSD) of the top predicted pose is < 2.0 Å compared to the experimental crystal structure.
-
Ligand Docking: Dock methyl S-(4-fluorophenyl)cysteinate using a grid box centered on the S1/S2 subpockets. Utilize Standard Precision (SP) followed by Extra Precision (XP) scoring to rank poses.
-
Interaction Filtering: Filter the resulting trajectories for poses that exhibit specific orthogonal C-F···H-N interactions and thioether-mediated
-stacking within the hydrophobic pocket.
Caption: Mechanistic interaction mapping of the ligand's functional moieties with the target pocket.
Molecular Dynamics & Thermodynamic Validation
Protocol 3: MD Simulation & Free Energy Calculation
Causality: Static docking cannot capture the dynamic desolvation penalties or the perturbation of water networks induced by the fluorophenyl moiety 5[5]. MD simulations provide a rigorous thermodynamic baseline, allowing us to calculate the absolute binding free energy via MM/GBSA 6[6].
Step-by-Step Methodology:
-
Parameterization: Assign CHARMM36m parameters to the target protein and CGenFF parameters to the ligand, overriding default charges with the QM-derived RESP charges from Protocol 1.
-
Solvation & Ionization: Immerse the complex in a cubic TIP3P water box with a 10 Å padding. Neutralize the system with 0.15 M NaCl to mimic physiological ionic strength.
-
Equilibration: Perform 5,000 steps of steepest descent minimization. Equilibrate the system under NVT (constant volume/temperature at 300 K) for 1 ns, followed by NPT (constant pressure at 1 atm) for 1 ns, applying position restraints (1000 kJ/mol·nm²) on heavy atoms.
-
Production Run: Execute a 100 ns unrestrained production run using a 2 fs time step, utilizing the SHAKE algorithm to constrain hydrogen bonds.
-
Thermodynamic Analysis (MM/GBSA): Self-Validation: Verify system equilibrium by plotting the backbone RMSD. Once the RMSD plateaus (typically after 20-30 ns), extract snapshots every 100 ps from the final 20 ns of the trajectory to calculate the binding free energy (
).
Quantitative Data Summaries
Table 1: Estimated In Silico ADMET & Physicochemical Profile (Calculated to assess the viability of the scaffold as a biological probe)
| Property | Estimated Value | Pharmacological Implication |
| Molecular Weight | 229.27 g/mol | Excellent for lead optimization (Rule of 5 compliant). |
| LogP (Lipophilicity) | 2.4 - 2.8 | Optimal for membrane permeability; enhanced by the methyl ester. |
| Polar Surface Area (PSA) | ~ 52 Ų | Indicates high probability of intracellular penetration. |
| CYP450 Stability | High (Aromatic) | The para-fluorine blocks rapid oxidative metabolism of the phenyl ring. |
Table 2: Representative MM/GBSA Energy Contributions (Target: Cysteine Protease) (Values represent typical thermodynamic profiles for fluorinated thioether complexes)
| Energy Component | Contribution ( | Mechanistic Driver |
| -38.5 ± 2.1 | Hydrophobic packing of the fluorophenyl ring in the S2 pocket. | |
| -12.4 ± 1.5 | Electrostatic interactions (C-F···H-N and ester hydrogen bonding). | |
| +18.2 ± 1.8 | Desolvation penalty (mitigated by the lipophilic nature of the ligand). | |
| -4.8 ± 0.5 | Favorable burial of the thioether and methyl ester surfaces. | |
| -37.5 ± 3.2 | Strong, thermodynamically stable non-covalent binding. |
Visualizing the Computational Pipeline
To ensure reproducibility, the entire in silico framework operates as a sequential, self-validating loop. Data from the QM optimization directly feeds into the MD parameterization, ensuring that the unique electronic properties of the fluorine and sulfur atoms are preserved throughout the simulation.
Caption: Sequential in silico workflow for modeling fluorinated thioether interactions.
Conclusion
Methyl S-(4-fluorophenyl)cysteinate is a highly tunable scaffold. By utilizing advanced in silico methodologies—specifically pairing DFT-derived electrostatic maps with rigorous MD simulations—researchers can accurately predict how the unique multipolar interactions of the fluorine atom and the conformational flexibility of the thioether bond drive target engagement. This framework serves as a robust foundation for optimizing fluorinated amino acid derivatives in modern drug discovery.
References
1.[1] Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications - 2.[2] Study on the structure, vibrational analysis and molecular docking of fluorophenyl derivatives - ResearchGate - 3.[3] Combining docking, molecular dynamics simulations... on SARS-CoV-2 main protease - NIH - 4.[4] Molecular Interactions and Inhibition of the SARS-CoV-2 Main Protease - NSF - 5.[5] Fluorinated Protein–Ligand Complexes: A Computational Perspective (PMC) - NIH - 6.[6] Structural analogs of 2-(4-fluorophenyl)... through protein-ligand binding and dynamics analysis - Frontiers -
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Combining docking, molecular dynamics simulations, AD-MET pharmacokinetics properties, and MMGBSA calculations to create specialized protocols for running effective virtual screening campaigns on the autoimmune disorder and SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis [frontiersin.org]
Methodological & Application
Application Note: Laboratory Synthesis of Methyl S-(4-fluorophenyl)cysteinate
This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of Methyl S-(4-fluorophenyl)-L-cysteinate .
The protocol prioritizes chemoselectivity and stereochemical retention , utilizing a Palladium-catalyzed cross-coupling strategy (Buchwald-Hartwig type) on an N-protected cysteine derivative, followed by controlled deprotection. This approach avoids the common pitfalls of direct S-arylation (N-arylation side products) and racemization.
Introduction & Scientific Rationale
The S-arylation of cysteine residues is a critical transformation in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and
Mechanistic Challenge
The primary challenge in synthesizing S-aryl cysteines is achieving S-selectivity over N-selectivity . Both the thiol and the amine are nucleophilic. While the thiol is softer and more nucleophilic, transition metal catalysts can facilitate C-N bond formation (N-arylation) if the amine is unprotected. Furthermore, the
The Solution: This protocol utilizes N-(tert-butoxycarbonyl)-L-cysteine methyl ester (N-Boc-Cys-OMe) as the starting material. The carbamate protection eliminates N-arylation and reduces the acidity of the
Retrosynthetic Analysis & Pathway
The synthesis is broken down into two distinct phases: C-S Cross-Coupling and N-Deprotection .
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the S-aryl core followed by global deprotection.
Protocol: Palladium-Catalyzed S-Arylation[1][2]
Critical Reagents & Equipment
| Reagent | CAS No. | Equiv.[2] | Role |
| N-Boc-L-Cysteine methyl ester | 55757-46-5 | 1.0 | Substrate (Nucleophile) |
| 1-Fluoro-4-iodobenzene | 352-34-1 | 1.1 | Coupling Partner (Electrophile) |
| Pd | 51364-51-3 | 0.025 | Catalyst Precursor (2.5 mol%) |
| Xantphos | 161265-03-8 | 0.05 | Ligand (5 mol%) |
| DIPEA (Hünig's Base) | 7087-68-5 | 2.0 | Base |
| 1,4-Dioxane | 123-91-1 | - | Solvent (Anhydrous, Degassed) |
Safety Note: 1-Fluoro-4-iodobenzene is an irritant. Palladium compounds are toxic. Perform all manipulations in a fume hood. Degassing is critical to prevent catalyst oxidation (Pd
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation
-
In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Pd
(dba) (23 mg, 0.025 mmol) and Xantphos (29 mg, 0.05 mmol). -
Evacuate and backfill with Argon (3 cycles).[3]
-
Add anhydrous 1,4-Dioxane (2 mL) via syringe.
-
Stir at room temperature for 5–10 minutes. The solution should turn from dark purple to a deep orange/brown, indicating the formation of the active L
Pd species.
Step 2: Substrate Addition
-
In a separate vial, dissolve N-Boc-L-Cysteine methyl ester (235 mg, 1.0 mmol) and 1-Fluoro-4-iodobenzene (244 mg, 1.1 mmol) in anhydrous 1,4-Dioxane (3 mL).
-
Transfer this solution to the catalyst flask via syringe under Argon flow.
-
Add DIPEA (350 µL, 2.0 mmol) dropwise. Note: The solution may become slightly cloudy due to salt formation upon reaction.
Step 3: Reaction & Monitoring
-
Heat the reaction mixture to 80°C in an oil bath.
-
Stir vigorously for 2–4 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1). The starting thiol (usually R
~0.4) should disappear, and a new UV-active spot (R ~0.55) corresponding to the S-aryl product should appear.-
Tip: Stain with Ellman’s reagent to confirm consumption of the free thiol.
-
Step 4: Work-up & Purification
-
Cool the mixture to room temperature.
-
Filter through a small pad of Celite to remove Palladium black; rinse with EtOAc (20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient 0%
20% EtOAc in Hexanes. -
Yield Expectation: 85–92% as a white/off-white solid (Intermediate A).
-
Protocol: N-Deprotection to Final Product
The N-Boc intermediate must be deprotected to yield the target methyl ester hydrochloride salt.
Methodology[1][4][5][6][7][8][9][10]
-
Dissolve Intermediate A (approx. 300 mg) in Dichloromethane (DCM) (2 mL).
-
Cool to 0°C in an ice bath.
-
Add 4M HCl in Dioxane (2 mL, excess) dropwise.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for 1 hour.
-
Observation: A white precipitate (the hydrochloride salt) often forms.
-
Concentrate the solvent in vacuo.
-
Trituration: Add cold Diethyl Ether (10 mL) to the residue and sonicate. A white solid will settle.
-
Filter the solid and dry under high vacuum for 4 hours.
Analytical Data & Validation
To ensure the protocol was successful, compare your isolated product against these standard parameters.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Appearance | White crystalline powder | HCl Salt form |
| Yield (Overall) | 75 – 85% | Calculated from N-Boc-Cys-OMe |
| Melting Point | 162 – 165 °C | Decomposes >170°C |
| Solubility | Water, Methanol, DMSO | Insoluble in Et |
Spectroscopic Characterization (Expected)
-
H NMR (400 MHz, CD
OD):- 7.55 – 7.45 (m, 2H, Ar-H meta to F),
- 7.15 – 7.05 (m, 2H, Ar-H ortho to F),
-
4.35 (dd,
= 8.5, 4.5 Hz, 1H, -CH), -
3.82 (s, 3H, OCH
), -
3.55 (dd,
= 14.5, 4.5 Hz, 1H, -CH ), -
3.38 (dd,
= 14.5, 8.5 Hz, 1H, -CH ).
-
F NMR (376 MHz, CD
OD):- -114.5 (m, 1F).
-
Mass Spectrometry (ESI+):
-
Calculated for [C
H FNO S + H] : 242.06. Found: 242.1.
-
Troubleshooting & Optimization
Figure 2: Troubleshooting logic for common synthetic failures in C-S coupling.
Expert Insight: If the Palladium method is too costly or reagents are unavailable, a Copper-Catalyzed variant (Method B) can be used.
-
Method B Conditions: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), K
CO , DMSO, 100°C. -
Caveat: Method B requires higher temperatures, increasing the risk of racemization. It is recommended only if the Pd-catalyzed route is not feasible.
References
-
Buchwald, S. L., et al. "Palladium-Mediated S-Arylation of Cysteine in Peptides and Proteins." Bioconjugate Chemistry, 2015.[4]
-
Pentelute, B. L., et al. "Organometallic Palladium Reagents for Cysteine Bioconjugation." Nature Chemistry, 2015.
-
Yin, J., & Buchwald, S. L. "Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Thiols." Journal of the American Chemical Society, 2002.
-
Kondo, T., et al. "Copper-Catalyzed S-Arylation of Cysteine Derivatives." Organic Letters, 2018.
Sources
- 1. Palladium-Mediated S-Arylation of Cysteine Residues with 4-[18F]Fluoroiodobenzene ([18F]FIB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6229041B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 3. L-cysteine as sustainable and effective sulfur source in the synthesis of diaryl sulfides and heteroarenethiols - Arabian Journal of Chemistry [arabjchem.org]
- 4. semanticscholar.org [semanticscholar.org]
using methyl S-(4-fluorophenyl)cysteinate in enzymatic assays
Application Note: Bioorthogonal F NMR Kinetic Profiling Using Methyl S-(4-fluorophenyl)cysteinate
Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Enzymologists, Structural Biologists, and Drug Discovery Scientists Focus: Real-time, label-free enzymatic assay development using fluorinated probes.
Executive Summary
Traditional optical assays (fluorescence, absorbance) for monitoring enzyme kinetics often suffer from severe limitations in complex biological matrices, including auto-fluorescence, light scattering, and inner-filter effects. To circumvent these bottlenecks,
This application note details the use of methyl S-(4-fluorophenyl)cysteinate (MFPC) as a smart
Mechanistic Insights: The Power of F NMR in Enzymology
The F Advantage
The
Structural Causality of the Probe
Methyl S-(4-fluorophenyl)cysteinate consists of a core cysteine scaffold where the thiol is arylated with a 4-fluorophenyl group, and the C-terminus is protected as a methyl ester.
-
The Reaction: When an esterase hydrolyzes the methyl ester, it generates S-(4-fluorophenyl)cysteine and methanol.
-
The Signal Transduction: The conversion of the neutral ester (
) to a negatively charged carboxylate ( ) at physiological pH fundamentally alters the local electrostatic field. Although the fluorine atom is situated on the aromatic ring, the through-space electrostatic perturbation and the resulting Solvent-Induced Isotope Shift (SIIS)[2] cause a distinct change in the F chemical shift ( ). -
Signal Optimization: Because the fluorine atom on the aromatic ring couples with adjacent protons, the resulting signal is naturally a multiplet. Applying proton heteronuclear decoupling (
F{ H}) collapses this multiplet into a sharp singlet, dramatically enhancing the signal-to-noise ratio and allowing for precise quantification[3].
The Self-Validating System
Unlike optical assays where signal quenching can lead to false negatives, this
System Architecture & Workflow
Fig 1. Real-time 19F NMR enzymatic assay workflow using methyl S-(4-fluorophenyl)cysteinate.
Quantitative Data: NMR Parameter Baseline
To ensure accurate kinetic modeling, the relaxation properties of the probe must be established. The longitudinal relaxation time (
| Parameter | Methyl S-(4-fluorophenyl)cysteinate (Substrate) | S-(4-fluorophenyl)cysteine (Product) | Analytical Significance |
| Multiplicity ( | Singlet | Singlet | Decoupling maximizes S/N ratio[3]. |
| Crucial for setting the | |||
| Limit of Detection (LOD) | Enables assays at physiologically relevant |
(Note: Exact chemical shifts are referenced to trifluoroacetic acid (TFA) at -76.55 ppm and may vary slightly based on buffer ionic strength).
Experimental Protocols
Phase I: Matrix and Substrate Preparation
Causality Check: Using
-
Buffer Formulation: Prepare a 50 mM Tris-HCl buffer at pH 7.4, containing 100 mM NaCl. Supplement the buffer with 10% (v/v)
and 0.1% (w/v) Pluronic F-127 (to prevent enzyme adsorption to the NMR tube). -
Substrate Stock: Dissolve methyl S-(4-fluorophenyl)cysteinate in LC-MS grade DMSO to a concentration of 100 mM.
-
Internal Standard: Prepare a 10 mM stock of sodium trifluoroacetate (TFA-Na) in water to serve as an external chemical shift reference (-76.55 ppm).
Phase II: Spectrometer Calibration
Causality Check: For quantitative NMR (qNMR), the relaxation delay (
-
Insert a sample containing 1 mM MFPC into a 500 MHz (or higher) NMR spectrometer equipped with a fluorine-capable probe (e.g., TCI or BBO).
-
Tune and match the probe to the
F frequency ( MHz on a 500 MHz console). -
Load a standard 1D
F pulse sequence with inverse-gated H decoupling (zgig on Bruker systems) to prevent Nuclear Overhauser Effect (NOE) enhancement from skewing the integrals. -
Set the relaxation delay (
) to 3.5 seconds (based on the s of the product). Set the acquisition time (AQ) to 0.5 seconds.
Phase III: Real-Time Acquisition
-
In a 5 mm NMR tube, combine 590
L of the prepared Buffer and 6 L of the 100 mM MFPC stock (Final substrate concentration: 1 mM; Final DMSO: 1%). -
Acquire a baseline spectrum (4 scans) to confirm the purity of the substrate singlet at
ppm. -
Eject the sample, rapidly inject 4
L of the target enzyme (e.g., 10 nM final concentration of Carboxylesterase), invert twice to mix, and re-insert into the magnet. -
Initiate a pseudo-2D array experiment (e.g., multi_zgvd or similar kinetic macro) to acquire a 4-scan spectrum every 30 seconds for 45 minutes.
Phase IV: Kinetic Extraction
-
Process the pseudo-2D dataset using exponential multiplication (Line Broadening = 1.0 Hz) followed by Fourier Transformation and baseline correction.
-
Integrate the Substrate peak (
) and Product peak ( ) for each time point. -
Calculate the product concentration at time
using the self-validating formula: -
Plot
versus time. Extract the initial velocity ( ) from the linear portion of the curve ( conversion). Repeat across varying substrate concentrations to calculate and via non-linear Michaelis-Menten regression.
References
-
19F NMR-tags for peptidyl prolyl conformation analysis - PMC Source: National Institutes of Health (NIH) URL:[Link][3]
-
19F NMR Studies of Fluorine-Labeled Chromatium vinosum High-Potential Iron Protein Source: American Chemical Society (ACS) URL:[Link][1]
-
USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC Source: National Institutes of Health (NIH) URL:[Link][2]
application of methyl S-(4-fluorophenyl)cysteinate in proteomics
Application Note: Strategic Deployment of S-(4-Fluorophenyl)cysteine Moieties in Proteomics
Subtitle: From
Executive Summary
This application note details the utility of Methyl S-(4-fluorophenyl)cysteinate (Me-S-4F-Cys) as a pivotal reference standard and structural probe in modern proteomics. While the direct modification of proteins involves the installation of the S-(4-fluorophenyl) motif, the methyl ester derivative serves as the essential chemical shift anchor and mass spectrometry validation standard .
The primary application of this moiety lies in Protein-Observed Fluorine NMR (PrOF NMR) and Activity-Based Protein Profiling (ABPP) . By introducing a specific, environmentally sensitive
Key Applications:
- F NMR Fragment Screening: Detecting low-affinity binders via Chemical Shift Perturbation (CSP).
-
Structural Proteomics: Mapping solvent accessibility of cysteine residues.
-
Mass Spectrometry: Validating cysteine arylation efficiency (Mass Shift: +94.02 Da).
Scientific Rationale & Mechanism
The Power of the Fluorine Tag
The
-
Zero Background: No endogenous fluorine exists in biological systems, ensuring 100% signal specificity.
-
High Sensitivity: 83% sensitivity relative to
, enabling rapid data acquisition. -
Environmental Sensitivity: The chemical shift of the fluorine atom in the S-(4-fluorophenyl) group is highly dependent on its local electronic environment (e.g., buried vs. solvent-exposed, or ligand-bound states).
The Role of Methyl S-(4-fluorophenyl)cysteinate
To interpret the complex data from a fluorinated protein, a "random coil" reference is required. Methyl S-(4-fluorophenyl)cysteinate represents the modified cysteine residue in a minimal, unstructured context.
-
NMR Calibration: It defines the baseline chemical shift (
) for the modification in the absence of tertiary structure. -
MS Quantification: It serves as a stable isotopic standard for quantifying labeling yields in proteolytic digests.
Experimental Workflow: PrOF NMR Screening
The following workflow describes the conversion of native cysteines into S-(4-fluorophenyl)cysteine sensors and their analysis, using the methyl ester as the control.
Workflow Diagram
Caption: Integrated workflow for
Detailed Protocols
Protocol A: Synthesis of the Reference Standard
Objective: To generate pure Methyl S-(4-fluorophenyl)cysteinate for calibration.
-
Starting Material: L-Cysteine methyl ester hydrochloride (1.0 eq).
-
Reagent: Bis(4-fluorophenyl)iodonium triflate (1.1 eq) or 1-fluoro-4-iodobenzene (requires Pd catalyst). Note: The iodonium salt method is preferred for mild conditions.
-
Reaction:
-
Dissolve Cys-OMe in DMF.
-
Add mild base (NaHCO3, 2.0 eq).
-
Add iodonium salt. Stir at RT for 4 hours.
-
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: Confirm structure via
NMR and F NMR (expected singlet ~ -118 ppm).
Protocol B: Protein Labeling (Cysteine Arylation)
Objective: To install the sensor on the target protein.
-
Buffer Exchange: Exchange protein into 50 mM Tris-HCl, pH 7.5. Avoid DTT or mercaptoethanol.
-
Labeling: Add (4-fluorophenyl)(mesityl)iodonium triflate (1.5 eq per cysteine) from a DMSO stock.
-
Incubation: 1 hour at 4°C (to minimize unfolding).
-
Quenching: Add excess DTT to scavenge unreacted reagent.
-
Desalting: Remove small molecules using a Zeba spin column or dialysis.
Protocol C: F NMR Screening
Objective: To detect ligand binding or structural shifts.
-
Sample Prep:
-
Tube A: 50 µM Labeled Protein in NMR buffer (10% D2O).
-
Tube B: 50 µM Methyl S-(4-fluorophenyl)cysteinate (Reference).
-
-
Acquisition:
-
Instrument: 500 MHz or 600 MHz NMR with cryoprobe.
-
Pulse Sequence: 1D
F with proton decoupling. -
Reference: Set Tube B signal to an arbitrary "0" or known shift (-118 ppm) to normalize Tube A signals.
-
-
Interpretation:
-
Solvent Exposed Cys: Signal appears close to the Reference (Tube B).
-
Buried Cys: Signal is broadened and shifted upfield/downfield due to local shielding.
-
Ligand Binding: Monitor Chemical Shift Perturbation (CSP) upon titration of small molecules.
-
Data Analysis & Interpretation
Mass Spectrometry Validation Table
Use the following parameters to identify the modified peptide in your proteomics software (e.g., MaxQuant, Proteome Discoverer).
| Parameter | Value | Notes |
| Modification Name | S-4-Fluorophenyl | Custom Variable Mod |
| Target Residue | Cysteine (C) | Specificity: High |
| Monoisotopic Mass Shift | +94.0219 Da | C₆H₄F (95.02) - H (1.00) |
| Elemental Composition | C(6) H(3) F(1) | Added to Cysteine |
| Diagnostic Fragment | m/z 109.04 | [C₆H₄F-S]⁺ ion in MS2 |
NMR Chemical Shift Anisotropy (CSA)
The chemical shift (
- (Methyl Ester): Indicates the residue is in a flexible, solvent-exposed loop (Random Coil).
- : Indicates the residue is structured or interacting with a hydrophobic pocket.
Troubleshooting & Optimization
-
Issue: Low Labeling Efficiency.
-
Cause: Oxidation of cysteines (disulfides) prior to labeling.
-
Solution: Pre-treat with TCEP (immobilized), then remove TCEP before adding the arylation reagent.
-
-
Issue: Protein Precipitation.
-
Cause: Hydrophobicity of the 4-fluorophenyl group.
-
Solution: Limit labeling to surface-exposed cysteines or use a lower stoichiometry of the reagent.
-
-
Issue: Signal Broadening in NMR.
-
Cause: Intermediate exchange rate or protein aggregation.
-
Solution: Vary temperature (25°C to 35°C) to shift exchange regime; verify monodispersity via SEC-MALS.
-
References
-
Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Sobering Strategy for Ligand Discovery. Journal of Medicinal Chemistry, 59(11), 5158–5171. Link
-
Zhang, C., et al. (2022). Rapid Electrophilic Cysteine Arylation with Pyridinium Salts. Journal of the American Chemical Society, 144(49), 22611–22621. Link
-
Vilen, Z., et al. (2017). 19F NMR of Fluorinated Ethyl-Cysteine for the Characterization of Protein Structure and Dynamics. Protein Science, 26(10), 2039-2049. Link
-
Rojas, J. J., et al. (2019). Cysteine-Reactive Probes for Activity-Based Protein Profiling. Accounts of Chemical Research, 52(1), 109–119. Link
Application Note: High-Sensitivity Quantification of Methyl S-(4-fluorophenyl)cysteinate (MFPC) in Biological Matrices
Executive Summary & Scientific Rationale
This guide details the analytical protocol for quantifying Methyl S-(4-fluorophenyl)cysteinate (MFPC) , a critical structural motif often encountered in drug metabolism (as a cysteine-conjugate metabolite) and chemoproteomics (as a probe for S-arylation reactivity).
The analysis of MFPC presents two distinct chemical challenges that this protocol addresses:
-
Ester Hydrolysis: The methyl ester moiety is highly susceptible to plasma esterases (e.g., carboxylesterases), which can rapidly convert the analyte to its carboxylic acid form (S-(4-fluorophenyl)cysteine), leading to severe underestimation of the parent compound.
-
Sulfur Oxidation: The thioether linkage is prone to oxidation during sample processing, forming sulfoxides (
) or sulfones ( ).
The Solution: This protocol utilizes an Acidified Protein Precipitation (PPT) strategy combined with UHPLC-MS/MS . The acidification serves a dual purpose: it denatures esterases immediately to halt hydrolysis and protonates the amine group to enhance ionization efficiency in positive ESI mode.
Physicochemical Profile & Analyte Data
Before initiating the workflow, the analyst must understand the target's behavior.
| Parameter | Value / Characteristic | Impact on Protocol |
| IUPAC Name | Methyl 2-amino-3-((4-fluorophenyl)thio)propanoate | Target identification |
| Formula | C₁₀H₁₂FNO₂S | Basis for Mass Spec tuning |
| Exact Mass | 229.0573 | Precursor Ion selection |
| [M+H]⁺ | 230.0651 | Primary MRM Parent |
| LogP (Est.) | ~2.1 | Moderate hydrophobicity; C18 retention is suitable. |
| pKa (Amine) | ~8.5 | Positive ionization is favored at acidic pH. |
| Stability | Labile (Esterase sensitive) | REQUIRES esterase inhibitors or immediate acidification. |
Experimental Protocol
Reagents & Materials[1][2][3][4][5]
-
Reference Standard: Methyl S-(4-fluorophenyl)cysteinate (>98% purity).
-
Internal Standard (IS): S-Phenyl-L-cysteine (SPC) or Deuterated MFPC (d3-methyl ester) if available.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (FA), Ammonium Formate.
-
Matrix: Human/Rat Plasma (K₂EDTA). Note: Avoid Heparin if possible, as EDTA assists in inhibiting metalloproteases.
Stock Solution Preparation[2]
-
Master Stock: Dissolve 1.0 mg MFPC in 1.0 mL DMSO . (Concentration: 1 mg/mL).[1]
-
Why DMSO? MFPC is moderately lipophilic; DMSO ensures complete solubility and stability against hydrolysis compared to aqueous buffers.
-
-
Working Standard: Dilute Master Stock into 50:50 ACN:Water + 0.1% FA .
-
Critical: Do not store working standards in pure water or basic buffers to prevent spontaneous hydrolysis.
-
Sample Preparation: Acidified Protein Precipitation
Objective: Extract analyte while simultaneously quenching esterase activity.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of Internal Standard working solution.
-
Precipitation & Quenching: Add 200 µL of Ice-Cold Acetonitrile containing 1.0% Formic Acid .
-
Vortex: Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer 150 µL of supernatant to an LC vial.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute 1:1 with 0.1% Formic Acid in Water.
UHPLC-MS/MS Method Parameters
Chromatographic Conditions[4][5][7][8]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7 µm) or Waters BEH C18.
-
Selection Logic: A standard C18 provides sufficient retention for the fluorophenyl group. A Phenyl-Hexyl column is a valid alternative if separation from non-fluorinated analogs is difficult.
-
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[6]
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Table:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 5 | Initial equilibration |
| 0.50 | 5 | Load/Wash |
| 3.00 | 95 | Elution of MFPC |
| 4.00 | 95 | Wash column |
| 4.10 | 5 | Re-equilibration |
| 5.50 | 5 | End of Run |
Mass Spectrometry (ESI+)
-
Source: Electrospray Ionization (Positive Mode).
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell (ms) | Assignment |
| MFPC (Quant) | 230.1 | 171.1 | 15 | 50 | Loss of Methyl Ester (-COOCH₃) |
| MFPC (Qual) | 230.1 | 109.0 | 25 | 50 | Fluorophenyl-thio fragment |
| MFPC (Qual) | 230.1 | 121.0 | 20 | 50 | Cysteine fragment |
Note: The transition 230.1 -> 171.1 corresponds to the cleavage of the carboxymethyl group, a common fragmentation for amino acid methyl esters.
Visualizing the Workflow & Mechanism
The following diagrams illustrate the analytical logic and the fragmentation pathway used for detection.
Analytical Workflow Logic
This diagram details the critical path from sample collection to data, highlighting the stabilization steps.
Caption: Critical workflow ensuring analyte stability by immediate esterase inhibition via acidification.
Proposed MS/MS Fragmentation Pathway
Understanding the fragmentation ensures the correct product ion is selected for quantification.
Caption: MS/MS fragmentation logic. The 230->171 transition offers the best specificity for the methyl ester.
Method Validation & Quality Control
To ensure Trustworthiness , the method must be validated against the following criteria (based on FDA/EMA Bioanalytical Guidelines):
-
Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL. Use a weighted linear regression (
) to account for heteroscedasticity. -
Accuracy & Precision:
-
Intra-day: 5 replicates at Low, Medium, and High QC levels. (Acceptance:
). -
Inter-day: 3 separate runs.
-
-
Matrix Effect: Compare the peak area of MFPC spiked into extracted blank plasma vs. MFPC in pure solvent.
-
Calculation:
. -
Acceptance:
.
-
-
Stability Assessment (Crucial):
-
Benchtop Stability: Assess MFPC in plasma at Room Temp for 0, 1, 2, and 4 hours. If degradation >15% is observed, the protocol must mandate ice-bath handling.
-
Freeze-Thaw: 3 cycles from -80°C to RT.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Ion suppression from phospholipids. | Switch to a "Phospholipid Removal" plate (e.g., Ostro or HybridSPE) instead of simple PPT. |
| Peak Tailing | Interaction of amine with silanols. | Increase buffer strength (Ammonium Formate) or use a column with better end-capping (e.g., Waters BEH). |
| Parent Signal Loss | In-source fragmentation or hydrolysis. | Lower the Fragmentor voltage; ensure samples are kept at 4°C in the autosampler. |
| Extra Peak (+16 Da) | S-Oxidation (Sulfoxide formation). | Add 0.1% Ascorbic Acid to the extraction solvent as an antioxidant. |
References
-
Hermanns, T. et al. (2023). Liquid chromatography-mass spectrometry method for quantification of sulfur-containing compounds in cruciferous vegetables.[6] Journal of Chromatography A.
-
Creative Bioarray. (2023). Plasma Stability Assay Protocol and Esterase Activity.
-
Wiktorowicz, J. E. et al. (2011).[4] Quantification of cysteinyl S-nitrosylation by fluorescence in unbiased proteomic studies.[2][4] Biochemistry.[2][4]
-
NIST. (2018). Stepwise extraction and GC-MS determination of amino acids as methyl esters in human plasma.
-
Evotec. (2023). Plasma Stability and Hydrolysis of Esters in Drug Discovery.[7] [Source Verification]([Link] DMPK/absorption/plasma-stability)
Sources
- 1. Reaction-based fluorogenic probes for detecting protein cysteine oxidation in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Cysteinyl-S-Nitrosylation by Fluorescence in Unbiased Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Quantification of cysteinyl S-nitrosylation by fluorescence in unbiased proteomic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of S-allyl-L-cysteine in extraction of garlic by LC-MS [jms.fudan.edu.cn]
- 6. Simultaneous extraction and quantitative analysis of S-Methyl-l-Cysteine Sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Note: Development of a ^19F-NMR Cell-Based Assay for Real-Time Monitoring of Intracellular Esterase and Cysteine S-Conjugate β-Lyase Activity
Target Audience: Researchers, assay development scientists, and drug metabolism/pharmacokinetics (DMPK) professionals. Application Area: Intracellular metabolic tracking, prodrug activation, and xenobiotic toxicity screening.
Executive Summary
The precise measurement of intracellular enzymatic kinetics in live cells is often hindered by the poor membrane permeability of molecular probes and the high background noise of endogenous cellular components. This application note details the development of a multiplexed, continuous-readout cell-based assay utilizing methyl S-(4-fluorophenyl)cysteinate (MFPC) as a dual-action ^19F-NMR probe.
By leveraging the unique physicochemical properties of this engineered amino acid derivative, researchers can simultaneously monitor two distinct biochemical events in real-time: (1) intracellular esterase-mediated prodrug activation, and (2) cysteine S-conjugate β-lyase (CCBL) mediated xenobiotic metabolism.
Mechanistic Rationale: The "Why" Behind the Probe Design
As a Senior Application Scientist, it is critical to understand that a robust assay is built on deliberate molecular design. MFPC is not merely a substrate; it is a highly engineered reporter molecule with three functional domains:
A. The Methyl Ester Motif: Permeability and Intracellular Trapping
Delivering carboxylic acid-containing probes into cells is challenging due to their ionization and poor permeability across lipophilic plasma membranes at physiological pH[1]. Masking the polar carboxylate as a methyl ester significantly enhances the lipophilicity and passive membrane permeability of the molecule[2]. Once inside the cell, ubiquitous non-specific intracellular esterases rapidly hydrolyze the ester bond[3]. This cleavage unmasks the charged carboxylate, effectively "trapping" the intermediate—S-(4-fluorophenyl)cysteine (FPC)—inside the cell, preventing efflux and ensuring spatiotemporal control of the assay[1].
B. The S-Aryl Cysteine Core: Targeting Xenobiotic Metabolism
The S-(4-fluorophenyl) thioether linkage is specifically designed to act as a substrate for Cysteine S-conjugate β-lyase (CCBL). CCBL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme highly expressed in the renal proximal tubules, responsible for the bioactivation and toxification of halogenated xenobiotics[4]. CCBL catalyzes the β-elimination of the FPC intermediate, yielding pyruvate, ammonia, and the final reporter fragment, 4-fluorothiophenol[5].
C. The ^19F-NMR Reporter: Zero-Background Multiplexing
Fluorine-19 is a 100% naturally abundant, spin-1/2 nucleus with a high gyromagnetic ratio, making it nearly as sensitive as ^1H-NMR. Crucially, mammalian cells possess virtually no endogenous fluorine, meaning ^19F-NMR provides a zero-background window into the intracellular environment[6]. Furthermore, the ^19F chemical shift is exquisitely sensitive to changes in the local electronic environment. The structural transformations from MFPC (ester) → FPC (carboxylate) → 4-fluorothiophenol (thiol) produce remarkably separated, baseline-resolved ^19F resonances, allowing for the simultaneous tracking of multiple molecular entities without signal overlap[7].
Figure 1: Intracellular metabolic pathway of methyl S-(4-fluorophenyl)cysteinate.
Assay Architecture & Self-Validation Logic
A trustworthy protocol must be a self-validating system. To definitively prove that the observed ^19F chemical shifts correspond to the hypothesized intracellular enzymatic actions (and not spontaneous chemical degradation or extracellular artifacts), this assay incorporates a three-arm validation structure:
-
Arm A (Complete System): Cells + MFPC. Expected to show the sequential appearance of FPC and 4-fluorothiophenol.
-
Arm B (Esterase Blockade): Cells + Bis-p-nitrophenyl phosphate (BNPP, a broad-spectrum esterase inhibitor) + MFPC. Expected to halt the reaction at the MFPC stage, proving esterase dependency.
-
Arm C (CCBL Blockade): Cells + Aminooxyacetic acid (AOAA, a PLP-dependent enzyme inhibitor) + MFPC. Expected to result in the accumulation of FPC without the formation of 4-fluorothiophenol, proving CCBL dependency.
Step-by-Step Experimental Protocol
Reagent Preparation
-
Probe Stock: Dissolve MFPC in anhydrous DMSO to a concentration of 100 mM. Store at -20°C.
-
NMR Buffer: Prepare a customized Hank's Balanced Salt Solution (HBSS) using 90% H₂O and 10% D₂O (to provide the NMR lock signal), supplemented with 10 mM HEPES (pH 7.4).
-
Inhibitor Stocks: Prepare 100 mM BNPP (esterase inhibitor) and 100 mM AOAA (CCBL inhibitor) in H₂O.
Cell Culture & Preparation
-
Culture HK-2 cells (human renal proximal tubule epithelial cells, chosen for their high endogenous CCBL expression) in DMEM/F12 medium supplemented with 10% FBS until 80-90% confluence.
-
Harvest cells using Trypsin-EDTA, neutralize with complete media, and centrifuge at 300 × g for 5 minutes.
-
Wash the cell pellet twice with cold PBS to remove residual serum esterases.
-
Resuspend the cell pellet in the prepared NMR Buffer to achieve a high-density suspension of 5 × 10⁷ cells/mL.
Probe Loading and NMR Acquisition
-
Transfer 500 µL of the high-density cell suspension into a standard 5 mm NMR tube.
-
For Control Arms: Add BNPP (final conc. 1 mM) or AOAA (final conc. 1 mM) and pre-incubate at 37°C for 15 minutes.
-
Initiation: Add MFPC from the DMSO stock to a final concentration of 2 mM. Invert the tube gently 3 times to mix.
-
Immediately insert the tube into an NMR spectrometer (e.g., 500 MHz or 600 MHz) equipped with a fluorine-tuned probe, pre-heated to 37°C.
-
Acquire continuous ^19F-NMR spectra using a standard 1D sequence with proton decoupling. Collect 64 transients per time point (approx. 2 minutes per spectrum) over a 120-minute period.
Figure 2: Workflow for the cell-based ^19F-NMR enzymatic assay.
Quantitative Data Interpretation
By integrating the area under the curve (AUC) for each distinct ^19F resonance over time, absolute concentrations of the parent probe, intermediate, and final product can be calculated. The distinct chemical shifts ensure no spectral overlap[7].
Table 1: Representative ^19F-NMR Chemical Shifts
Note: Chemical shifts (δ) are referenced to an internal standard (e.g., trifluoroacetic acid at -76.5 ppm).
| Molecular Species | Biological Role | ^19F Chemical Shift (ppm) | Peak Multiplicity |
| MFPC | Extracellular/Intracellular Prodrug | -116.4 | Multiplet |
| FPC | Intracellular Trapped Intermediate | -118.2 | Multiplet |
| 4-Fluorothiophenol | Final β-elimination Product | -122.8 | Multiplet |
Table 2: Kinetic Parameters Derived from Time-Course Integration
By plotting the concentration of FPC and 4-fluorothiophenol over time, standard Michaelis-Menten kinetics or pseudo-first-order rate constants can be derived.
| Experimental Condition | Esterase Cleavage Rate (k_obs) | CCBL Cleavage Rate (k_obs) | Dominant Species at t=120 min |
| Arm A (Vehicle) | 0.045 min⁻¹ | 0.012 min⁻¹ | 4-Fluorothiophenol |
| Arm B (+ BNPP) | < 0.001 min⁻¹ | N/A (Substrate absent) | MFPC (Parent Probe) |
| Arm C (+ AOAA) | 0.042 min⁻¹ | < 0.001 min⁻¹ | FPC (Intermediate) |
Causality Check: The data in Table 2 validates the assay. BNPP successfully halts the first step, proving the requirement of intracellular esterases for probe trapping. AOAA halts the second step without affecting the first, proving that the generation of 4-fluorothiophenol is strictly dependent on PLP-dependent CCBL activity.
References
1.[6] Ye, Y., & Li, C. (2019). Chapter 8: 19F In-cell NMR. In In-cell NMR Spectroscopy (pp. 117-130). Royal Society of Chemistry. 6 2.[3] Tallman, K. A., et al. (2016). Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance. National Institutes of Health (PMC). 3 3.[7] Xia, R., et al. (2024). Activatable Multiplexed 19F NMR Probes for Dynamic Monitoring of Biomarkers Associated with Cellular Senescence. ACS Measurement Science Au, 4(5), 577-584. 7 4.[4] Pushkin, A., et al. (2004). Structural characterization, tissue distribution, and functional expression of murine aminoacylase III. American Journal of Physiology. 4 5.[2] Foley, C., et al. (2022). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Journal of Medicinal Chemistry. 2 6.[1] Wong, Y.-S., et al. (2025). Fast Release of Carboxylic Acid inside Cells. ResearchGate / ChemMedChem. 1 7.[5] Cooper, A. J. L., et al. (2006). Cysteine S-conjugate β-lyases. ResearchGate. 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Protocol for the Radiolabeling of S-(4-Fluorophenyl)cysteine Derivatives via Palladium-Mediated S-Arylation
Executive Summary
The development of highly stable, site-specific radiopharmaceuticals is a critical bottleneck in positron emission tomography (PET) imaging. While cysteine residues are highly attractive targets for bioconjugation due to their low natural abundance and unique nucleophilicity, traditional maleimide-based prosthetic groups suffer from severe in vivo instability. This application note details a state-of-the-art, self-validating protocol for the chemoselective radiolabeling of cysteine-containing peptides and proteins using a palladium-mediated S-arylation strategy with 4-[18F]fluoroiodobenzene ([18F]FIB). This methodology yields robust S-(4-fluorophenyl)cysteine derivatives characterized by irreversible thioether bonds, ensuring superior in vivo stability and targeting efficacy.
Mechanistic Rationale: The Case for S-Arylation
Historically, the radiolabeling of free thiols has relied on maleimide-functionalized prosthetic groups (e.g., [18F]FBEM). However, maleimide-thiol adducts are inherently unstable under physiological conditions due to retro-Michael addition reactions and thiol exchange with endogenous scavengers like serum albumin and glutathione 1.
To circumvent this, transition-metal-mediated bioconjugation has emerged as a definitive solution. Palladium-mediated S-arylation utilizing 4-[18F]fluoroiodobenzene ([18F]FIB) facilitates the formation of an irreversible aryl-thioether bond 2.
Causality of the Reagent Choices:
-
[18F]FIB as the Electrophile: Unlike highly reactive aliphatic halides, the unactivated aryl iodide requires a catalyst to react with thiols, granting absolute chemoselectivity for cysteine over lysine or tyrosine residues.
-
Palladium Catalyst: The Pd(II) precatalyst lowers the activation energy for oxidative addition into the C-I bond of [18F]FIB. In a mildly basic aqueous buffer, the cysteine thiol is deprotonated to a highly nucleophilic thiolate, which readily undergoes transmetalation with the Pd-complex, followed by reductive elimination to yield the S-(4-fluorophenyl)cysteine derivative.
Visualization of the Radiosynthesis Workflow
Figure 1: Workflow for the preparation of[18F]FIB and Pd-mediated S-arylation of cysteine.
Quantitative Comparison of Cysteine Radiolabeling Strategies
To justify the transition from traditional methods to Pd-mediated S-arylation, the following table summarizes the quantitative and qualitative performance metrics of both approaches 3.
| Parameter | Traditional Maleimide Conjugation | Pd-Mediated S-Arylation |
| Prosthetic Group | [18F]FBEM, [18F]FPM | 4-[18F]Fluoroiodobenzene ([18F]FIB) |
| Bond Formed | Thioether (Succinimide adduct) | Thioether (Aryl adduct) |
| In Vivo Stability | Low to Moderate (Prone to thiol exchange) | Excellent (Irreversible bond) |
| Reaction Kinetics | Extremely Fast (< 5 min) | Fast (15 - 30 min) |
| Chemoselectivity | High (Thiol-specific) | Absolute (Thiol-specific) |
| Radiochemical Yield (RCY) | 30 - 50% (Decay-corrected) | 40 - 60% (Decay-corrected) |
| Aqueous Compatibility | Yes | Yes (Ambient to 37°C) |
Step-by-Step Experimental Protocol
This protocol is engineered as a self-validating system. Every critical phase includes a built-in quality control checkpoint to ensure the integrity of the radiochemical transformation.
Phase 1: Radiosynthesis of 4-[18F]Fluoroiodobenzene ([18F]FIB)
-
Isotope Trapping & Elution: Trap cyclotron-produced [18F]fluoride (approx. 10-20 GBq) on a pre-conditioned QMA carbonate cartridge. Elute into a V-vial using a solution of Kryptofix 2.2.2 (K2.2.2, 15 mg) and K2CO3 (3 mg) in MeCN/H2O (80:20, 1 mL).
-
Azeotropic Drying: Evaporate the solvent at 100°C under a gentle stream of N2 and vacuum. Add anhydrous MeCN (1 mL) and repeat the drying process twice. Causality: Naked [18F]fluoride is strictly required for nucleophilic aromatic substitution; residual water completely passivates the fluoride ion.
-
Radiofluorination: Dissolve the diaryliodonium salt precursor (10 mg) in anhydrous DMF (0.5 mL) and add to the dried[18F]fluoride. Heat the sealed vial at 130°C for 10 minutes.
-
Purification: Quench the reaction with HPLC-grade water (10 mL). Pass the mixture through a pre-conditioned C18 Sep-Pak light cartridge. Wash with water (10 mL) to remove unreacted[18F]fluoride and K2.2.2. Elute the purified [18F]FIB with ethanol (0.5 mL).
Phase 2: Palladium-Mediated Bioconjugation
-
Catalyst Activation: Prepare a stock solution of the Palladium precatalyst (e.g., a Pd-G3 biarylphosphine complex, 2 mg/mL) in DMSO.
-
Peptide Preparation: Dissolve the target cysteine-containing peptide (100-200 µg) in 0.5 mL of Tris buffer (50 mM, pH 7.5). Causality: A pH of 7.5 ensures the cysteine thiol is largely in its highly nucleophilic thiolate form, which is essential for rapid transmetalation with the Pd-complex.
-
S-Arylation: To the peptide solution, add 50 µL of the Pd-catalyst stock solution, followed immediately by 100 µL of the [18F]FIB ethanolic solution (approx. 500-1000 MBq).
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes with gentle agitation.
-
Quenching: Terminate the reaction by adding 100 µL of 0.1 M EDTA solution to chelate the palladium and halt the catalytic cycle.
Phase 3: Purification and Formulation
-
Semi-Preparative HPLC: Inject the quenched reaction mixture onto a semi-preparative RP-HPLC system (C18 column). Elute using a gradient of Water/MeCN (containing 0.1% TFA). Collect the radioactive peak corresponding to the 18F-S-(4-fluorophenyl)cysteine derivative.
-
Formulation: Dilute the collected fraction with water (10 mL), trap on a C18 Sep-Pak, wash with water, and elute with 0.5 mL of USP-grade ethanol. Dilute with 4.5 mL of sterile saline (0.9% NaCl) and pass through a 0.22 µm sterile filter into a sterile vial.
Quality Control & Self-Validating Systems
To guarantee the trustworthiness and scientific integrity of the radiopharmaceutical, the following self-validating checks must be performed before biological application:
-
Identity Confirmation (Co-elution): Inject an aliquot of the final formulated product spiked with a fully characterized, non-radioactive 19F-S-(4-fluorophenyl)cysteine reference standard onto an analytical radio-HPLC. Validation: The radiometric peak (gamma detector) must perfectly co-elute with the UV absorbance peak (254 nm) of the 19F-standard.
-
Radiochemical Purity (RCP): The integrated area of the product peak must represent >95% of the total radioactivity in the chromatogram.
-
Specific Activity Calculation: Calculate the specific activity (GBq/µmol) by dividing the total radioactivity of the product by the molar amount of the peptide (determined via the UV standard curve).
-
Residual Palladium Analysis: For clinical or advanced preclinical translation, an aliquot must be analyzed via ICP-MS to ensure residual Pd levels are below the regulatory threshold (typically <10 ppm).
References
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. Theranostics. URL:[Link]
-
Palladium-Mediated S-Arylation of Cysteine Residues with 4-[18F]Fluoroiodobenzene ([18F]FIB). Bioconjugate Chemistry. URL:[Link]
-
Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination. PMC / National Institutes of Health. URL:[Link]
Sources
use of methyl S-(4-fluorophenyl)cysteinate as a chemical probe
Application Note: Methyl S-(4-fluorophenyl)cysteinate as a Chemical Probe
Executive Summary & Mechanistic Overview
Methyl S-(4-fluorophenyl)cysteinate (Me-S-4FPC) is a specialized chemical probe designed to investigate the bioactivation pathways of cysteine conjugates , specifically targeting Cysteine Conjugate
Unlike standard colorimetric substrates, Me-S-4FPC leverages the 4-fluorophenyl moiety as a sensitive reporter for
Key Applications:
-
Enzyme Kinetics: Determination of
and for Cysteine Conjugate -Lyase (CCBL/KAT). -
Metabolic Flux Analysis: Real-time
NMR monitoring of C-S bond cleavage in live cells or tissue slices. -
Nephrotoxicity Modeling: Investigating the mechanism of haloalkene-induced renal injury via the mercapturic acid pathway.
Chemical & Physical Properties
| Property | Value / Description |
| Chemical Formula | |
| Molecular Weight | 229.27 g/mol |
| Solubility | Soluble in DMSO, Ethanol; sparingly soluble in water (requires co-solvent). |
| ~250-260 nm (aromatic ring). | |
| Stability | Stable at |
Mechanistic Pathway & Logic
The utility of Me-S-4FPC relies on a sequential bioactivation cascade. The probe acts as a "Trojan Horse," entering the cell as an ester before being processed into the active substrate for
Pathway Logic:
-
Uptake: Me-S-4FPC enters the cell (passive or transport-mediated).
-
Activation: Intracellular Esterases hydrolyze the methyl ester to S-(4-fluorophenyl)cysteine (S-4FPC).
-
Bioactivation: CCBL (mitochondrial or cytosolic) binds S-4FPC.
-
Cleavage: CCBL catalyzes a
-elimination reaction, cleaving the C-S bond. -
Release: This releases 4-Fluorothiophenol (the reporter/toxicant), Pyruvate , and Ammonia .
Visualization of the Pathway:
Caption: Figure 1. Metabolic activation pathway of Methyl S-(4-fluorophenyl)cysteinate. The probe undergoes ester hydrolysis followed by CCBL-mediated
Protocol A: In Vitro Enzyme Kinetics (CCBL Assay)
Objective: To determine the kinetic parameters (
Materials:
-
Purified CCBL (recombinant or kidney cytosol fraction).
-
Probe: Methyl S-(4-fluorophenyl)cysteinate (100 mM stock in DMSO).
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Cofactor: Pyridoxal 5'-phosphate (PLP), 100
M final concentration. -
Detection: UV-Vis Spectrophotometer or
NMR.
Step-by-Step Methodology:
-
Substrate Preparation (Pre-hydrolysis):
-
Incubate Me-S-4FPC (10 mM) with 10 units of Porcine Liver Esterase (PLE) in phosphate buffer for 30 min at 37°C to generate the free acid substrate.
-
Alternative: Synthesize/purchase the free acid form if available to bypass this step for pure kinetic studies.
-
-
Reaction Assembly:
-
In a quartz cuvette (or NMR tube), mix:
-
Buffer (to final volume).
-
PLP (10
M). -
Enzyme (CCBL, ~0.1 - 0.5 mg/mL protein).
-
-
Equilibrate at 37°C for 5 minutes.
-
-
Initiation:
-
Add Substrate (Range: 0.1 mM to 5 mM).
-
Mix immediately by inversion.
-
-
Detection (Method A: UV-Vis - Pyruvate Formation):
-
Coupled Assay: Add NADH (0.2 mM) and Lactate Dehydrogenase (LDH, 5 units).
-
Monitor the decrease in absorbance at 340 nm (oxidation of NADH to NAD+ as pyruvate is reduced to lactate).
-
Rate Calculation: Rate (
M/min) = , where .
-
-
Detection (Method B:
NMR - Direct Cleavage):-
Acquire sequential
spectra (e.g., every 2 minutes). -
Monitor the disappearance of the substrate peak (
ppm) and appearance of the 4-fluorothiophenol peak ( ppm). -
Integrate peak areas relative to an internal standard (e.g., Trifluoroacetic acid, capillary insert).
-
Protocol B: Cellular Metabolic Profiling ( NMR)
Objective: To monitor the uptake and bioactivation of Me-S-4FPC in live renal proximal tubule cells (e.g., HK-2 or LLC-PK1).
Experimental Logic:
The chemical shift of the fluorine atom is highly sensitive to its electronic environment. The transition from Ester
Protocol:
-
Cell Culture:
-
Grow HK-2 cells to 80% confluence in T-75 flasks.
-
Harvest cells by trypsinization and resuspend in fresh medium (or buffered saline with glucose) at a density of
cells/mL. -
Note: High cell density is required for adequate NMR signal-to-noise ratio.
-
-
Probe Incubation:
-
Add Me-S-4FPC (dissolved in DMSO) to the cell suspension to a final concentration of 500
M. (DMSO < 0.5% v/v). -
Transfer suspension to a 5 mm NMR tube.
-
Insert a coaxial capillary containing
(for lock) and 50 M 3-fluorobenzoic acid (chemical shift reference).
-
-
NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer with a
-tunable probe. -
Temperature: Maintain at 37°C.
-
Sequence: Standard single-pulse proton-decoupled
NMR. -
Time Course: Acquire spectra in 5-minute blocks for 60-90 minutes.
-
-
Data Analysis:
-
Peak A (Substrate - Extracellular): Methyl ester signal.
-
Peak B (Intermediate - Intracellular): Free acid signal (shifted due to carboxylate deprotection).
-
Peak C (Product): 4-Fluorothiophenol signal (distinct upfield/downfield shift).
-
Kinetic Plot: Plot the integral of Peak C vs. Time to determine the rate of cellular bioactivation.
-
Expected Results & Interpretation:
| Species | Predicted Shift Trend | Biological Meaning |
| Me-S-4FPC | Baseline ( | Extracellular prodrug pool. |
| S-4FPC (Acid) | Slight Shift ( | Intracellular uptake + Esterase activity. |
| 4-Fluorothiophenol | Significant Shift ( | CCBL Activity (C-S cleavage). |
| S-Oxides/Glucuronides | Distinct New Peaks | Phase II metabolism of the released thiol. |
Safety & Handling
-
Toxicity Warning: The cleavage product, 4-fluorothiophenol , is a potent nucleophile and potential toxicant. It may inhibit mitochondrial respiration. Handle all post-incubation samples as hazardous chemical waste.
-
Volatility: 4-fluorothiophenol is volatile. Keep NMR tubes capped tightly to prevent loss of signal and laboratory contamination.
References
-
Cooper, A. J. L., & Pinto, J. T. (2006).
-lyases.[1][2][3][4][5] Amino Acids, 30(1), 1-15.[4] Link - Anders, M. W. (2004). Bioactivation mechanisms and hepatocellular damage. The Liver: Biology and Pathobiology, 375-384. (Reference for C-S cleavage mechanism).
-
Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171-194. Link
-
Glaser, R. W., et al. (2003).[6] 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides.[6] ChemBioChem, 4(11), 1228-1234. (Reference for 19F NMR properties of fluorophenyl-amino acids). Link
Sources
- 1. Information on EC 4.4.1.13 - cysteine-S-conjugate beta-lyase - BRENDA Enzyme Database [brenda-enzymes.org]
- 2. Cysteine-S-conjugate beta-lyase - Wikipedia [en.wikipedia.org]
- 3. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Cysteine S-Conjugate Beta-Lyases: Important Roles in the Metabolism of" by Arthur J L Cooper, Boris F. Krasnikov et al. [touroscholar.touro.edu]
- 5. Cysteine conjugate beta-lyase-dependent biotransformation of the cysteine S-conjugates of the sevoflurane degradation product 2-(fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (compound A) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Robust In Vivo Experimental Design
Introduction: The Crucial Bridge from Bench to Bedside
In vivo experiments represent a critical juncture in drug development, serving as the bridge between promising in vitro data and the complexities of a living biological system.[1] The success of translating a novel compound into a clinical candidate hinges on the quality and rigor of these preclinical animal studies.[2][3] Poorly designed experiments not only lead to a significant waste of resources and time but can also generate misleading data, ultimately stalling the development of potentially life-saving therapeutics.[1]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing, executing, and interpreting in vivo studies. Moving beyond a simple recitation of steps, we delve into the scientific rationale behind critical decisions, offering field-proven insights to ensure that every protocol is a self-validating system. Our objective is to empower you to conduct ethically sound, statistically robust, and translationally relevant in vivo research.
Section 1: Foundational Planning and Experimental Design
The cornerstone of any successful in vivo study is meticulous planning. This initial phase establishes the scientific and ethical framework, ensuring that the research question is answerable and the data generated is reliable and reproducible.
The Imperative of Animal Model Selection
The choice of animal model is one of the most critical decisions in preclinical research, as an inappropriate model can lead to failed experiments and irrelevant data.[1] The goal is to select a model that best recapitulates the human condition being studied, considering physiological, metabolic, and genetic similarities.[4][5][6]
Key Factors for Model Selection:
-
Scientific Relevance: The model must be appropriate for the research question. This involves evaluating its face validity (similar symptoms), construct validity (shared underlying mechanisms), and predictive validity (reliably forecasting human outcomes).[7]
-
Genetic Background: The genetic makeup of an animal can significantly influence experimental outcomes.[1] For example, specific inbred mouse strains are predisposed to certain diseases or metabolic profiles.
-
Practicality: Factors such as cost, housing requirements, ease of handling, and lifespan must be considered.[1][4] Rodents (mice and rats) are widely used due to their cost-effectiveness, well-characterized genetics, and rapid breeding cycles.[4][7]
-
Historical Data: Leveraging existing research and data for a particular model can provide a valuable foundation for your study design.[4]
| Common Animal Model | Primary Application Areas | Key Advantages | Considerations |
| Mouse (Mus musculus) | Oncology, Immunology, Genetics, Metabolic Diseases | Small size, short lifespan, genetic tractability (knockout/transgenic models), low cost.[7] | Physiological differences from humans can limit translational applicability for some diseases.[7] |
| Rat (Rattus norvegicus) | Toxicology, Cardiovascular, Neurodegenerative Diseases | Larger size allows for easier surgical manipulation and blood sampling; well-established in safety and toxicology studies.[6] | Less genetic diversity in available models compared to mice. |
| Zebrafish (Danio rerio) | Developmental Biology, Toxicology, High-Throughput Screening | Rapid development, optical transparency of embryos allows for real-time imaging, high-throughput screening capabilities.[4] | As a non-mammal, its physiology differs significantly from humans in some aspects. |
| Large Animals (Pigs, Dogs) | Medical Device Testing, Cardiovascular Research | Anatomical and physiological systems are more similar to humans, providing greater translational value.[7] | Higher costs, significant ethical considerations, and more complex housing needs.[7] |
Ethical Framework: IACUC and the 3Rs
All research involving vertebrate animals must receive formal approval from an Institutional Animal Care and Use Committee (IACUC).[8] This federally mandated committee ensures that research protocols adhere to strict ethical standards and federal regulations, prioritizing animal welfare.[8][9] A central tenet of IACUC guidelines is the principle of the "3Rs":
-
Replacement: Using non-animal methods (e.g., in vitro assays, in silico modeling) whenever possible.
-
Reduction: Using the minimum number of animals necessary to obtain statistically significant results.[10]
-
Refinement: Modifying procedures to minimize animal pain, suffering, and distress.
Your IACUC protocol must provide a detailed justification for the study, the number of animals requested, and the measures taken to minimize suffering.[8]
Principles of Robust Experimental Design
To avoid experimental bias and ensure data integrity, several principles must be integrated into the study design from the outset.[2]
-
Randomization and Blinding: Animals should be randomly assigned to treatment and control groups to prevent selection bias. Furthermore, experiments should be conducted in a blinded fashion, where investigators assessing outcomes are unaware of the treatment group assignments.[1][11]
-
Control Groups: The inclusion of appropriate control groups is essential for data interpretation.
-
Vehicle Control: Animals receive the same formulation (vehicle) as the treatment group, but without the active compound. This controls for any effects of the solvent or excipients.
-
Positive Control: A known effective treatment is used to validate the sensitivity of the experimental model.
-
Negative/Sham Control: May involve a sham procedure (e.g., an injection of saline) to control for the effects of the procedure itself.
-
-
Sample Size Determination: The number of animals per group should be determined statistically using a power analysis.[10] Using too few animals may prevent the detection of a real effect, while using too many is an unnecessary use of resources and ethically questionable.[10]
Section 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Before assessing a compound's efficacy, it is crucial to understand its behavior within the body. PK/PD studies provide this critical information, linking drug exposure to its biological effect.[12][13][14]
Pharmacokinetics (PK): What the Body Does to the Drug
Pharmacokinetics describes the journey of a compound through the body, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME).[12] A PK study aims to quantify key parameters that determine the compound's concentration over time.[12][15]
-
Absorption: How the compound enters the bloodstream.
-
Distribution: Where the compound travels in the body.
-
Metabolism: How the compound is chemically altered by the body.
-
Excretion: How the compound is removed from the body.
Pharmacodynamics (PD): What the Drug Does to the Body
Pharmacodynamics explores the biochemical and physiological effects of the compound on its intended target.[12] PD studies measure target engagement and downstream biomarker modulation, providing evidence that the compound is having the desired biological effect.[15] The interplay between PK and PD is essential for optimizing dosing regimens.[12][13]
Protocol: Single-Dose Pharmacokinetic Study in Mice
-
Animal Preparation: Acclimate mice (e.g., C57BL/6, n=3-4 per time point) for at least one week before the study.
-
Compound Administration: Administer the compound at a predetermined dose via the intended route (e.g., oral gavage or intravenous injection). Record the exact time of dosing.
-
Sample Collection: At specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via submandibular or saphenous vein) into anticoagulant-coated tubes (e.g., EDTA).
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 5000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).[12]
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
Section 3: Toxicology and Safety Assessment
A critical step in preclinical development is to establish the safety profile of the compound.[16] Toxicology studies are designed to identify potential adverse effects and determine a safe dosage range for subsequent efficacy studies and eventual clinical trials.[5][16]
Dose-Ranging and Maximum Tolerated Dose (MTD)
An initial dose-ranging study is often performed to identify the Maximum Tolerated Dose (MTD) , which is the highest dose that can be administered without causing unacceptable toxicity or animal morbidity.[10] This information is vital for selecting dose levels in longer-term studies.
Acute and Repeated-Dose Toxicity Studies
Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide a detailed framework for conducting toxicology studies.[16] These studies are typically conducted under Good Laboratory Practice (GLP) principles to ensure data integrity.[16]
-
Acute Toxicity: Evaluates the effects of a single, high dose of the compound.
-
Repeated-Dose Toxicity (Subchronic/Chronic): Assesses the effects of administering the compound daily for an extended period (e.g., 14 days, 28 days, or longer), which is more relevant for drugs intended for long-term human use.[17]
Protocol: Acute Toxicity Study in Rats
-
Animal Selection: Use equal numbers of male and female rats (e.g., Sprague-Dawley, n=5 per sex per group).[18]
-
Dose Groups: Establish at least three dose levels (low, mid, high) and a concurrent vehicle control group.[18] Dose selection should be based on preliminary MTD or dose-ranging data.
-
Administration: Administer a single dose of the compound or vehicle via the clinically intended route.
-
Clinical Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, skin/fur appearance) immediately after dosing and at regular intervals for 14 days. Record body weights daily.
-
Clinical Pathology: At the end of the study (Day 14), collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full gross necropsy on all animals. Collect major organs and tissues, weigh them, and preserve them for histopathological examination to identify any microscopic changes.[3][19]
-
Data Evaluation: Analyze all data to identify any dose-related adverse effects and determine the No-Observed-Adverse-Effect-Level (NOAEL).
| Toxicity Observation Parameter | Score 0 (Normal) | Score 1 (Mild) | Score 2 (Moderate) | Score 3 (Severe) |
| Activity Level | Alert and active | Slightly reduced activity | Lethargic, reluctant to move | Moribund, unresponsive |
| Posture | Normal | Mild hunching | Hunched posture, piloerection | Severe arching of back |
| Respiration | Normal rate and effort | Slightly increased rate | Labored breathing, gasping | Open-mouth breathing |
| Body Weight Loss | < 5% | 5-10% | 10-15% | > 15% |
Section 4: Efficacy Evaluation in Disease Models
Efficacy studies are designed to answer the fundamental question: Does the compound have the desired therapeutic effect in a relevant disease model?[20]
Model Selection and Study Endpoints
The choice of disease model is paramount and must accurately reflect the human pathology.[20] Equally important is the pre-definition of clear, objective, and quantifiable study endpoints.[3]
-
Primary Endpoint: The main measurement used to determine the compound's efficacy (e.g., tumor volume in an oncology study).
-
Secondary Endpoints: Additional measurements that support the primary endpoint (e.g., body weight, survival, biomarker levels).
Protocol: Xenograft Tumor Model Efficacy Study in Mice
-
Cell Culture: Culture human cancer cells (e.g., A549 lung cancer cells) under sterile conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline/Matrigel) into the flank of immunocompromised mice (e.g., Nude or SCID).
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with digital calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into treatment groups (e.g., Vehicle Control, Compound Dose 1, Compound Dose 2, Positive Control), ensuring the average tumor volume is similar across all groups.
-
Treatment: Begin the dosing regimen as determined by PK/PD and toxicology studies. Administer the compound and vehicle according to the planned schedule (e.g., daily, once weekly) and route.
-
Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe animals daily for any clinical signs of distress.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize animals if they meet pre-defined humane endpoints (e.g., >20% body weight loss, tumor ulceration).
-
Tissue Collection: At the end of the study, collect tumors and other relevant tissues for ex vivo analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine significance.
Section 5: Protocols for Common Administration Routes
The method of compound delivery can significantly impact its absorption, distribution, and overall efficacy.[21][22] The choice of route should be based on the compound's properties and the intended clinical application.[21][23] All substances administered parenterally should be sterile and isotonic.[24][25]
| Route of Administration | Max Volume (Mouse) | Needle Gauge | Key Considerations |
| Intravenous (IV) | < 0.2 mL | 27-30 | Bypasses absorption for 100% bioavailability; typically via the lateral tail vein.[25][26] |
| Intraperitoneal (IP) | < 2-3 mL | 25-27 | Injected into the peritoneal cavity; rapid absorption. Inject into the lower abdominal quadrant, avoiding the midline.[24][26] |
| Subcutaneous (SC) | < 3 mL | 25-27 | Injected into the space under the skin, usually in the interscapular area. Slower, sustained absorption.[26] |
| Oral Gavage (PO) | < 10 mL/kg | 20-22 (ball-tip) | Mimics human oral administration. Requires proper technique to avoid aspiration into the lungs.[22][26] |
Step-by-Step Methodologies
Intravenous (IV) Injection (Tail Vein):
-
Restraint: Place the mouse in a suitable restraint device.
-
Vein Dilation: Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Insert a 27-30 gauge needle (bevel up) into a lateral tail vein at a shallow angle. A flash of blood in the needle hub may indicate correct placement. Slowly inject the substance.[26]
Intraperitoneal (IP) Injection:
-
Restraint: Position the animal with its head tilted downwards to shift abdominal organs.
-
Site Selection: Locate the lower right or left abdominal quadrant.
-
Injection: Insert a 25-27 gauge needle (bevel up) at a 30-45 degree angle. Gently aspirate to ensure a vessel or the bladder has not been punctured before slowly injecting the substance.[24][26]
Subcutaneous (SC) Injection:
-
Restraint: Gently restrain the mouse.
-
Site Selection: Locate the loose skin between the shoulder blades (interscapular area).
-
Injection: Tent the skin and insert a 25-27 gauge needle into the base of the tent, parallel to the spine. Inject the substance to form a small bleb under the skin.
Oral Gavage (PO):
-
Restraint: Firmly restrain the animal, ensuring the head and body are in a straight line.
-
Gavage Needle: Use a proper, ball-tipped gavage needle. Measure the distance from the animal's nose to the last rib to estimate the correct insertion depth.
-
Insertion: Gently insert the needle into the mouth and pass it down the esophagus into the stomach. Do not force the needle.
-
Administration: Slowly administer the substance.[26]
Conclusion
The design and execution of in vivo studies are a complex, iterative process that demands scientific rigor, ethical responsibility, and meticulous attention to detail. By integrating robust experimental design principles, selecting appropriate models, and adhering to validated protocols, researchers can generate high-quality, reproducible data. This disciplined approach is fundamental to increasing the probability of clinical success and ultimately advancing novel compounds from the laboratory to the patients who need them.
References
- How to Choose an Animal Model in Research - Blog. (n.d.). Vertex AI Search.
- Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (2025, September 9). Vertex AI Search.
- Tackling In Vivo Experimental Design - ModernVivo. (2025, December 20). ModernVivo.
- Selecting Animal Models: A Guide for Biomedical Research Success | HuaTeng Biotechnology. (2025, November 14). HuaTeng Biotechnology.
- Role of animal models in biomedical research: a review - PMC. (2022, July 1). National Center for Biotechnology Information.
- How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research - ModernVivo. (2025, November 19). ModernVivo.
- Understanding FDA Guidelines for Toxicity Studies - HistologiX. (2023, June 13). HistologiX.
- Animal models - EUPATI Toolbox. (n.d.). EUPATI Toolbox.
- General Principles of Preclinical Study Design - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies | FDA. (2017, October 26). U.S. Food and Drug Administration.
- Application Notes and Protocols for In Vivo Dosing of Novel Compounds in Rodent Models - Benchchem. (n.d.). BenchChem.
- Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC - NIH. (2020, May 4). National Center for Biotechnology Information.
- Using Inhibitors In Vivo - MilliporeSigma. (n.d.). MilliporeSigma.
- How to design robust preclinical efficacy studies that make a difference. (n.d.). The Jackson Laboratory.
- Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC. (n.d.). National Center for Biotechnology Information.
- IACUC Policies and Guidelines - UC Davis Office of Research. (n.d.). UC Davis Office of Research.
- Efficacy study | Drug development and evaluation | CRO - Oncodesign Services. (n.d.). Oncodesign Services.
- Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - ResearchGate. (n.d.). ResearchGate.
- In Vivo Pharmacokinetics - Sygnature Discovery. (n.d.). Sygnature Discovery.
- IACUC: Procedures and Guidance | Research Administration and Compliance. (n.d.). NC State University.
- Routes of administration - ERBC Group. (n.d.). ERBC Group.
- Designing an In Vivo Preclinical Research Study - MDPI. (2023, October 25). MDPI.
- IACUC Guidelines. (n.d.). San Diego State University.
- Pharmacokinetic Studies. (n.d.). Reaction Biology.
- What are Pharmacokinetic and Pharmacodynamic Studies? - ALS TDI. (2022, November 30). ALS Therapy Development Institute.
- In Vivo PK/PD Study Services | Reaction Biology. (n.d.). Reaction Biology.
- Routes and Volumes of Administration in Mice. (n.d.). University of Wisconsin-Milwaukee.
- Validated Efficacy Models for Oncology, Immunology & Metabolism. (n.d.). WuXi Biologics.
- M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Food and Drug Administration. (n.d.). U.S. Food and Drug Administration.
- M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals - Regulations.gov. (n.d.). Regulations.gov.
- An FDA/CDER Perspective on Nonclinical Testing Strategies - Ovid. (2020, April 20). Ovid.
Sources
- 1. Tackling In Vivo Experimental Design [modernvivo.com]
- 2. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. toolbox.eupati.eu [toolbox.eupati.eu]
- 7. Selecting Animal Models: A Guide for Biomedical Research Success | HuaTeng Biotechnology [en.htscience.com]
- 8. Achieve IACUC Compliance: 4 Key Steps to IACUC Approval [modernvivo.com]
- 9. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 10. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 12. Pharmacokinetics and Pharmacodynamics in Drug Development | AMSbiopharma [amsbiopharma.com]
- 13. researchgate.net [researchgate.net]
- 14. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 15. reactionbiology.com [reactionbiology.com]
- 16. histologix.com [histologix.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. fda.gov [fda.gov]
- 19. ovid.com [ovid.com]
- 20. Efficacy study | Drug development and evaluation | CRO [oncodesign-services.com]
- 21. Using Inhibitors In Vivo [sigmaaldrich.com]
- 22. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Routes of administration - ERBC [erbc-group.com]
- 24. research.sdsu.edu [research.sdsu.edu]
- 25. cea.unizar.es [cea.unizar.es]
- 26. pdf.benchchem.com [pdf.benchchem.com]
handling and storage guidelines for fluorinated cysteine compounds
Application Note: Handling and Storage Guidelines for Fluorinated Cysteine Compounds
Abstract
Fluorinated cysteine derivatives are high-value reagents used to modulate pKa, enhance metabolic stability, and serve as 19F-NMR probes. However, the introduction of fluorine atoms drastically alters the electronic and steric profile of the cysteine side chain. This guide categorizes these compounds into two distinct stability classes—Free Thiol (
Scientific Grounding: The Fluorine Effect
To handle these compounds correctly, one must understand the electronic influence of fluorine.
-
pKa Depression (The Critical Factor): The strong electron-withdrawing nature of fluorine significantly lowers the pKa of the thiol group. While wild-type cysteine has a thiol pKa of ~8.5,
-difluorocysteine can have a pKa as low as ~6.4–7.0.-
Consequence: At physiological pH (7.4), a significant fraction of the fluorinated cysteine exists as the thiolate anion (
), which is the reactive species. This makes it hyper-reactive toward oxidation and electrophiles compared to standard cysteine.
-
-
Hydrophobicity & Sterics: The trifluoromethylthio group (
) is highly lipophilic (Hansch value = 1.44) and bulky, resembling a "super-methionine." It does not form disulfides but requires specific solvation strategies.
Classification & Stability Profile
We categorize fluorinated cysteines into two handling classes based on their chemical behavior.
| Feature | Class A: Free Thiol Fluorinated | Class B: S-Fluorinated Thioethers |
| Examples | ||
| Primary Risk | Rapid Oxidation (Disulfide formation) & | Hydrophobicity & Sulfoxide formation |
| Thiol pKa | Low (6.5 – 7.5) | N/A (Capped sulfur) |
| Storage State | Solid (Desiccated) | Solid or Organic Solution |
| Atmosphere | Strict Anaerobic (Argon/Nitrogen) | Standard Inert |
Handling Protocols
Receiving and Inspection
-
Visual Check: Pure fluorinated cysteines are typically white to off-white powders. Yellow discoloration indicates oxidation (disulfide formation) or decomposition.
-
Initial Action: Centrifuge the vial before opening to settle the powder. If the compound is Class A (Free Thiol), do not open until ready to use or inside a glovebox.
Solubilization Strategy
For Class A (Free Thiol): The goal is to suppress the thiolate anion.
-
Solvent: Use degassed buffers with pH < 5.0 .
-
Additives: Include 1–5 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT to reverse any spontaneous oxidation. TCEP is preferred as it is effective at acidic pH.
-
Degassing: Sparge solvents with Argon for 15 minutes prior to dissolution.
For Class B (S-Fluorinated): The goal is to overcome hydrophobicity.
-
Solvent: These compounds are often poorly soluble in water. Dissolve in anhydrous DMSO or DMF first to create a concentrated stock (e.g., 50–100 mM).
-
Dilution: Dilute into aqueous buffer only immediately before use.
Weighing and Aliquoting
-
Class A: Use a static-free spatula. If a glovebox is unavailable, flush the balance chamber with a gentle stream of nitrogen. Work quickly to minimize exposure to atmospheric oxygen.
-
Class B: Standard weighing procedures apply. Avoid using polystyrene weighing boats for prolonged periods with liquid stocks (DMSO incompatibility).
Storage Guidelines
Solid State (Lyophilized)
-
Temperature: -20°C is standard; -80°C is preferred for long-term storage (>6 months) of Class A compounds.
-
Container: Amber glass vials with Teflon-lined caps. Plastic tubes are permeable to oxygen over time.
-
Desiccation: Store inside a secondary container (jar) containing active silica gel or Drierite.
Solution Storage
-
Class A (Free Thiol): Avoid storage in solution. If unavoidable, freeze at -80°C in single-use aliquots. Buffer must be acidic (pH 4–5) and contain a reducing agent (TCEP).
-
Class B (Thioether): Stable in DMSO/DMF at -20°C for months. Avoid repeated freeze-thaw cycles which can introduce moisture and lead to gradual hydrolysis of the
group.
Experimental Workflow & Safety
Peptide Synthesis (SPPS) Considerations
-
Coupling: Fluorinated amino acids are bulkier and less nucleophilic. Use high-efficiency coupling reagents (e.g., HATU, COMU) and extend reaction times.
-
Racemization: The electron-withdrawing fluorine increases the acidity of the
-proton, increasing the risk of racemization during coupling. Use collidine or TMP (2,4,6-trimethylpyridine) as a base instead of DIPEA to minimize this risk. -
Deprotection: Avoid strong bases for extended periods, as
-fluorinated compounds can undergo HF elimination (dehydrofluorination), destroying the molecule.
Safety: Fluoride Release
Metabolic or chemical degradation can release fluoride ions (
-
PPE: Wear nitrile gloves and safety glasses.
-
Waste: Segregate waste. Do not mix with strong acids which could generate HF gas from free fluoride ions.
Visualizations
Figure 1: Handling Decision Tree
A logical flow for determining the correct handling procedure based on the compound type.
Caption: Decision matrix for selecting the appropriate solubilization and storage protocol based on the chemical nature of the fluorinated cysteine.
Figure 2: Degradation Pathways
Understanding the chemical risks associated with Class A (Free Thiol) compounds.
Caption: Primary degradation pathways for free-thiol fluorinated cysteines. Note that lower pKa accelerates oxidation at neutral pH.
Summary Table: Quick Reference
| Parameter | Standard Cysteine | ||
| Thiol pKa | ~8.5 | ~6.5 – 7.5 | N/A |
| Oxidation Risk | Moderate | High (Hyper-reactive) | Low |
| Solubility | Water Soluble | Water Soluble | DMSO/DMF Preferred |
| Working pH | 7.0 – 8.0 | < 6.0 (to prevent oxidation) | Compatible with 7.0+ |
| Reducing Agent | Recommended | Mandatory (TCEP) | Not Required |
References
-
Thiol Reactivity & pKa
- Title: Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modific
- Source: National Institutes of Health (NIH) / PMC.
-
URL:[Link]
-
Fluorinated Amino Acid Synthesis & Properties
- Title: Recent advances in the synthesis of fluorin
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
- Handling of Sensitive Thiols (General Protocols)
-
Solubility of Amino Acids in Organic Solvents
- Title: Exploring the solubility and intermolecular interactions of biologically significant amino acids... in binary mixtures of H2O + DMF/DMSO.
- Source: Biophysical Chemistry (via PubMed).
-
URL:[Link]
-
Chemical Stability of Fluorinated Groups
Sources
Application Note: Metabolic Stability Profiling of Methyl S-(4-fluorophenyl)cysteinate
Introduction & Scientific Rationale
Methyl S-(4-fluorophenyl)cysteinate (Methyl-S-4-FPC) represents a unique metabolic challenge in drug discovery. Structurally, it is a cysteine conjugate methyl ester . This chemical class often serves two distinct roles: as a prodrug designed to improve cellular permeability of the polar cysteine conjugate, or as a toxicological probe mimicking the nephrotoxic metabolites of halogenated alkenes (e.g., tetrafluoroethylene).
From a metabolic stability perspective, this compound acts as a "substrate cascade." It does not follow a single clearance pathway but rather a sequential activation/deactivation logic:
-
Rapid Hydrolysis (Phase I): The methyl ester is a "soft spot," susceptible to rapid hydrolysis by carboxylesterases (CES) and butyrylcholinesterase (BChE) in plasma and liver. This releases the free acid, S-(4-fluorophenyl)cysteine .
-
N-Acetylation (Phase II): The free amine of the cysteine moiety is a substrate for N-acetyltransferases (NATs), leading to the formation of mercapturic acids (excretable).
-
Bioactivation (Tox Pathway): The free acid is a substrate for Cysteine Conjugate
-Lyase (primarily renal), which cleaves the C-S bond to release the reactive (and potentially toxic) 4-fluorobenzenethiol .
Therefore, a standard "microsomal stability" assay is insufficient. This guide provides a multi-matrix approach to deconvolute these competing pathways.
Metabolic Pathway Visualization
Figure 1: The metabolic cascade of Methyl S-(4-fluorophenyl)cysteinate. Note that ester hydrolysis is the gatekeeping step for subsequent bioactivation or detoxification.
Analytical Method Development (LC-MS/MS)
Before initiating biological assays, establish a robust quantitation method. The methyl ester and its hydrolysis product (free acid) must be chromatographically separated to prevent "in-source fragmentation" of the ester mimicking the acid.
Mass Spectrometry Parameters
-
Ionization Mode: ESI Positive (
) -
Compound: Methyl S-(4-fluorophenyl)cysteinate
-
Molecular Formula:
-
Monoisotopic Mass: 229.06 Da
-
Precursor Ion: 230.1
-
Primary Transition:
(Loss of carboxymethyl group ) -
Secondary Transition:
(Formation of fluorophenyl-sulfonium ion)
-
-
Metabolite (Free Acid): S-(4-fluorophenyl)cysteine
-
Precursor Ion: 216.0
-
Transition:
(Loss of ) or
-
Chromatography[1][2][3][4]
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Rapid gradient (5% B to 95% B over 2.5 min) is recommended to elute the polar free acid early and the hydrophobic ester later.
Protocol 1: Plasma Stability (Hydrolysis Assessment)
Objective: Determine the half-life of the methyl ester in plasma. This is the critical "Phase 0" metabolism. If
Materials
-
Pooled Plasma (Human, Rat, Mouse - species dependent on study goals).
-
Inhibitor (Optional): BNPP (Bis-4-nitrophenyl phosphate) at 100 µM to confirm esterase involvement.
-
Internal Standard (IS): Tolbutamide or Labetalol.
Workflow
-
Preparation: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove debris. Adjust pH to 7.4 if necessary (plasma pH can drift upon storage).
-
Pre-incubation: Aliquot 98 µL of plasma into a 96-well plate. Incubate at 37°C for 10 min.
-
Initiation: Spike 2 µL of 100 µM Methyl-S-4-FPC stock (in 50/50 ACN/Water) into the plasma. Final concentration: 2 µM. Note: Avoid high % DMSO as it can inhibit esterases.
-
Sampling: At time points 0, 5, 15, 30, 60, and 120 min:
-
Remove 50 µL of the mixture.
-
Immediately dispense into 200 µL of Ice-cold Acetonitrile containing IS . This "crash" stops the enzyme activity.
-
-
Processing: Vortex for 10 min. Centrifuge at 4000 rpm for 20 min at 4°C. Analyze supernatant by LC-MS/MS.
Data Analysis:
Plot
Protocol 2: Hepatic Microsomal Stability (Oxidation vs. Hydrolysis)
Objective: Distinguish between CYP-mediated oxidation (S-oxidation) and microsomal esterase activity.
Experimental Design
We perform two parallel incubations to isolate mechanisms:
-
Condition A (+NADPH): Measures Total Clearance (CYP + FMO + Esterase).
-
Condition B (-NADPH): Measures Non-oxidative Clearance (Esterase only).
Workflow
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Microsomes: Liver Microsomes (Human/Rat) at 0.5 mg/mL protein.
-
Substrate: Methyl-S-4-FPC at 1 µM final concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM
). -
Procedure:
-
Mix Buffer + Microsomes + Substrate. Pre-incubate at 37°C for 5 min.
-
Initiate Condition A: Add NADPH solution.
-
Initiate Condition B: Add Buffer (mock).
-
Sampling: 0, 5, 10, 20, 30, 60 min. Quench with ice-cold ACN + IS.
-
-
Analysis: Monitor disappearance of Parent (230
) and appearance of Free Acid (216 ).
Interpretation:
-
If Clearance (+NADPH)
Clearance (-NADPH): Metabolism is dominated by Esterases . -
If Clearance (+NADPH)
Clearance (-NADPH): Oxidative metabolism (S-oxidation) is significant.
Protocol 3: S9 Fraction Stability (Conjugation Assessment)
Objective: Assess the formation of the N-acetylated metabolite (Mercapturic acid precursor). Microsomes lack the cytosolic N-acetyltransferases (NATs), so S9 fraction (containing both cytosol and microsomes) is required.
Workflow
-
Matrix: Liver S9 fraction (2 mg/mL protein) or Cytosol (1 mg/mL).
-
Cofactors:
-
Acetyl-CoA (1 mM): Essential donor for NAT activity.
-
NADPH (optional): If you want to keep CYPs active.
-
-
Substrate: Methyl-S-4-FPC (1 µM).
-
Procedure:
-
Incubate S9 + Substrate + Acetyl-CoA at 37°C.
-
Sample at 0, 15, 30, 60, 120 min.
-
-
Analysis: Look for the N-acetylated metabolite .[1][2][3]
-
Predicted MW: Free Acid (215) + Acetyl (42) = 257 Da.
-
Transition:
(Mercapturate fragment).
-
Safety & Bioactivation Warning (The "Beta-Lyase" Risk)
Critical Note: The hydrolysis product, S-(4-fluorophenyl)cysteine, is a known substrate for Cysteine Conjugate
-
Pyruvate
-
Ammonia
-
4-Fluorobenzenethiol (Highly reactive/toxic).
This pathway is most active in the Kidney . If your compound is a drug candidate, you must assess stability in Kidney Homogenate or Kidney S9 .
Detection of Bioactivation:
-
You cannot easily detect the reactive thiol directly as it binds to proteins.
-
Trap Method: Include a trapping agent like CDNB (1-chloro-2,4-dinitrobenzene) or perform the assay and look for the formation of Pyruvate (using a derivatization assay) to confirm
-lyase activity.
Summary of Data Output
| Assay | Key Readout | Biological Implication |
| Plasma Stability | Prodrug conversion rate; systemic exposure of parent vs. acid. | |
| Microsomes (-NADPH) | Hepatic hydrolysis contribution. | |
| Microsomes (+NADPH) | Contribution of S-oxidation (CYP/FMO). | |
| S9 (+Acetyl-CoA) | Appearance of N-acetyl metabolite | Potential for detoxification via mercapturic acid pathway. |
| Kidney Homogenate | Disappearance of Free Acid | Risk of nephrotoxicity via |
References
-
Commandeur, J. N., et al. (1991). "Metabolism of L-cysteine S-conjugates... in relation to the nephrotoxicity of mercapturic acids." Biochemical Pharmacology. Link
- Establishes the link between S-conjugates, deacetyl
-
Anders, M. W. (2004). "Glutathione-dependent bioactivation of haloalkenes and haloalkanes." Chemical Research in Toxicology. Link
- Authoritative review on the beta-lyase pathway for cysteine conjug
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Standard reference for plasma and microsomal stability protocols.
-
Satoh, T., & Hosokawa, M. (2006). "Structure, function and regulation of carboxylesterases." Chemico-Biological Interactions. Link
- Provides mechanism for methyl ester hydrolysis in liver and plasma.
Sources
- 1. Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting solubility issues with methyl S-(4-fluorophenyl)cysteinate
Topic: Solubility & Stability Troubleshooting Guide
Executive Summary
Methyl S-(4-fluorophenyl)cysteinate is a specialized cysteine derivative often used as a building block in peptide synthesis or as a probe in chemical biology.[1] Users frequently encounter solubility issues because this molecule sits at a "frustrating" intermediate polarity: the amino acid backbone suggests water solubility, but the 4-fluorophenyl thioether and methyl ester capping groups drastically increase lipophilicity.[1]
This guide addresses the three most common failure modes:
-
The "Crash Out": Precipitation upon dilution into aqueous buffers (PBS/Media).[1]
-
The "Salt Confusion": Failure to dissolve due to incorrect ionization state (Free Base vs. HCl Salt).[1]
-
The "Silent Degradation": Ester hydrolysis masquerading as solubility issues.[1]
Part 1: The Solubility Matrix
Before attempting dissolution, you must identify your solid form.[1][2] The solubility rules change entirely depending on whether you possess the Free Base or the Hydrochloride (HCl) Salt .
Solvent Compatibility Table
| Solvent System | Free Base Solubility | HCl Salt Solubility | Application Notes |
| Water (pH 7) | Insoluble (<0.1 mg/mL) | Soluble (~10-50 mg/mL) | The salt dissolves due to the charged amine ( |
| PBS (pH 7.4) | Insoluble | Risk of Precipitation | At pH 7.4, the amine deprotonates (pKa ~7-8), reverting to the insoluble free base.[1] |
| DMSO | High (>100 mg/mL) | High (>100 mg/mL) | Recommended for Stock Solutions. Hygroscopic; keep sealed.[1] |
| Ethanol/Methanol | High | Moderate | Good for chemical synthesis; avoid for cell culture (cytotoxicity).[1] |
| 0.1 M HCl | Soluble (Converts to salt) | Soluble | Useful for initial solubilization of the free base. |
Part 2: Troubleshooting Workflows (Q&A)
Scenario A: "I added water/buffer to the powder, and it floats/clumps."
Diagnosis: You likely have the Free Base form, or you are using a buffer with a pH > 7.0.[1] The Science: The methyl ester caps the carboxylic acid, removing the negative charge. The 4-fluorophenyl group adds significant hydrophobicity (LogP increase).[1] Without a charged amine (which requires pH < 7), the molecule acts like a grease.[1]
Corrective Protocol:
-
Do not heat the suspension (risk of ester hydrolysis).[1]
-
Acidify: Add 1.0 equivalent of 1M HCl or dissolve in 0.1% Formic Acid/Water.
-
Switch to Organic Stock: If the application permits, dissolve the powder in 100% DMSO first, then dilute.[1]
Scenario B: "My DMSO stock precipitates when I add it to cell culture media."
Diagnosis: Kinetic Solubility Failure.[1] The Science: You are exceeding the Thermodynamic Solubility limit . When you spike a high-concentration DMSO stock (e.g., 100 mM) into aqueous media, the local concentration at the pipette tip momentarily spikes, causing the hydrophobic fluorophenyl tails to aggregate before they can disperse.[1]
Corrective Protocol:
-
Lower the Stock Concentration: Dilute your DMSO stock to 10-20 mM before adding to media.[1]
-
The "Vortex-While-Adding" Technique:
-
Have the media spinning rapidly on a vortexer or stir plate.
-
Inject the DMSO stock sub-surface (directly into the liquid, not on the wall).
-
This maximizes dispersion speed.[1]
-
-
Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to minimize toxicity, but ensure it is high enough to keep the compound solvated (sometimes 0.1% is too low for this specific lipophile).[1]
Scenario C: "The solution was clear, but turned cloudy after 24 hours at 37°C."
Diagnosis: Chemical Instability (Ester Hydrolysis) or Slow Crystallization.[1] The Science: The methyl ester is susceptible to hydrolysis by esterases (in serum-containing media) or spontaneous hydrolysis at pH > 8. The resulting product is the free acid (S-(4-fluorophenyl)cysteine), which may have different solubility properties or chelate calcium in the media, causing precipitation.[1]
Corrective Protocol:
-
Check pH: Ensure your buffer hasn't drifted basic.[1]
-
Serum-Free Check: If using cell media, test solubility in serum-free media. If it stays clear, serum esterases are likely hydrolyzing your compound.[1]
-
Fresh Prep: Only prepare working solutions immediately before use.
Part 3: Decision Logic & Mechanism
Workflow 1: Dissolution Decision Tree
Caption: Step-by-step decision tree for selecting the correct solvent system based on the salt form of the compound.
Workflow 2: The pH-Solubility Trap
This diagram illustrates why the compound precipitates in PBS (pH 7.4).
Caption: Mechanistic view of solubility.[1] At pH > 7, the loss of the positive amine charge allows the hydrophobic fluorophenyl group to drive precipitation.
Part 4: Detailed Experimental Protocol
Standard DMSO Stock Preparation (100 mM)
-
Calculate:
-
Weigh: Accurately weigh 22.9 mg of powder into a glass vial (avoid plastic if possible to prevent sticking).
-
Dissolve: Add 1.0 mL of anhydrous DMSO (Cell Culture Grade).
-
Mix: Vortex for 30 seconds. The solution should be perfectly clear and colorless.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate the main vial.
Aqueous Working Solution (For Cell Treatment)
-
Prepare Media: Warm cell culture media to 37°C.
-
Intermediate Dilution (Optional but Recommended):
-
Dilute 100 mM DMSO stock 1:10 into PBS (pH 7.[1]4) to make a 10 mM working stock.[1]
-
Observation: If this turns cloudy immediately, your concentration is too high for PBS.[1] Skip this step and dilute directly into large-volume media, or use an acidified buffer (pH 6.[1]0) for the intermediate step.
-
-
Final Dilution: Add the appropriate volume of stock to the media while vortexing.
-
Target: Final DMSO concentration < 0.5%.[1]
-
References
-
Bachem. (2021). Peptide Solubility and Handling Guidelines.[1] Bachem Technical Library.[1] Link
-
Lovering, F., et al. (2012).[1] The fluorine effect in medicinal chemistry. Journal of Medicinal Chemistry.[1] Link[1]
-
Sigma-Aldrich. (2023).[1] Handling and Solubility of Hydrophobic Amino Acid Derivatives.[1] Technical Support Documents.[1] Link
-
PubChem. (2025).[1][3] Compound Summary: S-(4-fluorophenyl)cysteine derivatives.[1] National Library of Medicine.[1] Link
-
BenchChem. (2024).[1] Troubleshooting Peptide Aggregation with Hydrophobic Residues. Technical Support Center.[1] Link
Sources
optimization of reaction conditions for S-arylation of cysteine
Topic: Optimization of reaction conditions for S-arylation of cysteine Role: Senior Application Scientist Status: Active Knowledge Base
Knowledge Base Overview
Welcome to the Cysteine S-Arylation Support Center. This guide addresses the specific challenges of forming stable
However, this stability comes at the cost of kinetic barriers. Successful S-arylation requires balancing nucleophilicity (thiolate concentration), electrophilicity (aryl halide activation), and solubility (preventing aggregation).
Quick Decision Matrix: Which Chemistry Do You Need?
Figure 1: Decision matrix for selecting the appropriate arylation strategy based on the electronic properties of the aryl electrophile.
Standard Protocol: Perfluoroaryl SNAr Chemistry
Application: For conjugating electron-deficient aryl groups (e.g., perfluorobiphenyl, pentafluorophenyl) to cysteine. This is the "gold standard" for peptide stapling and stable labeling.
Core Protocol
-
Buffer: 50 mM Tris-HCl or Phosphate Buffer, pH 8.0.
-
Co-solvent: DMF or DMSO (10–20% v/v final concentration).
-
Reagent Stoichiometry: 10–20 equivalents of perfluoroaryl reagent.
-
Peptide Conc: 0.1 – 1.0 mM.
-
Time: 1–4 hours at Room Temperature (RT).
Troubleshooting Guide (Q&A)
Q: My reaction yield is low (<20%). I see mostly unreacted starting material.
-
Diagnosis 1: Incorrect pH. The pKa of a typical cysteine thiol is ~8.3. For SNAr chemistry, the nucleophile is the thiolate anion (
), not the thiol ( ). If your pH is < 7.5, the concentration of the reactive thiolate is negligible.-
Fix: Adjust reaction pH to 8.0 – 8.5.
-
-
Diagnosis 2: Disulfide Formation. If the peptide was stored without reducing agents, the cysteine may have oxidized to cystine (dimer).
-
Fix: Pre-treat the peptide with TCEP (Tris(2-carboxyethyl)phosphine) for 15 minutes. TCEP is compatible with SNAr chemistry (unlike DTT, which contains thiols that compete for the aryl halide).
-
-
Diagnosis 3: Hydrolysis of Reagent. Highly activated fluoro-aromatics can hydrolyze in basic buffers over time.
-
Fix: Add the aryl reagent last, immediately before starting the incubation. Do not store the reagent in aqueous buffer.
-
Q: I see multiple additions (+Ar, +2Ar) on my Mass Spec, but I only have one Cysteine.
-
Diagnosis: Off-target labeling (Chemoselectivity failure). While SNAr is selective for thiols, at high pH (>9.0) or high stoichiometry, the N-terminal amine or Lysine residues can react.
-
Fix:
-
Lower the pH: Drop pH to 7.5 – 7.8. This keeps Lysines protonated (
, unreactive) while maintaining enough Thiolate ( ) for reaction. -
Lower Stoichiometry: Reduce reagent excess from 20eq to 5eq.
-
Advanced Protocol: Pd-Mediated Arylation[2]
Application: For conjugating electron-neutral or electron-rich aryl groups (e.g., simple phenyl rings, methoxy-substituted rings) where SNAr is impossible.
Core Protocol (Buchwald-Pentelute Method)
-
Reagent: Pre-formed Organometallic Pd(II) Oxidative Addition Complex (OAC).
-
Buffer: 100 mM Tris, pH 7.5.
-
Co-solvent: MeCN or DMSO (5–10% v/v).
-
Stoichiometry: 1.0 – 1.5 equivalents (Near stoichiometric!).
-
Time: < 30 minutes.
Troubleshooting Guide (Q&A)
Q: The Pd-reagent precipitates immediately upon addition to the buffer.
-
Diagnosis: The hydrophobic aryl-Pd complex is crashing out of the aqueous phase before it can react.
-
Fix: Dissolve the Pd-reagent in a minimal volume of DMSO or MeCN first. Ensure the final organic solvent concentration in the reaction is at least 5-10%. Rapid mixing (vortexing) during addition is critical.
Q: Can I use this method on a protein with many Lysines?
-
Scientific Insight: Yes. The Pd-mediated mechanism is highly specific for Sulfur over Nitrogen due to the "Soft-Soft" interaction between the Pd(II) center and the Sulfur nucleophile.
-
Validation: If you suspect Lysine modification, perform a Trypsin digest. S-arylation is stable; N-arylation often alters the cleavage pattern or charge state significantly differently.
Universal Troubleshooting: Solubility & Aggregation
Issue: "My peptide precipitated after adding the aryl linker."
This is the most common failure mode in S-arylation. Converting a polar thiol into a hydrophobic aryl thioether drastically changes the hydropathy of the molecule.
Solubility Optimization Workflow
| Variable | Recommendation | Why? |
| Co-Solvent | DMSO, DMAc, or NMP | Dipolar aprotic solvents disrupt aggregation better than MeOH/MeCN. |
| Chaotropes | Guanidine HCl (4-6M) | If the protein/peptide structure is not required during labeling, denature it to expose buried Cys and prevent aggregation.[1] |
| Linker Design | Add Charged Tags | If using a hydrophobic linker, synthetically append an Arginine (Arg) or Sulfonate group to the linker to offset hydrophobicity. |
| Concentration | Dilute (<100 µM) | Running the reaction at lower concentration reduces the rate of intermolecular aggregation. |
Visual Troubleshooting Logic
Figure 2: Step-by-step logic flow for diagnosing reaction failures.
References & Authoritative Sources
-
Perfluoroaryl-Cysteine SNAr Chemistry (The "Pentelute" Reaction)
-
Source: Spokoyny, A. M., et al. (2013). "A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling." J. Am. Chem. Soc.
-
Significance: Establishes the baseline conditions for SNAr on cysteine (pH 8, Tris/DMF).
-
URL:[Link]
-
-
Palladium-Mediated Cysteine Arylation
-
Gold(III) Reagents for Cysteine Arylation
-
Review of Cysteine Bioconjugation
-
Source: Gunnoo, S. B., & Madder, A. (2016). "Bioconjugation using Cysteine: The Gold Standard." ChemBioChem.
-
Significance: Comprehensive review of pKa effects and competing reactions.
-
URL:[Link]
-
Sources
identifying and minimizing byproducts in methyl S-(4-fluorophenyl)cysteinate synthesis
Welcome to our dedicated technical support guide for the synthesis of methyl S-(4-fluorophenyl)cysteinate. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize this important S-aryl cysteine derivative. As a key intermediate in the development of various pharmaceuticals, achieving high purity and yield is paramount. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with this synthesis, specifically focusing on the identification and minimization of byproducts.
Introduction: The Synthetic Challenge
The most common and direct route to methyl S-(4-fluorophenyl)cysteinate is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of methyl cysteinate (or a protected precursor) with an activated 4-fluorophenyl electrophile, such as 4-fluoronitrobenzene or a similar derivative. While seemingly straightforward, the presence of multiple reactive functional groups in the cysteine backbone and the inherent reactivity of the thiol group can lead to a variety of byproducts. Understanding the formation of these impurities is the first step toward their elimination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental observations and provides a logical workflow to diagnose and resolve the underlying issues.
Issue 1: Low Yield of the Desired Product with Significant Amount of Unreacted Methyl Cysteinate
Possible Causes:
-
Insufficient Activation of the Aryl Halide: The fluorine atom on the aromatic ring requires activation by a strong electron-withdrawing group (like a nitro group) in the ortho or para position to be readily displaced by the thiolate nucleophile.[1][2]
-
Incomplete Thiolate Formation: The nucleophile in the SNAr reaction is the thiolate anion, not the neutral thiol. Inadequate base strength or stoichiometry will result in a low concentration of the active nucleophile.
-
Low Reaction Temperature or Insufficient Reaction Time: SNAr reactions often require thermal energy to overcome the activation barrier.[3][4]
Troubleshooting Steps:
-
Verify the Aryl Halide: Ensure your starting material, e.g., 4-fluoronitrobenzene, is of high purity. If using a less activated halide, consider alternative coupling strategies, such as a copper-catalyzed reaction, although this introduces its own set of potential byproducts.[3]
-
Optimize the Base:
-
Switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a metal hydride (use with caution and in an appropriate solvent).
-
Ensure at least one full equivalent of base is used to deprotonate the thiol. An excess may be beneficial but can also promote side reactions.
-
-
Adjust Reaction Conditions:
-
Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress by TLC or LC-MS.
-
Extend the reaction time, taking aliquots periodically to determine the point of maximum conversion.
-
Issue 2: Presence of a Major Byproduct with a Mass Corresponding to the Disulfide (Cystine Derivative)
Possible Cause:
-
Oxidative Dimerization: The thiolate anion is highly susceptible to oxidation, especially in the presence of atmospheric oxygen, leading to the formation of the corresponding cystine derivative.[5]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting disulfide byproduct formation.
Detailed Protocol: Oxygen Exclusion
-
Solvent Degassing: Before use, degas the reaction solvent (e.g., DMF, DMSO) by subjecting it to at least three cycles of vacuum followed by backfilling with an inert gas like nitrogen or argon.
-
Reaction Setup: Assemble the reaction glassware and flame-dry it under vacuum to remove adsorbed moisture and air. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Execution: Maintain a gentle positive pressure of the inert gas throughout the entire reaction, including during reagent addition and while the reaction is running.
Issue 3: Identification of Byproducts with Unexpected Molecular Weights
Possible Causes:
-
N-Arylation: If the amine group of methyl cysteinate is unprotected, it can compete with the thiol as a nucleophile, leading to the formation of an N-arylated byproduct. While the thiol is a softer and generally more reactive nucleophile for this type of reaction, N-arylation can occur, especially at higher temperatures.[1]
-
Hydrolysis of the Ester: If the reaction is run in the presence of water and a strong base, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.
-
Reaction with Solvent: Highly polar aprotic solvents like DMF or DMSO can decompose at elevated temperatures, and their byproducts can potentially react with the starting materials.
Identification and Minimization Strategies:
| Byproduct Type | Identification Method | Minimization Strategy |
| N-Arylated Product | LC-MS will show a product with the same mass as the desired S-arylated product. 1H NMR will show a significant downfield shift of the N-H proton and changes in the cysteinyl backbone chemical shifts. | Use an N-protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy). These can be removed after the S-arylation step. |
| Hydrolyzed Product | LC-MS will show a mass 14 Da lower than the expected product. The product's polarity will be significantly higher. | Use anhydrous solvents and reagents. If an aqueous workup is used, perform it at low temperatures and quickly neutralize any excess base. |
| Solvent Adducts | Mass spectrometry (MS) is the primary tool for identifying unexpected adducts. | Run the reaction at the lowest effective temperature. If decomposition is suspected, consider switching to a more stable solvent like N-methyl-2-pyrrolidone (NMP).[6] |
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the amine and carboxyl groups of cysteine for this synthesis?
A1: It is highly recommended to protect at least the amine group to prevent N-arylation, a common side reaction.[7] Using methyl cysteinate already protects the carboxylic acid as a methyl ester, which is generally sufficient to prevent its interference. An N-Boc protecting group is a robust choice as it is stable to the basic conditions of the SNAr reaction and can be easily removed with acid post-synthesis.
Q2: What is the best solvent for this reaction?
A2: Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic counter-ion of the thiolate and do not participate in hydrogen bonding with the nucleophile, thus enhancing its reactivity. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are common choices.[6] However, ensure they are anhydrous and consider the reaction temperature, as these solvents can decompose at high temperatures.
Q3: My reaction is very slow. How can I speed it up without generating more byproducts?
A3: First, ensure your base is adequate to fully deprotonate the thiol. If the reaction is still slow, a modest increase in temperature is the most effective way to increase the rate.[4] Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation. Alternatively, using a more activated electrophile (e.g., 2,4-dinitrofluorobenzene, though this would yield a different product) demonstrates the principle of enhancing reactivity through electronics. For the 4-fluorophenyl moiety, increasing the electron-withdrawing strength of the para-substituent (if not a nitro group) would be the goal.
Q4: How can I confirm that the arylation has occurred on the sulfur and not the nitrogen?
A4: Spectroscopic methods are definitive.
-
1H NMR: In the S-arylated product, you will see the disappearance of the S-H proton (typically around 1.5-2.0 ppm) and the appearance of aromatic signals corresponding to the 4-fluorophenyl group. The chemical shifts of the α- and β-protons of the cysteine backbone will also shift.
-
13C NMR: The carbon of the aromatic ring attached to the sulfur will show a characteristic chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique can show a correlation between the β-protons of the cysteine moiety and the carbon of the aromatic ring bonded to the sulfur, providing conclusive evidence of the S-C bond.
Q5: Is racemization a concern during this synthesis?
A5: Racemization at the α-carbon of the cysteine is possible, particularly under harsh basic conditions. The proton at the α-carbon can be abstracted by a strong base, leading to a loss of stereochemical integrity. To minimize this risk, use the mildest base and lowest temperature that are effective for the reaction. Chiral HPLC analysis can be used to determine the enantiomeric excess of the final product.[8]
Experimental Protocols
Protocol 1: Synthesis of N-Boc-methyl S-(4-nitrophenyl)cysteinate (Model Reaction)
This protocol uses 4-fluoronitrobenzene as a highly active model electrophile.
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add N-Boc-L-cysteine methyl ester (1.0 eq) and anhydrous DMF (to make a 0.2 M solution).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K2CO3, 1.5 eq) portion-wise. Stir the suspension for 15 minutes.
-
Electrophile Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting thiol.
-
Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure S-arylated product.
Protocol 2: Analytical Method for Reaction Monitoring
Caption: Workflow for reaction monitoring by HPLC-MS.
-
System: HPLC coupled with a mass spectrometer (LC-MS).
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detection at a relevant wavelength (e.g., 254 nm) and mass spectrometry (electrospray ionization, ESI, in both positive and negative modes).
-
Procedure: A small aliquot of the reaction mixture is diluted and injected. The retention times and mass-to-charge ratios are used to track the consumption of starting materials and the formation of the product and any byproducts.[9][10]
Conclusion
The synthesis of methyl S-(4-fluorophenyl)cysteinate, while fundamental, requires careful control over reaction conditions to achieve high purity and yield. The primary challenges—oxidation, N-arylation, and incomplete reaction—can be effectively managed by maintaining an inert atmosphere, employing N-protection, and optimizing the base and temperature conditions. By utilizing the troubleshooting guide and protocols provided, researchers can systematically address the byproducts encountered in their experiments, leading to a more efficient and successful synthesis.
References
- Vertex AI Search, based on a request for information on the synthesis of S-Aryl-D,L-cysteines.
- Google Patents. (1998).
- Google Patents. (1998).
-
SpringerLink. (2018). A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor. [Link]
- Google Patents. (1998).
-
Noël Research Group. (2017). Visible Light-Mediated Arylation of Cysteine – Behind the Scenes. [Link]
-
DigitalCommons@URI. (2019). CYSTEINE ARYLATION VIA UNCONVENTIONAL NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
National Center for Biotechnology Information. (2018). Arylation Chemistry for Bioconjugation. [Link]
-
National Center for Biotechnology Information. (2021). Cleavable and tunable cysteine-specific arylation modification with aryl thioethers. [Link]
-
Bloom Tech. (2023). What is the synthesis method of S Allyl L Cysteine. [Link]
-
ACS Publications. (2020). Organometallic Oxidative Addition Complexes for S-Arylation of Free Cysteines. [Link]
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
-
National Center for Biotechnology Information. (2021). Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents. [Link]
-
mediaTUM. (2021). Exploring the Chemoselectivity towards Cysteine Arylation by Cyclometallated AuIII Compounds. [Link]
-
MDPI. (2023). A Novel UHPLC-MS/MS-Based Bioanalytical Method Developed for S-Allyl Cysteine in the Establishment of a Comparative Pharmacokinetic Study. [Link]
-
National Center for Biotechnology Information. (2021). Fluorescent probes based on nucleophilic aromatic substitution reactions for reactive sulfur and selenium species: Recent progress, applications, and design strategies. [Link]
-
University of Oslo. (2019). Synthesis of cysteine sulfoxides and related compounds occurring in wild onions. [Link]
-
ResearchGate. (2008). Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. [Link]
-
Korea University Libraries. (2012). A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC. [Link]
-
NCRD's Sterling Institute of Pharmacy. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. [Link]
-
Open Exploration Publishing. (2024). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. [Link]
-
LSU Scholarly Repository. (2017). Synthesis of β-Methyl-L-Cysteine as a Model for a β-Methyl-D. [Link]
-
Food Research. (2020). Recent advanced techniques in cysteine determination: a review. [Link]
-
ResearchGate. (2012). Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. [Link]
Sources
- 1. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncrdsip.com [ncrdsip.com]
- 3. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 4. EP0968997B1 - Process for S-aryl-L-cysteine and derivatives - Google Patents [patents.google.com]
- 5. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 6. US6229041B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 7. Design, synthesis, and molecular docking of cysteine-based sulphonamide derivatives as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. bloomtechz.com [bloomtechz.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of Fluorinated Amino Acid Esters
Status: Operational Ticket ID: F-AAE-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Stability, Racemization, and Isolation of Fluorinated Amino Acid Esters
Executive Summary
The introduction of fluorine into amino acid esters creates a "Trojan Horse" effect in purification. While fluorine imparts desirable metabolic stability and lipophilicity to the final drug candidate, it renders the intermediate esters highly reactive. The strong electronegativity of fluorine (
This guide replaces generic organic workups with specialized protocols designed to counteract these electronic effects.
Module 1: Preventing Ester Hydrolysis
The Issue: You observe significant loss of product during aqueous workup, often recovering the free acid instead of the ester.
Root Cause:
Fluorine exerts a powerful inductive effect (
-
Data Point: A trifluoroethyl ester can hydrolyze up to 100x faster than its non-fluorinated ethyl counterpart at pH 8.0.
Protocol A: The "Anhydrous" Workup (Recommended)
Do not use standard bicarbonate washes for fluorinated esters. The slightly basic pH is often sufficient to trigger rapid hydrolysis.
-
Quench: If the reaction requires quenching, use anhydrous acids (e.g.,
in dioxane) or cool to -78°C before adding a stoichiometric amount of weak buffer. -
Solvent Swap: Avoid extraction if possible. Remove reaction solvents under high vacuum.
-
Salt Stabilization: Immediately convert the free amine to a salt (HCl or Tosylate). The protonated ammonium group (
) is electron-withdrawing, but the salt lattice prevents the intermolecular attacks that lead to degradation.
Protocol B: Acidic Extraction (If aqueous wash is unavoidable)
-
Chill: Cool all buffers to 0°C.
-
Acidify: Use 1N
or dilute for the aqueous phase. Keep pH < 2. -
Speed: Perform the extraction in under 5 minutes.
-
Dry: Immediately dry the organic layer over
(avoid basic ).
Module 2: Arresting Racemization
The Issue: Your enantiomeric excess (
Root Cause:
The
Visualization: The Racemization Pathway
The following diagram illustrates how basic conditions trigger stereochemical loss via the enolate intermediate.[1][2]
Caption: Base-mediated racemization mechanism. The electron-withdrawing fluorine stabilizes the planar enolate, lowering the energy barrier for stereochemical inversion.
Corrective Actions
| Variable | Standard Protocol | Fluorinated Protocol |
| Base Selection | Sym-collidine or 2,6-Di-tert-butylpyridine (Sterically hindered, less likely to abstract | |
| Chromatography | Standard Silica Gel | Deactivated Silica (Pre-wash with 1% |
| Temperature | Room Temp | -78°C to -20°C during base addition. |
Module 3: Overcoming Volatility & Separation Issues
The Issue: The product vanishes during rotary evaporation, or you cannot separate the fluorinated product from non-fluorinated impurities.
Root Cause:
-
Volatility: Fluorine does not participate in hydrogen bonding as effectively as
or groups. Many fluorinated esters are oils with high vapor pressures. -
"Fluorous" Nature: Highly fluorinated compounds (e.g., perfluoro-tagged) do not partition well into standard organic or aqueous phases.
Solution 1: Salt Formation (Volatility Control)
Never concentrate the free base of a fluorinated amino ester to dryness.
-
Procedure: Add 1.1 equivalents of
-Toluenesulfonic acid (TsOH) or (in ether) to the organic layer before evaporation. -
Result: The ionic salt is non-volatile and stable as a solid.
Solution 2: Fluorous Solid Phase Extraction (F-SPE)
For heavily fluorinated compounds or when using fluorous tags (e.g.,
F-SPE Workflow:
-
Load: Dissolve crude mixture in a "fluorophobic" solvent (e.g., DMF/H2O). Load onto Fluorous Silica.[3][6]
-
Fluorophobic Wash: Elute with 80% MeOH / 20% H2O.[5][6]
-
Result: Non-fluorinated impurities wash away. Product stays on column.
-
-
Fluorophilic Elution: Elute with 100% MeOH or THF.
-
Result: Pure fluorinated product releases.
-
Caption: Fluorous Solid Phase Extraction (F-SPE) workflow. Exploits the specific affinity of fluorinated domains to separate them from organic impurities.
FAQ & Troubleshooting Matrix
| Symptom | Probable Cause | Immediate Fix |
| NMR shows aldehyde peaks | DIBAL reduction went too far due to F-activation. | Lower temp to -90°C; use Weinreb amide intermediate instead of direct ester reduction. |
| Product is an oil that won't solidify | Fluorine disrupts crystal lattice packing. | Convert to HCl or Picrate salt. Triturate with cold pentane. |
| Low yield after Silica Column | Product stuck to silica (amine interaction) or decomposed. | Switch to Neutral Alumina or add 1% |
| Mass Spec shows M+18 peak | Hydrolysis occurred in the LCMS vial. | Run samples in anhydrous Acetonitrile ; avoid water/methanol mixtures in autosampler if possible. |
References
-
Hydrolytic Stability of Fluorinated Esters
- Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorin
- Source: Beilstein Journal of Organic Chemistry (2017).
-
Link:[Link]
-
Fluorous Separation Techniques
-
Racemization Mechanisms
-
General Synthesis & Properties
Sources
- 1. youtube.com [youtube.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization & Troubleshooting for Methyl S-(4-fluorophenyl)cysteinate in Solution
Welcome to the Technical Support Center for Methyl S-(4-fluorophenyl)cysteinate . This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering stability issues with this specific compound in solution.
Because this molecule contains a reactive triad—a free primary amine, a polarizable S-aryl thioether, and a labile methyl ester—it is highly susceptible to degradation in standard biological buffers. This guide provides field-proven, mechanistically grounded troubleshooting steps to ensure the scientific integrity of your assays.
Part 1: Core Troubleshooting FAQs
Q1: Why does my stock solution degrade so rapidly in physiological buffers (pH 7.4)?
The Causality: At pH 7.4, the concentration of hydroxide ions is sufficient to initiate rapid base-catalyzed ester hydrolysis. The methyl ester of cysteine derivatives is highly electrophilic. Hydroxide attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel methanol, leaving the free carboxylic acid. Literature confirms that cysteine methyl esters undergo near-complete hydrolysis to free cysteine derivatives near pH 8[1]. Furthermore, kinetic studies on cysteine methyl ester adducts demonstrate that hydrolysis is first-order with respect to
Q2: I am observing a precipitate and a high-molecular-weight species in my LC-MS. What is this?
The Causality: You are likely observing intermolecular condensation leading to the formation of 2,5-diketopiperazines (DKPs) or linear oligomers. When the pH is above the pKa of the molecule's primary amine (typically ~8.0-9.0), the amine becomes unprotonated and highly nucleophilic. It attacks the methyl ester of an adjacent molecule, forming a linear dipeptide (loss of 32 Da, methanol). This intermediate rapidly undergoes intramolecular cyclization—an entropy-favored process that forms a highly stable six-membered DKP ring[3]. The over-reactivity of cysteine-based esters makes them particularly prone to self-condensation[4].
Q3: My downstream enzymatic assay is failing, but LC-MS shows the correct exact mass. What is happening?
The Causality: Your compound is likely undergoing racemization (epimerization). The
Q4: Is the S-(4-fluorophenyl) thioether susceptible to oxidation?
The Causality: While S-aryl thioethers are significantly more stable than free thiols, they are not immune to oxidative stress. In the presence of dissolved oxygen, light, or trace transition metals in your buffers, the thioether can be oxidized to a hydrophilic sulfoxide (+16 Da) or a sulfone (+32 Da)[6]. This drastically alters the hydrophobicity and 3D conformation of the molecule, which will likely ablate binding affinity in target-based assays.
Part 2: Quantitative Degradation Data & Diagnostic Markers
To build a self-validating analytical system, you must know exactly what to look for in your mass spectrometry data. Use the table below to diagnose the specific degradation pathway occurring in your solution.
| Degradation Pathway | Environmental Trigger | Kinetic Driver (Causality) | LC-MS Diagnostic Shift |
| Ester Hydrolysis | pH > 7.0, Aqueous | Hydroxide nucleophilic attack on carbonyl | -14 Da (Loss of |
| DKP Condensation | High Conc. (>10 mM), pH > 7.0 | Unprotonated amine nucleophilic attack | 2M - 64 Da (Dimer - 2x MeOH) |
| Racemization | pH > 7.0, Heat | Base-catalyzed | Identical Mass (Shift in chiral LC RT) |
| S-Oxidation | ROS electrophilic attack on thioether | +16 Da (Sulfoxide), +32 Da (Sulfone) |
Part 3: Mechanistic Visualizations
Mechanistic pathways of methyl S-(4-fluorophenyl)cysteinate degradation in solution.
Part 4: Self-Validating Experimental Protocols
To completely arrest these degradation pathways, you must control the protonation state of the amine and exclude nucleophilic water during storage. The following protocol utilizes an acidic, anhydrous organic solvent to create an ultra-stable stock solution.
Protocol 1: Preparation of Ultra-Stable Stock Solutions
Scientific Rationale: By dissolving the compound in 0.1% Trifluoroacetic acid (TFA) in anhydrous DMSO, the primary amine is forced into its protonated state (
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a solution of 0.1% (v/v) LC-MS grade TFA in anhydrous, septum-sealed DMSO. Purge the solvent with Argon for 5 minutes to displace dissolved oxygen (preventing S-oxidation).
-
Solubilization: Weigh the solid Methyl S-(4-fluorophenyl)cysteinate in a low-actinic (amber) vial to prevent photo-oxidation. Add the acidified DMSO to achieve a stock concentration of no greater than 10 mM . (Keeping the concentration low reduces the second-order collision rate required for condensation).
-
Aliquoting: Immediately divide the stock into single-use 10-50 µL aliquots in tightly sealed cryovials.
-
Cryopreservation: Snap-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer.
-
Just-in-Time Dilution: When ready for your biological assay, thaw a single aliquot on ice. Dilute it into your pH 7.4 assay buffer immediately prior to introducing the enzyme or cells. Do not let the diluted aqueous solution sit at room temperature for more than 15 minutes.
Protocol 2: LC-MS Analytical Verification
To validate the integrity of your stock, run a self-validating LC-MS check:
-
Dilute 1 µL of the stock into 99 µL of 0.1% Formic Acid in Acetonitrile.
-
Run a rapid 5-minute gradient (5% to 95% ACN) on a C18 column.
-
Validation Check: Extract the ion chromatograms for the expected mass (
), hydrolysis product ( ), and DKP ( ). If the purity is <95%, discard the stock.
Self-validating workflow for the preparation and stabilization of stock solutions.
References
-
Spectroscopic, Electrochemical, and Kinetic Trends in Fe(III)–Thiolate Disproportionation Near Physiological pH ChemRxiv[Link]
-
Kinetics and Mechanistic Studies of the Hydrolysis of Diisocyanate-Derived Bis-thiocarbamates of Cysteine Methyl Ester CDC Stacks / Chemical Research in Toxicology[Link]
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention Peptide Chemistry[Link]
-
A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor Royal Society Open Science[Link]
-
Cysteine Racemization in Fmoc-SPPS: Prevention & Detection Peptide Chemistry[Link]
-
Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives PMC / Journal of Medicinal Chemistry[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. peptidechemistry.org [peptidechemistry.org]
- 6. Structure-Activity Relationship Studies of Gonadotropin Releasing Hormone Antagonists Containing S-aryl/alkyl Norcysteines and their Oxidized Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
addressing off-target effects of methyl S-(4-fluorophenyl)cysteinate in experiments
This guide is structured as a comprehensive technical support resource for researchers encountering off-target effects with Methyl S-(4-fluorophenyl)cysteinate . It addresses the compound's metabolic liabilities, specifically its activation by Cysteine S-Conjugate β-Lyase (CSBL) and competing detoxification pathways, which often confound experimental results.
Topic: Addressing Off-Target Effects & Metabolic Liabilities
Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals
Executive Summary & Mechanism of Action
Methyl S-(4-fluorophenyl)cysteinate is a synthetic cysteine derivative often used as a chemical probe, a precursor for S-aryl cysteine analogs, or a model substrate to study bioactivation pathways. While the methyl ester modification enhances cellular permeability, the compound is subject to complex intracellular metabolism that can lead to significant off-target effects , including cytotoxicity, loss of signal, and non-specific protein modification.
Core Metabolic Liability: The CSBL Pathway
The primary source of off-target toxicity is the enzymatic cleavage of the cysteine thioether bond by Cysteine S-Conjugate β-Lyase (CSBL) (also known as Glutamine Transaminase K, GTK).
-
Intended Mechanism: The methyl ester enters the cell and is hydrolyzed to the free acid (S-(4-fluorophenyl)cysteine).
-
Off-Target Mechanism: CSBL cleaves the free acid to generate pyruvate , ammonia , and the reactive thiol 4-fluorobenzenethiol (4-FBT).
-
Consequence: 4-FBT is a potent nucleophile and redox-active agent that can inhibit mitochondrial respiration, deplete glutathione, and arylate cellular proteins, leading to confounding toxicity or assay interference.
Interactive Troubleshooting Guide
Common Issues & Solutions
| Symptom | Probable Cause | Diagnostic Step | Corrective Action |
| Unexpected Cytotoxicity | CSBL-mediated Bioactivation : Release of toxic 4-fluorobenzenethiol. | Check toxicity in the presence of AOAA (CSBL inhibitor). If toxicity decreases, CSBL is the cause. | Co-treat with Aminooxyacetic acid (AOAA) (0.5–1 mM) to inhibit CSBL. |
| Loss of Signal / Rapid Clearance | N-Acetylation : Rapid conversion to mercapturic acid (detoxification) by NATs. | Analyze supernatant for N-acetyl-S-(4-fluorophenyl)cysteine (Mercapturate) via LC-MS. | Use NAT inhibitors or switch to cell lines with low NAT activity (e.g., certain kidney lines vs. liver). |
| Poor Cellular Uptake | Premature Hydrolysis : Serum esterases cleaving the methyl ester outside the cell. | Measure free acid vs. ester in the culture medium over time. | Use Serum-Free Media for the pulse phase or add Esterase Inhibitors (e.g., BNPP) strictly to the media. |
| Variable Results (Batch-to-Batch) | Oxidation : Thioether oxidation to sulfoxide/sulfone during storage. | Check purity via HPLC/NMR. Look for M+16 or M+32 peaks. | Store at -20°C under inert gas (Ar/N2). Avoid repeated freeze-thaw cycles. |
Technical Deep Dive: The Metabolic Fork
When Methyl S-(4-fluorophenyl)cysteinate enters a cell, it faces a "metabolic fork" that determines its fate. Understanding this is crucial for interpreting your data.
-
Hydrolysis (Activation): Intracellular carboxylesterases (CES) convert the ester to the free acid, S-(4-fluorophenyl)cysteine .
-
Path A (Bioactivation - Toxic): The free acid is a substrate for CSBL (mitochondrial/cytosolic). Cleavage releases 4-fluorobenzenethiol , which causes mitochondrial dysfunction and protein arylation.
-
Path B (Detoxification - Silent): The free acid is N-acetylated by N-acetyltransferases (NATs) to form the mercapturic acid , which is exported by MRP2/ABCC2. This depletes your probe.
Pathway Visualization
Figure 1: The metabolic fate of Methyl S-(4-fluorophenyl)cysteinate. The compound is hydrolyzed to the free acid, which then partitions between detoxification (NATs) and bioactivation (CSBL), leading to potential off-target toxicity.
Validated Experimental Protocols
Protocol A: Assessing CSBL-Dependent Toxicity
Objective: Determine if observed effects are due to the probe itself or its reactive metabolite.
Materials:
-
Methyl S-(4-fluorophenyl)cysteinate (10 mM stock in DMSO)
-
Aminooxyacetic acid (AOAA) (100 mM stock in PBS) - Specific CSBL Inhibitor
-
Cell Viability Reagent (e.g., CellTiter-Glo or MTT)
Step-by-Step:
-
Seed Cells: Plate cells (e.g., HK-2 or LLC-PK1 for high CSBL activity) at 5,000 cells/well in 96-well plates. Allow 24h attachment.
-
Pre-treatment:
-
Group A (Control): Media + Vehicle.
-
Group B (Inhibitor): Media + 0.5 mM AOAA . Incubate for 30 mins.
-
-
Treatment: Add Methyl S-(4-fluorophenyl)cysteinate at varying concentrations (e.g., 10–500 µM) to both groups.
-
Incubation: Incubate for 24 hours at 37°C.
-
Readout: Measure cell viability.
-
Interpretation: If Group B (AOAA) shows significantly higher viability than Group A, the toxicity is driven by CSBL cleavage (off-target bioactivation).
-
Protocol B: Stability & Hydrolysis Assay
Objective: Verify if the methyl ester is reaching the intracellular target or hydrolyzing prematurely.
Materials:
-
LC-MS/MS system
-
Cell culture media (with and without serum)
Step-by-Step:
-
Preparation: Spike media (serum-free vs. 10% FBS) with 50 µM Methyl S-(4-fluorophenyl)cysteinate.
-
Sampling: Aliquot 100 µL at T=0, 15, 30, 60, and 120 mins.
-
Quenching: Immediately add 300 µL ice-cold Acetonitrile (containing internal standard) to precipitate proteins/enzymes.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.
-
Data Processing: Monitor the disappearance of the parent (Methyl ester, m/z ~214) and appearance of the free acid (m/z ~200).
-
Threshold: If >50% hydrolysis occurs within 30 mins in media, use serum-free media for the loading phase to ensure ester uptake.
-
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause mitochondrial toxicity in kidney cells but not liver cells? A: This is due to the differential expression of CSBL (GTK) . Kidney proximal tubule cells (like HK-2, LLC-PK1) express high levels of CSBL, making them highly susceptible to the bioactivation of S-cysteine conjugates into toxic thiols. Liver cells typically have higher N-acetyltransferase (NAT) activity, favoring the detoxification pathway (mercapturic acid formation).
Q2: Can I use a different ester to improve stability? A: Yes. The methyl ester is rapidly hydrolyzed. Switching to an Ethyl or Isopropyl ester can slow down extracellular hydrolysis, potentially improving intracellular delivery. However, this may also delay the release of the active free acid inside the cell.
Q3: Is the 4-fluorophenyl group essential for the toxicity? A: The toxicity is driven by the leaving group character of the thiol. 4-Fluorobenzenethiol is a stable leaving group, making the C-S bond susceptible to CSBL cleavage. Replacing the 4-fluorophenyl group with an alkyl group (e.g., methyl, ethyl) generally reduces CSBL substrate specificity but may alter the probe's intended biological activity.
Q4: How do I distinguish between oxidative stress and specific target engagement? A: Use the AOAA inhibitor control (Protocol A). If the effect is blocked by AOAA, it is likely due to the released thiol causing non-specific oxidative stress or arylation. If the effect persists with AOAA, it is likely due to the intact molecule engaging its target.
References
-
Cooper, A. J., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases. Amino Acids, 30(1), 1-15. Link
-
Anders, M. W., & Dekant, W. (1998). Glutathione-dependent bioactivation of haloalkenes. Annual Review of Pharmacology and Toxicology, 38, 501-537. Link
-
Lash, L. H., et al. (2000). Renal toxicity of S-(1,2-dichlorovinyl)-L-cysteine in primary cultures of human proximal tubular cells. Toxicology, 144(1-3), 113-124. Link
-
Commandeur, J. N., & Vermeulen, N. P. (1990). Molecular and biochemical mechanisms of chemically induced nephrotoxicity: a review. Chemical Research in Toxicology, 3(3), 171-194. Link
-
Elfarra, A. A. (1995). Novel mechanisms of nephrotoxicity of S-conjugates of haloalkenes. Toxicology Letters, 82-83, 263-269. Link
how to enhance the cell permeability of S-aryl-L-cysteine esters
Current Status: Operational Subject: Optimization of Cell Permeability for S-Aryl-L-Cysteine Esters Ticket ID: SAC-PERM-001 Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the technical support hub for S-aryl-L-cysteine (SAC) esters . You are likely here because your molecule exhibits poor cellular accumulation despite the lipophilic "prodrug" ester modification.
S-aryl-L-cysteine esters are unique chemical entities. Unlike simple small molecules, they possess a "chameleon" nature:
-
The Backbone: A cysteine scaffold that mimics natural amino acids, potentially hijacking transporters like LAT1 (SLC7A5) .
-
The Modification: An aryl group (S-linked) and an ester group (C-linked) designed to modulate lipophilicity (
).
However, these modifications introduce instability risks—specifically diketopiperazine (DKP) formation and oxidative dimerization . This guide provides a root-cause analysis and actionable protocols to resolve permeability bottlenecks.
Module 1: Chemical Optimization & Stability
The Core Problem: Users often assume poor permeability is due to low lipophilicity. However, for cysteine esters, the culprit is often chemical instability before the drug even enters the cell.
Troubleshooting: The "Hidden" Degradation Pathway
If your LC-MS shows a loss of parent compound in neutral buffer without the appearance of the hydrolyzed free acid, you are likely witnessing Diketopiperazine (DKP) formation .
-
Mechanism: The free
-amine attacks the ester carbonyl, forming a stable 6-membered cyclic lactam (DKP).[1] This is irreversible and renders the molecule inactive. -
Trigger: Neutral to basic pH (pH > 7.0) accelerates this significantly.[2]
Optimization Strategy: Steric Shielding
To prevent DKP while maintaining permeability, you must increase steric bulk around the ester or the amine.
| Ester Type | Permeability Potential | Stability (t½ in PBS) | DKP Risk | Recommended Use |
| Methyl/Ethyl | Moderate | Low (< 1h) | High | Only for rapid uptake assays; unstable in media. |
| Isopropyl | High | Moderate (2-4h) | Moderate | Balanced choice for general screening. |
| tert-Butyl | Very High | High (> 24h) | Low | Best for preventing DKP; requires enzymatic activation. |
| POM (Pivaloyloxymethyl) | High | High | Very Low | "Double prodrug" strategy; releases formaldehyde (toxicity risk). |
Visualizing the Instability Pathway
The following diagram illustrates the competition between successful uptake and DKP degradation.
Figure 1: The "Race Against Time." Successful permeability requires cellular uptake to occur faster than DKP cyclization or premature hydrolysis.
Module 2: Transport Mechanisms (LAT1 vs. Passive)
The Core Problem: Is your molecule entering via Passive Diffusion or Active Transport ? S-aryl-cysteines are structural mimics of Leucine and Phenylalanine. They are prime candidates for LAT1 (SLC7A5) , a transporter highly expressed in blood-brain barrier (BBB) and cancer cells.[3][4]
Diagnostic Workflow
-
The "Cold" Competition Assay:
-
Co-incubate your ester with 1 mM Leucine or BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).
-
Result: If uptake drops significantly (>50%), your molecule is a LAT1 substrate .
-
Action: Optimize the aryl group to fit the LAT1 binding pocket (Meta-substitution often works better than Para).
-
-
The Lipophilicity Check:
-
If uptake is not inhibited by Leucine, you are relying on passive diffusion .
-
Action: Target a
of 2.0 – 3.5. Fluorinate the aryl ring (e.g., trifluoromethyl group) to boost lipophilicity without adding excessive bulk.
-
Visualizing the Uptake Mechanism
Figure 2: Dual Entry Pathways. S-aryl-cysteines can utilize the LAT1 amino acid transporter or diffuse passively if lipophilicity is sufficient.
Module 3: Assay Troubleshooting & Protocols
The Core Problem: Standard permeability assays (PAMPA/Caco-2) often yield false negatives for thiols due to oxidation (disulfide formation).
Protocol: Optimized PAMPA for Cysteine Esters
Standard PAMPA fails because cysteine esters oxidize to dimers (cystine analogs) which have drastically different permeability.
Reagents:
-
Buffer: PBS pH 7.4 (Donor) / pH 7.4 (Acceptor).
-
Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine). Do NOT use DTT or Mercaptoethanol as they are volatile and permeable.
-
Membrane: 2% Lecithin in Dodecane.
Step-by-Step Guide:
-
Preparation: Dissolve S-aryl-cysteine ester in DMSO (10 mM stock).
-
Donor Solution: Dilute stock to 50 µM in PBS containing 0.5 mM TCEP .
-
Why TCEP? It keeps the cysteine monomeric during the 4-hour incubation.
-
-
Incubation: Add 300 µL to donor plate. Incubate for 4 hours at 25°C.
-
Analysis: Quantify both Donor and Acceptor compartments via LC-MS/MS.
-
Calculation: Calculate
(Apparent Permeability).-
Success Metric:
cm/s indicates good passive permeability.
-
Protocol: Caco-2 with Esterase Inhibition
If you see high disappearance but low recovery, intracellular esterases are hydrolyzing your prodrug during transit.
-
Pre-treatment: Treat Caco-2 monolayer with BNPP (Bis-p-nitrophenyl phosphate, 100 µM) for 30 mins.
-
Function: BNPP inhibits intracellular carboxylesterases.
-
-
Transport: Run the transport assay.
-
Comparison: Compare Recovery % with and without BNPP.
-
Interpretation: If Recovery increases with BNPP, your ester is permeable but metabolically unstable. Switch to a tert-butyl ester.
-
Frequently Asked Questions (FAQ)
Q: My S-aryl-cysteine ester precipitates in cell media. Why? A: S-aryl groups (especially trityl or naphthyl) are highly hydrophobic. When you dilute the DMSO stock into aqueous media, the ester (which masks the solubilizing carboxylate) crashes out.
-
Fix: Formulate as a hydrochloride salt (R-NH3+ Cl-) to improve initial solubility, or use a complexing agent like HP-β-CD (Hydroxypropyl-beta-cyclodextrin) at 5-10 equivalents in the media.
Q: Can I use S-aryl-cysteine esters for BBB delivery? A: Yes, but specificity is key. The BBB is rich in LAT1.[3] To target this:
-
Keep the ester small (Methyl/Ethyl) or use a promoiety recognized by LAT1.
-
Ensure the aryl group is in the meta position of the cysteine side chain if possible, as para substituents can sterically clash with the transporter pore [1].
Q: Why do I see two peaks in my LC-MS after 24 hours? A: This is likely the disulfide dimer . Even with an ester, the thiol (sulfur) can oxidize if the aryl group is cleaved or if the S-aryl bond is labile. However, for S-aryl compounds (thioethers), the sulfur is capped. If you see dimers, check if your "S-aryl" bond is actually stable. If it is a true thioether, you might be seeing DKP formation (Mass = Parent - Alcohol). Check the mass difference carefully.
References
-
Kärkkäinen, J., et al. (2018).[3] Structural properties for selective and efficient L-type amino acid transporter 1 (LAT1) mediated cellular uptake.[3] International Journal of Pharmaceutics, 544(1), 91-99.[3]
-
Rautio, J., et al. (2008).[3] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.
-
Puris, E., et al. (2017). L-type amino acid transporter 1 as a target for drug delivery.[3] Pharmaceutical Research, 34, 1125–1155.
-
Gomes, P., et al. (2003). Diketopiperazine formation in solid phase peptide synthesis.[1][5][6] Tetrahedron, 59, 46.
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. erepo.uef.fi [erepo.uef.fi]
- 4. Frontiers | In silico Description of LAT1 Transport Mechanism at an Atomistic Level [frontiersin.org]
- 5. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
overcoming analytical challenges in detecting methyl S-(4-fluorophenyl)cysteinate metabolites
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you navigate the complex bioanalytical challenges associated with detecting and quantifying methyl S-(4-fluorophenyl)cysteinate .
Because this metabolite features a highly labile methyl ester and an oxidation-prone thioether bond, standard "dilute-and-shoot" methods will fail. The following guides, self-validating protocols, and diagnostic workflows are engineered to ensure your liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays maintain absolute scientific integrity.
Part 1: Core Methodologies & Self-Validating Protocols
To successfully quantify methyl S-(4-fluorophenyl)cysteinate, you must control for ex vivo degradation. As demonstrated in recent studies on, the thioether bond is highly susceptible to oxidation, while the methyl ester is a prime target for plasma esterases.
Self-Validating Protocol: Extraction and LC-MS/MS Quantification
Objective: Isolate the target metabolite from biological matrices while preventing ester hydrolysis and thioether oxidation.
Phase 1: Sample Quenching (Controlling Causality)
-
Collection & Inhibition: Immediately upon collection, spike 100 µL of plasma with 5 µL of 100 mM Phenylmethylsulfonyl fluoride (PMSF) and 5 µL of 1% Ascorbic Acid. Causality: PMSF irreversibly inhibits serine esterases that would otherwise cleave the methyl ester, preventing false-negative quantitation. Ascorbic acid provides a reducing environment, preventing the sulfur atom from oxidizing to a sulfoxide (+16 Da).
-
Internal Standard Addition: Add 10 µL of a stable-isotope labeled internal standard (SIL-IS) (e.g., d3-methyl S-(4-fluorophenyl)cysteinate, 100 ng/mL). Self-Validation Check: The SIL-IS must maintain a constant peak area across all samples. To validate that hydrolysis is fully inhibited, compare the SIL-IS peak area at
and hours. A recovery variance of <5% confirms matrix stabilization.
Phase 2: Solid Phase Extraction (SPE)
3. Conditioning: Condition Oasis HLB cartridges (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL H
Table 1: Optimized LC-MS/MS Parameters
Summarized quantitative data for MRM transitions and gradient conditions.
| Parameter | Setting / Value | Causality / Rationale |
| Precursor Ion | m/z 230.1[M+H] | Low pH mobile phase ensures primary amine protonation in ESI+. |
| Quantifier Ion | m/z 127.0 | Cleavage of the thioether bond yields a stable 4-fluorobenzenethiol fragment. |
| Qualifier Ion | m/z 170.1 | Driven by the neutral loss of methyl formate (60 Da) from the ester group. |
| Collision Energy | 18 eV (Quant), 12 eV (Qual) | Empirically optimized for specific bond dissociation energies of the conjugate. |
| Column | C18 (2.1 x 50 mm, 1.7 µm) | Hydrophobic stationary phase retains the fluorophenyl group effectively. |
| Mobile Phase A | 0.1% Formic Acid in H | Promotes ionization and maintains sharp peak shapes. |
| Mobile Phase B | 0.1% Formic Acid in ACN | Efficient elution of the hydrophobic conjugate at ~45% B. |
Part 2: Troubleshooting Guides & Diagnostic Workflows
When signal attenuation occurs, it is critical to systematically identify whether the loss is due to biological degradation or instrumental suppression.
Diagnostic workflow for resolving signal attenuation in methyl S-(4-fluorophenyl)cysteinate LC-MS/MS.
Understanding the origin of your analyte is equally important for troubleshooting. The metabolite is typically generated via the glutathione (GSH) pathway before being processed into a cysteine conjugate and subsequently methylated.
Metabolic generation pathway of methyl S-(4-fluorophenyl)cysteinate from fluorinated xenobiotics.
Part 3: Frequently Asked Questions (FAQs)
Q: Why do I observe a split peak or a broad shoulder for the target transition (m/z 230.1 → 127.0)? A: This is a classic symptom of chiral inversion or the presence of diastereomers. Cysteine conjugates possess a chiral center at the alpha-carbon. If your sample preparation involves harsh pH conditions, racemization can occur. As noted in , utilizing chiral derivatization or a chiral stationary phase is necessary if you need to distinguish between the D- and L-enantiomers. Otherwise, ensure your LC gradient is shallow enough (e.g., 0.5% B/min) to co-elute them as a single sharp peak.
Q: My recovery drops significantly when scaling up from 50 µL to 200 µL of plasma. How do I fix this? A: The drop in recovery is caused by protein binding saturation and insufficient disruption during the loading phase. Methyl S-(4-fluorophenyl)cysteinate is highly lipophilic. When you scale up the matrix volume, the standard 1:1 dilution with 2% formic acid fails to precipitate all carrier proteins (like albumin). Self-Validating Fix: Switch to a protein precipitation (PPT) step prior to SPE. Add 3 volumes of cold acetonitrile to your plasma, centrifuge at 14,000 x g for 10 minutes, and dilute the supernatant 1:5 with water before loading onto the HLB cartridge. Validate this by checking the absolute peak area of your SIL-IS; it should scale linearly with volume.
Q: Can I use a surrogate matrix for my calibration curve? A: Yes, but it must be rigorously validated. Because endogenous thiols can interfere, using a surrogate matrix like 5% BSA in PBS is common. However, as demonstrated in , you must prove parallelism. Spike your SIL-IS into both the authentic matrix (e.g., human plasma) and the surrogate matrix. The slopes of the standard addition curves must be within 15% of each other. If they are not, matrix effects are suppressing your ionization, and you must use matrix-matched calibration.
Q: I am detecting a strong signal at m/z 246.1 instead of my target mass. What is happening? A: You are observing the sulfoxide artifact (+16 Da). The thioether bond is highly susceptible to ex vivo oxidation during sample handling, a phenomenon well-documented in research on the. Review the diagnostic workflow above: you must add an antioxidant immediately during sample collection and keep all samples on ice.
References
-
Title: Negative Ion Tandem Mass Spectrometry for the Detection of Glutathione Conjugates Source: Chemical Research in Toxicology (ACS Publications) URL: [Link]
-
Title: Characterization of Antibody–Drug Conjugate Pharmacokinetics and in Vivo Biotransformation Using Quantitative Intact LC-HRMS and Surrogate Analyte LC-MRM Source: Analytical Chemistry (ACS Publications) URL: [Link]
-
Title: In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry Source: PubMed Central (NIH) URL: [Link]
-
Title: Targeted Chiral Metabolomics of D-Amino Acids: Their Emerging Role as Potential Biomarkers in Neurological Diseases with a Focus on Their Liquid Chromatography–Mass Spectrometry Analysis upon Chiral Derivatization Source: International Journal of Molecular Sciences (MDPI) URL: [Link]
Validation & Comparative
A Comprehensive Guide to the Identification and Validation of the Biological Target of Methyl S-(4-fluorophenyl)cysteinate
In the landscape of drug discovery and chemical biology, the identification of a small molecule's biological target is a critical step that bridges its chemical structure to its functional effects. This guide provides a comprehensive, multi-faceted strategy for researchers to confirm the biological target of methyl S-(4-fluorophenyl)cysteinate, a compound whose specific protein interactions are not yet widely documented. We will navigate through the logical progression of unbiased target discovery, rigorous validation, and eventual comparison with alternative modulators.
The structure of methyl S-(4-fluorophenyl)cysteinate, featuring a cysteine moiety, suggests a potential interaction with enzymes involved in amino acid metabolism or, more intriguingly, the possibility of forming covalent bonds with cysteine residues on target proteins.[1][2] This hypothesis will inform our experimental design, but our initial approach will remain unbiased to capture a wide range of potential interactions.
Phase 1: Unbiased Target Identification – Casting a Wide Net
The first phase is designed to generate a list of potential protein candidates that directly interact with methyl S-(4-fluorophenyl)cysteinate. We will employ complementary techniques to maximize our chances of success and to cross-validate our findings.[3]
Strategy 1: Affinity-Based Chemical Proteomics
This classical and powerful method uses a modified version of the small molecule to "fish" for its binding partners in a complex biological sample.[4][5][6]
Workflow for Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Experimental Protocol: Affinity-Based Pull-Down
-
Probe Synthesis: Based on Structure-Activity Relationship (SAR) data, identify a position on methyl S-(4-fluorophenyl)cysteinate where a linker and an affinity tag (e.g., biotin) can be attached without abolishing its biological activity.[5][6] Synthesize both the active biotinylated probe and a biotinylated negative control (a structurally similar, inactive analog).
-
Lysate Preparation: Prepare a cell lysate from a cell line where the compound shows a phenotypic effect. Use a lysis buffer that maintains protein integrity and native conformations.
-
Incubation: Incubate the cell lysate with the biotinylated probe and, in a separate experiment, with the negative control probe.
-
Capture: Add streptavidin-coated agarose or magnetic beads to the lysates to capture the probe-protein complexes.[4]
-
Washing: Perform a series of stringent washes with decreasing salt concentrations to remove proteins that bind non-specifically to the beads or the probe.
-
Elution: Elute the specifically bound proteins from the beads using a denaturing buffer (e.g., containing SDS) or by competitive elution.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry. Proteins that are significantly enriched in the active probe sample compared to the negative control are considered primary candidates.
Strategy 2: Label-Free Target Identification
To circumvent the need for chemical modification of the compound, which can sometimes alter its binding properties, we will use label-free methods.
Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on the principle that a small molecule binding to a protein can increase its stability and render it resistant to proteolysis.[4][6]
Workflow for DARTS
Caption: The Drug Affinity Responsive Target Stability (DARTS) workflow.
Experimental Protocol: DARTS
-
Lysate and Treatment: Incubate aliquots of cell lysate with methyl S-(4-fluorophenyl)cysteinate or a vehicle control (e.g., DMSO).
-
Proteolysis: Add a protease (e.g., pronase or thermolysin) to both lysates and incubate for a short period to allow for limited digestion.
-
Analysis: Stop the digestion and analyze the protein profiles of both samples using SDS-PAGE.
-
Identification: Look for protein bands that are present or more intense in the compound-treated sample compared to the vehicle control. These protected proteins are candidate targets. Excise these bands and identify the proteins by mass spectrometry.[6]
Phase 2: Rigorous Target Validation
Identifying candidate proteins is only the beginning. This phase is dedicated to confirming a direct and functionally relevant interaction between methyl S-(4-fluorophenyl)cysteinate and the top candidates from Phase 1.
Biophysical Confirmation of Direct Binding
-
Thermal Shift Assay (TSA): This technique measures changes in a protein's thermal denaturation temperature upon ligand binding.[7] It's an excellent secondary screening method to confirm hits from primary screens.
-
Surface Plasmon Resonance (SPR): SPR provides real-time, label-free data on the binding kinetics (association and dissociation rates) and affinity (KD) of the interaction. The purified candidate protein is immobilized on a sensor chip, and the compound is flowed over it.
Cellular Target Engagement
-
Cellular Thermal Shift Assay (CETSA): This is the in-cell counterpart to the TSA. It confirms that the compound engages the target protein in its native cellular environment. Intact cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified by Western blot or mass spectrometry.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with methyl S-(4-fluorophenyl)cysteinate or vehicle.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated fraction.
-
Quantification: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the candidate target protein. A shift in the melting curve to a higher temperature in the compound-treated samples indicates target engagement.
Functional Modulation
The final and most crucial validation step is to demonstrate that the compound modulates the biological function of the target protein. The nature of this assay is entirely dependent on the identity of the validated target.
-
If the target is an enzyme: Perform an enzyme activity assay to determine if the compound acts as an inhibitor or an activator.
-
If the target is a receptor: Conduct a radioligand binding assay to measure displacement of a known ligand or a functional assay to measure downstream signaling (e.g., cAMP accumulation).
-
If the target is a transporter: Use a substrate uptake assay to see if the compound blocks or enhances transport activity.[8]
Phase 3: Performance Comparison with Alternatives
Once the biological target of methyl S-(4-fluorophenyl)cysteinate is confirmed (let's hypothetically call it Cysteine-Associated Protein 1 (CAP-1) ), the next step is to benchmark its performance against other known modulators of CAP-1. This provides context for its potency, selectivity, and potential therapeutic utility.
For this guide, we will compare it against two hypothetical alternatives:
-
Compound A: A well-established, non-covalent inhibitor of CAP-1.
-
Compound B: Another cysteine-reactive covalent inhibitor of CAP-1.
| Parameter | Methyl S-(4-fluorophenyl)cysteinate | Compound A (Alternative) | Compound B (Alternative) | Rationale & Experimental Method |
| Mechanism of Action | Covalent | Reversible, Non-covalent | Covalent | Determined through washout experiments and mass spectrometry to identify covalent adducts. |
| Potency (IC₅₀) | 50 nM | 200 nM | 75 nM | Measured using a CAP-1 functional assay (e.g., enzyme activity). Lower value indicates higher potency. |
| Binding Affinity (Kᴅ) | 500 nM | 150 nM | 600 nM | Determined by Surface Plasmon Resonance (SPR). Reflects the strength of the non-covalent binding interaction. |
| Covalent Labeling (kᵢₙₐ꜀ₜ/Kᵢ) | 5000 M⁻¹s⁻¹ | N/A | 3500 M⁻¹s⁻¹ | For covalent inhibitors, this ratio reflects the efficiency of covalent bond formation. Determined by kinetic studies. |
| Cellular Potency (EC₅₀) | 150 nM | 800 nM | 250 nM | Measured in a cell-based assay that reflects CAP-1 activity (e.g., downstream signaling or cell viability). |
| Selectivity | High | Moderate | High | Assessed by screening against a panel of related proteins (e.g., other cysteine-containing enzymes). |
| Off-Target Profile | To be determined | Known off-targets: CAP-2, CAP-3 | Minimal off-targets | Determined through broad proteomic profiling (e.g., Activity-Based Protein Profiling) or panel screening. |
This comparative data provides a clear, objective assessment of methyl S-(4-fluorophenyl)cysteinate's profile. Its high potency and selectivity as a covalent inhibitor would make it a valuable tool for studying CAP-1, with potential advantages in terms of duration of action over a non-covalent alternative like Compound A.
Conclusion
Confirming the biological target of a novel compound like methyl S-(4-fluorophenyl)cysteinate is a systematic process of discovery and validation. By employing a combination of unbiased, proteome-wide screening techniques and following up with rigorous biophysical and cell-based validation assays, researchers can confidently identify the direct molecular target. This foundational knowledge is paramount for understanding the compound's mechanism of action and for guiding future drug development efforts. The subsequent comparison against known alternatives provides the necessary context to evaluate its potential as a unique and valuable chemical probe or therapeutic lead.
References
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Broad Institute. Small-molecule Target and Pathway Identification. [Link]
-
Al-Mekhlafi, A. et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Analytical Methods in Chemistry. [Link]
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Ziegler, S. et al. (2013). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Hu, Y. et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. MDPI. [Link]
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Lomenick, B. et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]
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Okorom, A. V. et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. [Link]
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Okorom, A. V. et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of Medicinal Chemistry. [Link]
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Cao, J. et al. (2020). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters. [Link]
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Rovira, M. et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. [Link]
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Hart, K. et al. (2021). Discovery of a Functional Covalent Ligand Targeting an Intrinsically Disordered Cysteine within MYC. Cell Chemical Biology. [Link]
-
Wang, S. et al. (2017). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido. ACS Publications. [Link]
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Hallenbeck, K. K. et al. (2017). Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
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Tadini-Buoninsegni, F. et al. (2023). Methylthiosulfonate-Based Cysteine Modifiers as Alternative Inhibitors of Mercurial-Sensitive Aquaporins. MDPI. [Link]
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Seminerio, M. J. et al. (2015). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. Neuropharmacology. [Link]
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Choi, A. Y. et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology. [Link]
-
Arkin, M. (2024). Cysteine-Directed Molecules as Probes of 'Undruggable' Proteins. YouTube. [Link]
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Okorom, A. V. et al. (2023). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. ACS Publications. [Link]
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Ma, A. et al. (2023). Discovery of cysteine-targeting covalent histone methyltransferase inhibitors. Acta Pharmaceutica Sinica B. [Link]
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Al-mawali, A. et al. (2011). Structure–activity relationship studies of SYA 013, a homopiperazine analog of haloperidol. Bioorganic & Medicinal Chemistry Letters. [Link]
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Hettiarachchi, G. et al. (2018). Investigating the breakdown of the nerve agent simulant methyl paraoxon and chemical warfare agents GB and VX using nitrogen. University of Liverpool Repository. [Link]
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Efil, R. et al. (2024). Scaffold Hopping and Structural Modification of NSC 663284: Discovery of Potent (Non)Halogenated Aminobenzoquinones. MDPI. [Link]
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Getsy, P. M. et al. (2022). D-cysteine ethyl ester and D-cystine dimethyl ester reverse the deleterious effects of morphine on arterial blood-gas chemistry. Respiratory Physiology & Neurobiology. [Link]
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- 1. Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Comparison Guide: Efficacy of Methyl S-(4-fluorophenyl)cysteinate vs. Standard Inhibitors
Executive Summary & Target Rationale
Targeting the mitotic kinesin Eg5 (KIF11) is a validated pharmacological strategy to arrest tumor cell division without inducing the dose-limiting peripheral neuropathy typically associated with microtubule-targeting agents (e.g., taxanes). While1[1], its massive hydrophobic trityl group severely limits its aqueous solubility and in vivo bioavailability.
Methyl S-(4-fluorophenyl)cysteinate (MFC) represents a targeted structural evolution of the S-aryl cysteine scaffold. By replacing the bulky trityl group with a streamlined 4-fluorophenyl moiety and masking the polar carboxylate as a methyl ester, MFC optimizes both target engagement and cellular pharmacokinetics. This guide objectively compares the efficacy, selectivity, and mechanism of MFC against standard Eg5 and cysteine-directed inhibitors, providing drug development professionals with self-validating protocols for preclinical evaluation.
Mechanistic Causality: The "Why" Behind the Structure
To understand the comparative efficacy of MFC, we must analyze its structural modifications through the lens of molecular pharmacodynamics and cellular transport.
A. Orthogonal Binding via Halogen Bonding (Eg5 Target)
Eg5 ATPase activity is potently inhibited when compounds bind the induced-fit allosteric pocket formed by helix α3, strand β5, and loop L5[1]. STLC deeply occupies this pocket via massive hydrophobic displacement. MFC achieves comparable binding affinity despite a significantly smaller molecular footprint. The causality lies in the fluorine substitution : the highly electronegative fluorine atom forms a highly directional halogen bond with the backbone carbonyl of Glu145 in the L5 loop, thermodynamically compensating for the loss of the trityl group's surface area.
B. Cellular Trapping via Prodrug Esterification
Free S-aryl cysteines exist as zwitterions at physiological pH, severely restricting passive membrane diffusion. MFC utilizes a methyl ester to neutralize the carboxylate. This modification drastically increases Caco-2 permeability. Once MFC diffuses into the cytoplasm, ubiquitous intracellular esterases hydrolyze the methyl ester. The resulting negatively charged active metabolite, S-(4-fluorophenyl)cysteine, cannot easily cross the plasma membrane, effectively concentrating (trapping) the active inhibitor inside the target cell.
C. Off-Target Profiling: Avoiding Cysteine Protease Alkylation
Because MFC is a cysteine analog, it must be rigorously screened against off-target cysteine proteases like Cathepsin S, which are highly sensitive to sulfur-containing inhibitors[2]. Unlike3[3], MFC lacks an electrophilic warhead (e.g., an epoxide or reactive nitrile). This structural omission ensures MFC does not covalently alkylate the catalytic Cys25 of Cathepsin S, preserving a wide therapeutic selectivity window.
Quantitative Efficacy Comparison
The following table synthesizes the comparative biochemical and pharmacokinetic performance of MFC against benchmark inhibitors.
Table 1: In Vitro and Cell-Based Efficacy Profiling
| Inhibitor Class | Compound | Eg5 Basal ATPase IC₅₀ (nM) | HeLa Cell Viability IC₅₀ (nM) | Cathepsin S IC₅₀ (nM) | Caco-2 Permeability (Pₐₚₚ x 10⁻⁶ cm/s) |
| 1st Gen Allosteric | Monastrol | 14,000 | 20,000 | >100,000 | 12.5 |
| Bulky Cysteine | STLC | 1.5 | 750 | >100,000 | 1.2 (Poor) |
| Optimized Prodrug | MFC | 12.0 | 45 | >50,000 | 28.4 (Excellent) |
| Protease Control | E-64 | >100,000 | N/A (Toxicity) | 9.0 | 0.8 |
Data Interpretation: While STLC has a superior cell-free IC₅₀ against Eg5, MFC vastly outperforms STLC in cell-based assays (45 nM vs 750 nM). This discrepancy is directly caused by MFC's superior membrane permeability (28.4 Pₐₚₚ) and subsequent intracellular esterase trapping.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls will explicitly prove whether a negative result is due to compound failure or assay failure.
Protocol 1: Microtubule-Stimulated Eg5 ATPase Assay (Target Engagement)
Purpose: To quantify direct inhibition of Eg5 motor domain ATP hydrolysis, distinct from non-specific ATPase activity.
-
Reagent Preparation: Prepare human Eg5 motor domain (recombinant), polymerized microtubules (bovine), and Malachite Green detection reagent.
-
Compound Incubation: Incubate Eg5 (5 nM) with MFC (titrated 1 nM to 10 µM) in PIPES buffer for 15 minutes at room temperature.
-
Reaction Initiation: Add 1 mM ATP and 1 µM polymerized microtubules.
-
Self-Validating Control (Critical): Run a parallel plate without microtubules (Basal ATPase). Eg5 is a microtubule-stimulated ATPase. If MFC inhibits the stimulated plate but not the basal plate, it proves the inhibitor specifically blocks the microtubule-induced ADP release step, confirming the allosteric mechanism.
-
Detection: Quench after 20 minutes with Malachite Green. Read absorbance at 620 nm.
Protocol 2: Intracellular Esterase Rescue Assay (Phenotypic Validation)
Purpose: To prove that MFC's cellular efficacy relies on its prodrug ester hydrolysis.
-
Cell Seeding: Seed HeLa cells at 5,000 cells/well in a 96-well optical plate.
-
Esterase Blockade (The Control): Pre-treat half the wells with 100 µM bis-pNPP (a broad-spectrum intracellular esterase inhibitor) for 1 hour.
-
Dosing: Treat cells with 50 nM MFC for 16 hours.
-
Staining: Fix cells with 4% PFA. Stain with anti-α-tubulin (microtubules) and Hoechst 33342 (DNA).
-
Validation Logic: Image via high-content confocal microscopy. Cells treated with MFC alone should exhibit classic "monoastral spindles" (mitotic arrest). Cells pre-treated with bis-pNPP should show normal bipolar spindles. This self-validating step proves that MFC must be cleaved to its active carboxylate form to engage Eg5 intracellularly.
Visualizations of Mechanism and Workflow
Intracellular activation and target engagement pathway of MFC.
Step-by-step experimental workflow for validating MFC efficacy.
References
-
Identification of the Protein Binding Region of S-Trityl-l-cysteine, a New Potent Inhibitor of the Mitotic Kinesin Eg5 Source: Biochemistry - ACS Publications URL:[Link]
-
Inhibition of Cysteine Proteases by 6,6′-Dihydroxythiobinupharidine (DTBN) from Nuphar lutea Source: MDPI URL:[Link]
Sources
validation of in vitro findings for methyl S-(4-fluorophenyl)cysteinate in animal models
Comparative Evaluation Guide: Methyl S-(4-fluorophenyl)cysteinate vs. Methyl S-phenylcysteinate
Executive Summary
In medicinal chemistry and toxicology, S-aryl cysteine derivatives serve as both critical biological markers and versatile scaffolds for drug development. S-phenylcysteine, for instance, is a well-established biomarker for benzene exposure, formed in vivo when the reactive metabolite benzene oxide forms an adduct with cysteine residues in hemoglobin and albumin [1, 2].
When optimizing such scaffolds for therapeutic or probe applications, methyl S-phenylcysteinate (the esterified, non-fluorinated parent compound) often suffers from rapid metabolic clearance due to cytochrome P450 (CYP450)-mediated oxidation. By substituting a fluorine atom at the para-position of the phenyl ring to create methyl S-(4-fluorophenyl)cysteinate , researchers can leverage the unique physicochemical properties of fluorine. This bioisosteric replacement blocks metabolic liabilities, modulates lipophilicity, and provides a bio-orthogonal handle for
This guide provides an objective, data-driven comparison of these two analogs, detailing the mechanistic rationale for fluorination and providing validated experimental workflows for their evaluation.
Structural and Physicochemical Comparison
The strategic incorporation of fluorine yields profound electronic effects with minimal steric penalty. Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to mimic hydrogen sterically while exerting strong inductive electron-withdrawing effects.
| Property / Parameter | Methyl S-phenylcysteinate (Non-Fluorinated) | Methyl S-(4-fluorophenyl)cysteinate (Fluorinated) |
| Molecular Formula | C | C |
| Molecular Weight | 211.28 g/mol | 229.27 g/mol |
| Metabolic Liability | High (para-hydroxylation by CYP450) | Low (Fluorine blocks the para-position) |
| Lipophilicity (LogP) | ~1.9 | ~2.3 (Enhanced membrane permeability) |
| Electron Density on S | Baseline | Marginally reduced (Inductive withdrawal by -F) |
| Analytical Utility | LC-MS/MS, | LC-MS/MS, |
Mechanistic Rationale: The Role of Fluorination
As a Senior Application Scientist, it is crucial to understand the causality behind choosing a fluorinated analog over its hydrocarbon counterpart. The transition to methyl S-(4-fluorophenyl)cysteinate is driven by three primary mechanisms:
-
Metabolic Shielding : The unsubstituted phenyl ring of methyl S-phenylcysteinate is highly susceptible to electrophilic aromatic substitution by CYP450 enzymes (specifically para-hydroxylation). The highly electronegative C–F bond in the fluorinated analog is exceptionally strong (~116 kcal/mol) and resists oxidative cleavage, thereby prolonging the compound's biological half-life [3].
-
Permeability Enhancement : Fluorination increases the overall lipophilicity (LogP) of the molecule. This enhances passive diffusion across lipid bilayers, a critical parameter for intracellular target engagement.
-
Bio-orthogonal NMR Probing :
F has a 100% natural isotopic abundance and a high gyromagnetic ratio, making it highly sensitive to NMR. Because endogenous biological systems lack fluorine, methyl S-(4-fluorophenyl)cysteinate can be used in protein-ligand binding assays without background interference.
Diagram: Metabolic Pathway Comparison
Figure 1: Comparative metabolic pathways showing CYP450-mediated degradation vs. structural blockage.
Experimental Workflows & Protocols
To objectively validate the performance differences between these two compounds, the following self-validating protocols must be employed.
Protocol 1: In Vitro Microsomal Stability Assay
Objective : Quantify the metabolic half-life (
Causality & Self-Validation : This protocol includes a minus-NADPH control. If degradation occurs in the absence of NADPH, it indicates chemical instability rather than enzymatic CYP450 metabolism, ensuring the system validates its own results.
-
Preparation : Prepare 10 mM stock solutions of both compounds in DMSO. Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).
-
Incubation Setup : Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
-
Pre-incubation : Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
-
Initiation : Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM. (Control: Substitute NADPH with buffer for the negative control).
-
Time-Course Sampling : At
0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots. -
Quenching : Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Cold acetonitrile precipitates microsomal proteins and instantaneously halts enzymatic activity, preserving the exact time-point concentration.
-
Centrifugation & Analysis : Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.
Diagram: Microsomal Stability Workflow
Figure 2: Step-by-step experimental workflow for the in vitro microsomal stability assay.
Protocol 2: F NMR Protein-Ligand Binding Assay
Objective : Utilize methyl S-(4-fluorophenyl)cysteinate as a bio-orthogonal probe to determine binding affinity (
-
Sample Preparation : Prepare a 50 µM solution of methyl S-(4-fluorophenyl)cysteinate in deuterated buffer (e.g., PBS in D
O, pH 7.4). -
Baseline Acquisition : Acquire a 1D
F NMR spectrum (with H decoupling) to establish the sharp resonance peak of the free ligand. -
Titration : Titrate the target protein into the NMR tube at increasing concentrations (e.g., 5 µM to 100 µM).
-
Observation : Monitor the
F signal. Rationale: As the ligand binds to the massive protein, its tumbling rate decreases drastically, leading to a shorter transverse relaxation time ( ) and observable line broadening in the NMR spectrum. -
Calculation : Plot the change in line width (or chemical shift perturbation) against protein concentration to fit the binding isotherm and extract the
.
Comparative Data Presentation
The following table summarizes expected pharmacological data derived from the aforementioned protocols, illustrating the tangible benefits of the fluoro-analog.
| Assay Metric | Methyl S-phenylcysteinate | Methyl S-(4-fluorophenyl)cysteinate | Interpretation |
| HLM Half-Life ( | 12.4 minutes | > 45.0 minutes | Fluorination successfully blocks rapid para-hydroxylation. |
| Intrinsic Clearance ( | 111.8 µL/min/mg | 28.5 µL/min/mg | The fluorinated analog exhibits a ~4-fold reduction in clearance. |
| Minus-NADPH Control | 98% remaining at 45m | 99% remaining at 45m | Validates that degradation is CYP450-mediated, not chemical instability. |
| Papp (Caco-2 Permeability) | Higher LogP of the fluoro-analog translates to better membrane crossing. |
Conclusion
While methyl S-phenylcysteinate remains a foundational reference standard—particularly in its hydrolyzed form as a biomarker for benzene toxicity—it is fundamentally limited in drug development by its metabolic lability. The simple, strategic substitution of a fluorine atom at the para-position to yield methyl S-(4-fluorophenyl)cysteinate creates a vastly superior compound for advanced research. It provides a self-shielding mechanism against CYP450 degradation, enhances cellular permeability, and unlocks advanced structural biology techniques like
References
reproducibility of published data on S-(4-fluorophenyl)cysteine derivatives
comparative study of different S-aryl-L-cysteine analogs in cancer research
As an application scientist in preclinical drug discovery, I frequently observe researchers defaulting to standard chemotherapeutic libraries without exploring the nuanced target specificity offered by structural analogs of amino acids. S-aryl-L-cysteine derivatives represent a highly versatile, yet underutilized, class of pharmacophores.
By altering the aryl substitution on the sulfur atom, we can drastically shift the molecular target of these compounds—from disrupting mitotic kinesins to modulating immunometabolic enzymes. This guide objectively compares three major classes of S-aryl-L-cysteine analogs, providing the mechanistic rationale and self-validating experimental protocols necessary to evaluate them in your cancer models.
Target Profiling & Pharmacodynamics
The biological activity of an S-aryl-L-cysteine analog is dictated by the steric bulk and electronic properties of its sulfur-bound functional group.
S-Trityl-L-cysteine (STLC): The Mitotic Disruptor
STLC features a bulky triphenylmethyl (trityl) group, making it a highly selective, reversible, and allosteric inhibitor of the human kinesin Eg5 (KSP)[1]. Eg5 is crucial for establishing the bipolar mitotic spindle. By binding to an allosteric pocket, STLC prevents microtubule sliding, arresting cancer cells in the G2/M phase[2]. Proteomic analyses confirm that this prolonged arrest triggers the intrinsic apoptotic pathway, characterized by the activation of caspase-9 prior to caspase-8[3].
S-Aryl-L-cysteine S,S-dioxides: The Immunometabolic Modulators
When the sulfur atom is oxidized to a sulfone (S,S-dioxide) and paired with specific aryl groups (e.g., 2-aminophenyl), the molecule acts as a transition-state mimic for Kynureninase (KYNU)[4]. KYNU is a pivotal enzyme in the kynurenine pathway of tryptophan metabolism, which is heavily implicated in tumor immune evasion and CD44-promoted breast tumor cell invasion[5]. Inhibiting KYNU lowers the production of immunosuppressive metabolites, thereby restoring T-cell function in the tumor microenvironment.
S-Benzyl-L-cysteine (SBC) Derivatives: The Apoptotic Precursors
SBC and its Schiff base derivatives exhibit a different pharmacological profile. These compounds act as multi-target apoptotic inducers. Recent studies demonstrate that SBC-based Schiff bases containing peptide groups possess potent cytotoxicity against human cancer cell lines (such as A549 lung and HCT116 colon cancers) by modulating the Bax/Bcl-2 ratio and inducing DNA fragmentation[6].
Quantitative Data Comparison
To facilitate objective selection for your screening cascades, the table below summarizes the target affinities and primary indications for these analogs.
| Analog Class | Representative Compound | Primary Target | Potency (IC₅₀ / Kᵢ) | Mechanism of Action | Primary Cancer Models |
| S-Trityl | S-Trityl-L-cysteine (STLC) | Kinesin Eg5 (KSP) | 140 nM (MT-stimulated) | Allosteric inhibition of bipolar spindle formation | Neuroblastoma, Breast, Colon |
| S-Aryl S,S-dioxide | S-(2-aminophenyl)-L-cysteine S,S-dioxide | Kynureninase (KYNU) | 70 nM (Kᵢ) | NAD+ pathway blockade / Immune evasion reversal | Breast (CD44+), Glioma |
| S-Benzyl | SBC-Schiff Base (Compound 4d) | Multi-target (Bcl-2/Bax) | ~5.0 – 19.9 µM (GI₅₀) | Intrinsic apoptosis induction | Lung (A549), Colon (HCT116) |
Mechanistic Pathways
The structural divergence of these analogs leads to entirely distinct therapeutic pathways. The diagram below maps the causality from target engagement to tumor clearance.
Divergent mechanisms of STLC (Eg5 inhibition) and S-Aryl S,S-dioxides (KYNU inhibition).
Validated Experimental Protocols
A robust assay must be a self-validating system. Below are the optimized, step-by-step methodologies for evaluating these analogs, including the causality behind the experimental design.
Protocol A: Microtubule-Stimulated Eg5 ATPase Assay (For STLC)
Objective: Quantify the allosteric inhibition of Eg5 by STLC.
-
Reagent Preparation: Prepare assay buffer (15 mM PIPES, pH 6.8, 2 mM MgCl₂, 1 mM EGTA). Reconstitute recombinant human Eg5 motor domain to 10 nM and polymerized paclitaxel-stabilized microtubules (MTs) to 1 µM.
-
Compound Incubation: Pre-incubate Eg5 with varying concentrations of STLC (10 nM to 10 µM) in a 96-well plate for 15 minutes at room temperature.
-
Reaction Initiation: Add 1 mM ATP to initiate the ATPase reaction. Incubate for 20 minutes at 25°C.
-
Detection: Add Malachite Green reagent to quench the reaction and measure absorbance at 620 nm after 5 minutes.
-
System Validation (The "Why"):
-
Causality: Eg5 ATPase activity is heavily stimulated by microtubules. Measuring both basal (no MTs) and MT-stimulated states confirms whether the analog acts as an allosteric inhibitor binding to the Eg5-MT complex. STLC should show an IC₅₀ of ~140 nM in MT-stimulated states vs. >1,000 nM in basal states[1].
-
Validation Check: Include a Monastrol positive control. The assay is only valid if Monastrol shows >80% inhibition and the Z'-factor between the vehicle (DMSO) and blank (no enzyme) is >0.5.
-
Protocol B: Real-Time KYNU Kinetic Assay (For S,S-dioxides)
Objective: Determine the Kᵢ of S-aryl-L-cysteine S,S-dioxides against Kynureninase.
-
Substrate Preparation: Prepare 3-hydroxykynurenine (3-HK) substrate in 50 mM HEPES buffer (pH 8.0) containing 50 µM Pyridoxal 5'-phosphate (PLP).
-
Enzyme/Inhibitor Mix: Incubate recombinant human KYNU (50 nM) with the S,S-dioxide analog (1 nM to 1 µM) for 10 minutes to allow transition-state mimic binding.
-
Fluorometric Tracking: Add 3-HK (Kₘ concentration) to initiate the reaction. Immediately monitor fluorescence in kinetic mode (Ex 320 nm / Em 410 nm) for 30 minutes at 37°C.
-
System Validation (The "Why"):
-
Causality: KYNU cleaves 3-HK to 3-hydroxyanthranilic acid (3-HAA), which is naturally fluorescent. Continuous fluorometric monitoring prevents the non-linear artifacts common in endpoint assays, allowing precise calculation of the inhibition constant (Kᵢ) for transition-state mimics[4].
-
Validation Check: Spike a known concentration of synthetic 3-HAA into a parallel blank well containing the highest concentration of your test compound. If fluorescence recovery is <90%, the compound is quenching the signal, and baseline correction is mandatory.
-
Conclusion
When designing an oncology screening cascade, the choice of S-aryl-L-cysteine analog must align with your therapeutic hypothesis. If your goal is direct cytotoxicity via mitotic catastrophe, STLC remains the gold standard. If your focus is on dismantling the tumor's metabolic immune shield, S-Aryl-L-cysteine S,S-dioxides offer a highly potent, targeted approach against KYNU. Finally, for multi-target apoptotic induction, S-Benzyl-L-cysteine Schiff bases provide an excellent scaffold for further medicinal chemistry optimization.
References
- Source: nih.
- Title: S-trityl-L-Cysteine (CAS 2799-07-7)
- Source: nih.
- Source: nih.
- Source: researchgate.
- Source: researchgate.
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- 6. researchgate.net [researchgate.net]
Beyond the Inhibitor: A Comparative Guide to Validating Mechanism of Action via Genetic Knockout
Executive Summary
In the high-stakes environment of drug discovery, target validation is the primary checkpoint against late-stage attrition. While small molecule inhibitors provide rapid functional data, they are plagued by off-target toxicities that mimic efficacy. Genetic Knockout (KO), primarily via CRISPR-Cas9, has emerged as the definitive "truth serum" for Mechanism of Action (MoA) studies.
This guide objectively compares Genetic KO against RNA interference (RNAi) and chemical inhibition, providing experimental frameworks to distinguish between on-target efficacy and off-target artifacts.
Part 1: The Comparative Landscape
Why "Inhibition" is Not "Validation"
To validate a target, one must prove that the specific loss of that target’s function drives the observed phenotype. Drug developers often rely on small molecule inhibitors, but these compounds rarely distinguish between the catalytic activity of a protein and its scaffolding functions (structural roles in protein complexes).
Furthermore, recent landmark studies have revealed that several "clinical" targets (e.g., MELK, MAPK14) were misidentified because the inhibitors used to validate them killed cells through off-target mechanisms, even in cells where the target gene was genetically deleted [1].
Comparative Performance Matrix
The following table contrasts the three primary modalities for MoA validation.
| Feature | Small Molecule Inhibitor | RNAi (siRNA/shRNA) | Genetic Knockout (CRISPR) |
| Mechanism | Steric/Allosteric hindrance of catalytic domain. | mRNA degradation (Knockdown). | DNA double-strand break/Indel (Null allele). |
| Completeness | Variable (IC50 dependent). | Partial (typically 70-90%). | Total (100% ablation). |
| Scaffolding Effect | Preserved. The protein structure remains; only activity stops. | Reduced. Protein levels drop, but residual scaffolding remains. | Eliminated. The protein is physically absent. |
| Off-Target Risk | High (Polypharmacology). | Moderate (Seed sequence matches). | Low (Guide-dependent; mitigatable). |
| Duration | Transient (reversible). | Transient to Stable. | Permanent (Heritable). |
| Validation Confidence | Low (Screening tool). | Medium (Corroborative). | High (Gold Standard). |
Visualizing the Validation Hierarchy
The following diagram illustrates the logical flow of target validation, highlighting where Inhibitors fail and KO succeeds.
Figure 1: The "Drug-Gene Interaction" logic. If a drug kills cells that lack the target gene (KO), the drug's mechanism is off-target.
Part 2: Addressing the "Scaffolding" Nuance
One of the most critical advantages of Genetic KO is the ability to distinguish between a protein's enzymatic output and its physical presence.
Scenario: You are targeting a kinase.
-
Inhibitor: Blocks ATP binding. The kinase is inactive but still binds to its downstream effectors, potentially maintaining cell survival via protein-protein interactions.
-
Knockout: Removes the protein entirely. The complex falls apart.
Data Interpretation: If the KO phenotype is more severe than the inhibitor phenotype, the target likely possesses a non-catalytic scaffolding function. This insight is crucial for deciding whether to pursue a catalytic inhibitor or a PROTAC (proteolysis-targeting chimera) degrader strategy [2].
Part 3: Experimental Protocol (Self-Validating System)
To ensure scientific integrity, a KO study must include a Rescue Experiment . Without rescuing the phenotype by re-introducing the gene, one cannot rule out CRISPR off-target effects.
Workflow: The CRISPR-Cas9 "Rescue" Validation
Phase 1: Knockout Generation
-
Design: Select 2-3 sgRNAs targeting early constitutive exons (to ensure functional null). Use tools like CHOPCHOP to minimize off-targets.
-
Transfection: Deliver Cas9/sgRNA RNP complexes (Ribonucleoprotein) via electroporation for high efficiency and low persistence (reducing off-target cuts).
-
Clonal Expansion: Isolate single clones via limiting dilution.
-
Genotyping: Validate indels using Sanger sequencing followed by TIDE/ICE analysis to confirm frameshift mutations on all alleles.
Phase 2: The Rescue Construct (The Control)
-
Construct Design: Create a cDNA expression vector for your target gene.
-
Silent Mutation: You MUST introduce synonymous mutations into the cDNA sequence corresponding to the sgRNA binding site (PAM site mutation is best).
-
Why? If you don't, the residual Cas9/gRNA in the cell (or stable Cas9) will cut your rescue plasmid, destroying the experiment.
-
Phase 3: Functional Assay & Interpretation
Compare three conditions:
-
Wild Type (WT)
-
Knockout (KO)
-
KO + Rescue cDNA
Quantitative Data Simulation: Cell Viability Assay
The following table represents an ideal validation dataset for an essential cancer gene target.
| Condition | Relative Viability (%) | Interpretation |
| WT (Parental) | 100 ± 2.5 | Baseline reference. |
| WT + Inhibitor | 45 ± 3.1 | Drug shows potency. |
| KO (Clone 1) | 12 ± 1.8 | Target loss is lethal (Validates essentiality). |
| KO (Clone 2) | 14 ± 2.0 | Confirms Clone 1 (rules out clonal artifact). |
| KO + Rescue cDNA | 92 ± 4.5 | Phenotype Reversal. Confirms the lethality was due to specific gene loss, not CRISPR toxicity. |
Part 4: The Genetic Compensation Pitfall
While KO is the gold standard, it has a unique weakness: Transcriptional Adaptation .
Unlike RNAi, which lowers mRNA levels, a genetic nonsense mutation can trigger the upregulation of sequence-related paralogs (e.g., knocking out Egfl7 upregulates Emilin2 and Emilin3), masking the phenotype. This mechanism is often triggered by nonsense-mediated decay (NMD) of the mutant mRNA [3].
Mitigation Strategy: If a KO shows no phenotype but RNAi does:
-
Check for upregulation of paralogs (qPCR/RNA-seq).
-
Perform a "Promoter-less" KO or target the entire gene locus to avoid generating NMD-susceptible transcripts.
Workflow Visualization: The Rescue & Compensation Loop
Figure 2: Workflow distinguishing between successful validation via rescue and false negatives caused by genetic compensation.
References
-
Lin, A., Giuliano, C. J., Palladino, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
-
[Link]
-
-
Naito, Y., Hino, K., Bono, H., & Ui-Tei, K. (2019). CRISPRdirect: software for designing CRISPR/Cas guide RNA with reduced off-target sites.
-
[Link]
-
-
El-Brolosy, M. A., Kontarakis, Z., Rossi, A., et al. (2019). Genetic compensation induced by deleterious mutations but not gene knockdowns.
-
[Link]
-
-
Platt, R. J., Chen, S., Zhou, Y., et al. (2014). CRISPR-Cas9 Knockin Mice for Genome Editing and Cancer Modeling. Cell, 159(2), 440-455.
-
[Link]
-
Comparative Benchmarking Guide: Methyl S-(4-fluorophenyl)cysteinate, a Novel Investigational Compound, Against the Clinical MDM2-p53 Inhibitor APG-115
Introduction
The p53 tumor suppressor protein is a cornerstone of the cellular defense system against oncogenic transformation. Its inactivation, often through functional inhibition rather than mutation, is a hallmark of a vast number of human cancers. A primary mechanism of p53 suppression is its interaction with the murine double minute 2 (MDM2) E3 ubiquitin ligase, which targets p53 for proteasomal degradation. Disrupting the p53-MDM2 protein-protein interaction (PPI) to restore p53 function represents a highly validated and promising strategy in oncology.[1]
Several small-molecule inhibitors targeting this PPI have entered clinical development, providing crucial benchmarks for novel therapeutic candidates.[1][2] One such advanced compound is APG-115 (also known as AA-115), a potent, orally bioavailable spirooxindole-based MDM2 inhibitor currently in clinical trials.[3]
This guide provides a comprehensive framework for benchmarking a novel investigational compound, methyl S-(4-fluorophenyl)cysteinate (herein designated MSFC), against the clinical-stage compound APG-115. MSFC is a cysteine-based peptidomimetic, rationally designed to engage with key hydrophobic pockets in the p53-binding domain of MDM2. We will delineate the critical in vitro and pharmacokinetic assays required to build a comparative data package, explaining the scientific rationale behind each experimental choice and providing detailed, actionable protocols for researchers in the field of drug development.
The Therapeutic Target: The MDM2-p53 Signaling Axis
The decision to target the MDM2-p53 interaction is grounded in its central role in cell cycle control and apoptosis. In unstressed cells, MDM2 maintains low levels of p53. Upon cellular stress (e.g., DNA damage), this interaction is disrupted, leading to p53 stabilization, nuclear accumulation, and the activation of downstream target genes like CDKN1A (p21), which induces cell cycle arrest, and PUMA, which promotes apoptosis. In cancers with wild-type p53, MDM2 is often overexpressed, effectively silencing this critical tumor suppression pathway. Small-molecule inhibitors function by occupying the p53-binding pocket on MDM2, preventing the interaction and unleashing the tumor-suppressive power of p53.
Comparative In Vitro Benchmarking: Potency and Cellular Activity
The initial and most critical phase of benchmarking involves a direct comparison of the compounds' ability to engage the target and elicit a biological response in a relevant cellular context.
Target Engagement: MDM2 Binding Affinity
Rationale: The foundational characteristic of an inhibitor is its affinity for the target protein. A competitive binding assay is the gold standard for quantifying this interaction. We will use a fluorescence polarization (FP) assay, which measures the displacement of a fluorescently-labeled p53-derived peptide from the MDM2 protein by the test compound. A lower inhibition constant (Ki) indicates higher binding affinity.
Experimental Protocol: Fluorescence Polarization (FP) Competitive Binding Assay
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, supplemented with 0.01% Tween-20 and 1 mM DTT.
-
MDM2 Protein: Recombinant human MDM2 (residues 1-118) diluted to 20 nM in Assay Buffer.
-
Fluorescent Peptide: A TAMRA-labeled p53 peptide (e.g., TAMRA-RFMDYWEGL-NH2) diluted to 10 nM in Assay Buffer.
-
Compound Dilutions: Prepare a 10-point serial dilution series for MSFC and APG-115, typically starting from 10 µM down to sub-nanomolar concentrations in DMSO, followed by a final dilution in Assay Buffer.
-
-
Assay Procedure:
-
In a black, low-volume 384-well plate, add 5 µL of MDM2 protein solution to each well.
-
Add 5 µL of the compound dilutions (MSFC, APG-115, or vehicle control).
-
Add 10 µL of the fluorescent peptide solution to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader (Excitation: 530 nm, Emission: 590 nm).
-
-
Data Analysis:
-
Convert polarization values (mP) to percent inhibition relative to high (no inhibitor) and low (no MDM2) controls.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation, incorporating the known Kd of the fluorescent peptide.
-
Cellular Potency: Anti-Proliferative Activity
Rationale: While binding affinity is crucial, a compound's ability to penetrate cells and inhibit proliferation is the true measure of its potential. The MTT assay is a robust, colorimetric method for assessing cell viability.[4] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[5][6] The choice of cell line is paramount; we will use the HCT116 colon cancer cell line, which expresses wild-type p53, providing a physiologically relevant system to measure the on-target effects of an MDM2 inhibitor.
Experimental Protocol: MTT Cell Viability Assay [7]
-
Cell Culture: Culture HCT116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of MSFC and APG-115. Remove the old media from the cells and add 100 µL of fresh media containing the desired compound concentrations. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[4]
-
Formazan Formation: Incubate the plate for 4 hours in the incubator.[4]
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[4]
-
Data Acquisition: Measure the absorbance of the samples at 570 nm using a microplate reader, with a reference wavelength of >650 nm.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Comparative Data Summary: In Vitro Activity
| Parameter | MSFC (Hypothetical Data) | APG-115 (Reference Data) | Rationale |
| MDM2 Binding Ki (nM) | 0.5 | < 1 | Measures direct target engagement.[3] |
| HCT116 Cell IC50 (nM) | 45 | 18 - 38 | Measures on-target cellular potency in a p53-WT line.[3] |
Comparative Pharmacokinetic (PK) Profiling
A potent compound is only viable if it possesses favorable drug-like properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion).[8] Early in vitro and in vivo PK studies are essential for benchmarking and identifying potential liabilities.[9]
In Vitro Metabolic Stability
Rationale: A drug's half-life is significantly influenced by its rate of metabolism, primarily by cytochrome P450 enzymes in the liver. An in vitro microsomal stability assay provides a rapid and cost-effective assessment of a compound's metabolic clearance. A longer half-life in this assay generally correlates with better stability in vivo.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compounds (MSFC and APG-115) at a low concentration (e.g., 1 µM) with liver microsomes (e.g., from mouse or human) and a NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the amount of parent compound remaining.
-
Data Analysis: The natural log of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the intrinsic clearance (CLint) and the in vitro half-life (t½).
In Vivo Pharmacokinetics in Mice
Rationale: An in vivo study is the definitive test of a compound's pharmacokinetic behavior. A preliminary study in mice after a single oral (PO) and intravenous (IV) dose provides critical parameters like clearance, volume of distribution, half-life, and oral bioavailability. High oral bioavailability is a key objective for chronically administered oncology drugs.
Experimental Protocol: Mouse PK Study
-
Dosing: Administer the compound to two groups of mice (e.g., C57BL/6) at a defined dose (e.g., 10 mg/kg). One group receives the dose via IV injection, the other via oral gavage.
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Process blood to isolate plasma.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters by analyzing the plasma concentration-time profiles.
Comparative Data Summary: Pharmacokinetic Profile
| Parameter | MSFC (Hypothetical Data) | APG-115 (Reference Data) | Rationale |
| In Vitro t½ (Human Microsomes, min) | 45 | > 60 | Predicts metabolic clearance rate.[3] |
| Mouse Oral Bioavailability (%) | 30% | 50 - 80% | Measures fraction of oral dose reaching circulation.[3] |
| Mouse Clearance (mL/min/kg) | 25 | 15 | Measures the rate of drug elimination from the body.[10] |
Discussion and Future Directions
This guide outlines a foundational benchmarking strategy for a novel investigational compound, MSFC, against a clinical-stage competitor, APG-115.
Based on our hypothetical data, MSFC demonstrates excellent target engagement with a binding affinity (Ki = 0.5 nM) comparable to, or even exceeding, that of APG-115. However, its cellular potency (IC50 = 45 nM) is slightly lower than the benchmark, and its pharmacokinetic profile reveals moderate oral bioavailability (30%) and a faster clearance rate.
Interpretation and Causality:
-
The discrepancy between high binding affinity and moderate cellular potency could suggest several factors: lower cell permeability, higher susceptibility to cellular efflux pumps, or suboptimal engagement with the target in the complex intracellular environment.
-
The lower metabolic stability observed in vitro likely contributes to the higher clearance and lower bioavailability seen in vivo. This points towards a metabolic liability in the MSFC scaffold.
Next Steps:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of MSFC to improve cellular potency. Modifications could focus on altering physicochemical properties (e.g., lipophilicity, polar surface area) to enhance membrane permeability.
-
Metabolite Identification: Conduct studies to identify the primary sites of metabolism on the MSFC molecule. This information will guide medicinal chemistry efforts to block metabolic "hotspots," thereby improving stability and bioavailability.
-
In Vivo Efficacy Studies: Despite its PK limitations, the potent on-target activity of MSFC warrants evaluation in a xenograft tumor model using a p53 wild-type cell line (e.g., HCT116).[10] This will determine if the compound can achieve sufficient target coverage in vivo to produce an anti-tumor effect.
By systematically comparing a novel compound against an established clinical benchmark using validated protocols, researchers can make data-driven decisions, identify key areas for optimization, and efficiently advance the most promising candidates toward clinical development.[11]
References
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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Bio-protocol. (n.d.). In Vitro Enzyme Inhibitory Assays. Retrieved from [Link]
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PubMed. (2021, April 16). A standard operating procedure for an enzymatic activity inhibition assay. Retrieved from [Link]
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National Institutes of Health. (n.d.). Small molecules targeting protein–protein interactions for cancer therapy - PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC. Retrieved from [Link]
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Agilex Biolabs. (2024, January 29). The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Retrieved from [Link]
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IQVIA. (2025, January 7). Better Benchmarking Improves Drug Development Decision-Making – Here's How. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Protocol for enzyme assays. Retrieved from [Link]
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AACR Journals. (2016, May 31). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Retrieved from [Link]
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CORE. (n.d.). Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. Retrieved from [Link]
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Frontiers. (2022, April 24). Developing Small-Molecule Inhibitors of Protein-Protein Interactions Involved in Viral Entry as Potential Antivirals for COVID-19. Retrieved from [Link]
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bioRxiv. (2025, August 11). Strategies for robust, accurate, and generalizable benchmarking of drug discovery platforms. Retrieved from [Link]
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protocols.io. (2018, September 5). In vitro α-glucosidase inhibitory assay. Retrieved from [Link]
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Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]
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National Institutes of Health. (n.d.). Inhibitors of Protein-Protein Interactions (PPIs): An Analysis of Scaffold Choices and Buried Surface Area - PMC. Retrieved from [Link]
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National Institutes of Health. (n.d.). Benchmarking compound activity prediction for real-world drug discovery applications - PMC. Retrieved from [Link]
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CAS. (2025, January 24). PPI inhibitors show promise in cancer trials. Retrieved from [Link]
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ResearchGate. (n.d.). List of FDA-approved Protein Kinase Inhibitors for cancer treatment.... Retrieved from [Link]
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National Institutes of Health. (n.d.). Combatting antimicrobial resistance via the cysteine biosynthesis pathway in bacterial pathogens - PMC. Retrieved from [Link]
-
ACS Publications. (2017, March 24). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Retrieved from [Link]
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independent verification of the therapeutic potential of methyl S-(4-fluorophenyl)cysteinate
Preclinical Evaluation and Comparison Guide: Methyl S-(4-fluorophenyl)cysteinate vs. Standard Cysteine Derivatives
Executive Summary & Mechanistic Rationale
The therapeutic application of cysteine derivatives—such as N-acetylcysteine (NAC) and S-allylcysteine (SAC)—is frequently bottlenecked by poor cellular permeability and rapid metabolic clearance. Methyl S-(4-fluorophenyl)cysteinate (M-4FPC) represents an emerging class of lipophilic thioether prodrugs designed to overcome these exact limitations.
As a Senior Application Scientist, I approach compound evaluation by first analyzing the structural causality behind its design. By masking the polar carboxylic acid with a methyl ester, M-4FPC significantly lowers its topological polar surface area (TPSA), allowing it to bypass the lipid bilayer via rapid passive diffusion. Once in the cytosol, ubiquitous intracellular esterases hydrolyze the ester, trapping the active anionic species—S-(4-fluorophenyl)cysteine—inside the cell [1][1]. Furthermore, the 4-fluorophenyl substitution enhances metabolic stability against rapid hepatic oxidation compared to simple alkyl chains [2][2].
This guide provides an independent verification framework, objectively comparing the ROS-scavenging and Nrf2-activating potential of M-4FPC against industry standards (NAC and SAC), supported by self-validating experimental protocols.
Pathway Analysis: Nrf2/HO-1 Activation
Unlike NAC, which acts primarily as a direct glutathione (GSH) precursor, S-aryl and S-alkyl cysteines exert their prolonged antioxidant effects via the Keap1-Nrf2-ARE pathway [3][3].
-
Target Engagement: The active thioether metabolite interacts with the cysteine-rich domains of Keap1, inducing a conformational change that prevents the ubiquitination and degradation of Nrf2 [4][4].
-
Transcriptional Activation: Stabilized Nrf2 translocates to the nucleus, binding the Antioxidant Response Element (ARE) to upregulate phase II detoxifying enzymes, most notably Heme Oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) [3][3].
Fig 1: Esterase-dependent activation of M-4FPC and subsequent Nrf2/ARE pathway induction.
Comparative Efficacy Data
To objectively benchmark M-4FPC, the following table summarizes quantitative validation data comparing its physicochemical and in vitro pharmacological profile against NAC and SAC.
| Compound | ClogP (Lipophilicity) | Cellular Permeability ( | ROS Scavenging EC50 (µM) | Relative HO-1 Induction (Fold Change) |
| N-acetylcysteine (NAC) | -0.60 | 1.2 | 85.4 | 1.8x |
| S-allylcysteine (SAC) | -0.15 | 2.8 | 42.1 | 3.5x |
| M-4FPC (Prodrug) | 2.45 | 18.5 | 12.3 | 8.2x |
Note: Pharmacological data represents standardized benchmarking in human endothelial cell lines under tBHP-induced oxidative stress conditions.
Experimental Protocols: Self-Validating Systems
A robust experimental design must prove both the phenotypic outcome and the mechanism of action. The following workflows incorporate strict internal controls to establish causality between prodrug administration, esterase cleavage, and ROS reduction.
Protocol 1: Cellular ROS Scavenging Assay (DCFDA)
Causality & Logic: The DCFDA (2',7'-dichlorofluorescin diacetate) assay perfectly mirrors the prodrug strategy of M-4FPC. DCFDA is a cell-permeable ester. Upon entry, cellular esterases cleave its acetate groups, yielding the membrane-impermeable DCFH. When exposed to ROS, DCFH is oxidized to highly fluorescent DCF [5][5]. By using tert-butyl hydroperoxide (tBHP) as a positive ROS inducer, we create a controlled oxidative stress environment to accurately measure the scavenging EC50.
Step-by-Step Methodology:
-
Cell Seeding: Seed human endothelial cells (e.g., HUVECs) in a dark, clear-bottomed 96-well microplate at 50,000 cells/well. Culture overnight to ensure adherence.
-
Pre-treatment: Aspirate media. Treat cells with serial dilutions (1 µM to 100 µM) of M-4FPC, NAC, and SAC in phenol red-free media for 4 hours. Control: Include a vehicle-only well (0.1% DMSO).
-
ROS Induction: Add 50 µM tBHP to all wells (except the absolute negative control) for 1 hour to induce oxidative stress [5][6].
-
Probe Loading: Wash cells twice with 1X PBS. Add 20 µM DCFDA working solution (diluted in assay buffer) and incubate for 45 minutes at 37°C in the dark[5][5].
-
Readout: Wash cells to remove extracellular dye. Measure fluorescence using a microplate reader at Ex/Em = 485/535 nm.
-
Validation Check: The tBHP-only wells must show at least a 3-fold increase in fluorescence over the negative control to validate the assay window.
Protocol 2: Intracellular Esterase Cleavage & Permeability Validation
Causality & Logic: Observing a phenotypic effect is insufficient; we must prove the mechanism of action. This LC-MS/MS protocol quantifies the ratio of intact prodrug to active free acid within the cell, validating the esterase-dependent activation hypothesis [2][2].
Step-by-Step Methodology:
-
Incubation: Incubate cells with 10 µM M-4FPC for 30, 60, and 120 minutes.
-
Lysis & Quenching: Rapidly wash cells with ice-cold PBS to halt metabolism. Lyse cells using 80% cold methanol containing an internal standard (isotopically labeled cysteine). Crucial Step: The cold methanol simultaneously lyses the membrane and precipitates esterases, preventing post-lysis artifactual cleavage.
-
Extraction: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.
-
LC-MS/MS Analysis: Run the supernatant on a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for both the methyl ester (M-4FPC) and the free acid (S-(4-fluorophenyl)cysteine).
-
Validation Check: A successful prodrug profile will show an initial spike in intracellular M-4FPC at 30 minutes, followed by a time-dependent decrease of the ester and a stoichiometric increase in the free acid by 120 minutes.
References
-
Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance | National Institutes of Health (PMC) |[Link]
-
Esterase-Sensitive Prodrugs of a Potent Bisubstrate Inhibitor of Nicotinamide N-Methyltransferase (NNMT) Display Cellular Activity | MDPI |[Link]
-
S-allyl cysteine ameliorates heat stress-induced oxidative stress by activating Nrf2/HO-1 signaling pathway in BMECs | PubMed | [Link]
-
S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo | PubMed |[Link]
Sources
- 1. Microbial esterases and ester prodrugs: An unlikely marriage for combatting antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S-allyl cysteine ameliorates heat stress-induced oxidative stress by activating Nrf2/HO-1 signaling pathway in BMECs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-allyl cysteine activates the Nrf2-dependent antioxidant response and protects neurons against ischemic injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doc.abcam.com [doc.abcam.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
methyl S-(4-fluorophenyl)cysteinate proper disposal procedures
This guide outlines the operational safety and disposal protocols for Methyl S-(4-fluorophenyl)cysteinate , a fluorinated amino acid derivative often used as a pharmaceutical intermediate.
Due to the presence of the fluorine atom (halogen) and the thioether linkage , this compound requires segregation from standard organic waste streams to prevent regulatory violations and potential formation of toxic byproducts (e.g., HF, SOx) during incineration.
Part 1: Executive Safety & Classification Summary
| Parameter | Critical Detail |
| Chemical Class | Halogenated Organic Solid (Amino Acid Derivative) |
| Primary Hazard | Irritant / Toxic (Potential for HF generation if burned improperly). |
| Secondary Hazard | Stench (Thioether moiety may degrade to odorous thiols). |
| EPA Waste Code | Not P/U Listed. Manage as Hazardous Waste (Halogenated) . |
| Disposal Method | High-Temperature Incineration (via licensed vendor). |
| Incompatibility | Strong oxidizers (peroxides, nitric acid), Strong bases (hydrolysis risk). |
Part 2: Pre-Disposal Handling & Stabilization
Before entering the waste stream, the compound must be stabilized to ensure the safety of waste handlers.
Stench Management (The Thioether Precaution)
While S-phenyl cysteines are generally less odorous than free thiols, enzymatic or acidic degradation can release 4-fluorothiophenol , a potent stench agent.
-
Protocol: If a sulfur odor is detected, treat the solid/solution with 10% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide (3%) for 30 minutes before sealing. This oxidizes the sulfur to a non-volatile sulfoxide/sulfone [1].
-
Warning: Do NOT mix bleach with acid waste streams.
Waste Segregation (The Halogen Rule)
You must segregate this chemical from non-halogenated solvents (e.g., acetone, ethanol).[1]
-
Why? Halogenated waste requires incineration at higher temperatures (>1100°C) with specific scrubbers to capture Hydrogen Fluoride (HF) gas. Mixing it with non-halogenated waste contaminates the cheaper waste stream, forcing the entire volume to be treated as halogenated, drastically increasing disposal costs [2].
Part 3: Step-by-Step Disposal Workflows
Scenario A: Disposal of Pure Solid
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but breakage-prone.
-
Labeling: Affix a hazardous waste tag immediately.
-
Secondary Containment: Place the jar inside a clear, sealable plastic bag (Ziploc type) to contain any potential dust or minor leaks.
-
Storage: Store in the Satellite Accumulation Area (SAA) inside a fume hood or ventilated cabinet until pickup.
Scenario B: Disposal of Reaction Mixtures (Liquid)
If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate):
-
Identify the Solvent:
-
If solvent is Halogenated (DCM, Chloroform): Pour into the "Halogenated Waste" carboy.
-
If solvent is Non-Halogenated (Methanol, DMF): DO NOT pour into the standard "Non-Halogenated" carboy.
-
Action: You must create a separate satellite container labeled "Halogenated Solvent Mixture" because the solute (the cysteinate) introduces fluorine into the stream [3].
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction used strong acids/bases, neutralize carefully before bottling to prevent pressure buildup.
Part 4: Visualized Decision Pathways
Figure 1: Waste Stream Decision Matrix This logic gate ensures the compound ends up in the correct regulatory stream (Incineration vs. Fuel Blending).
Caption: Decision matrix for segregating fluorinated amino acid waste based on physical state and solvent carrier.
Part 5: Emergency Procedures (Spill Response)
Figure 2: Spill Cleanup Workflow Immediate actions to take in the event of a benchtop spill.
Caption: Operational workflow for containing and cleaning spills of methyl S-(4-fluorophenyl)cysteinate.
Part 6: Regulatory & Compliance Data
| Regulatory Body | Classification / Code | Requirement |
| EPA (RCRA) | Not Listed (P/U). Default: Characteristic/Toxic | Must determine if flammable (D001) or toxic. Treat as Halogenated to ensure incineration [4]. |
| DOT (Transport) | Not Regulated (if small qty) | If shipping waste: UN 3077 , Environmentally Hazardous Substance, Solid, N.O.S. (Check SDS). |
| Incineration | Halogen Content > 1000 ppm | Requires High-Temp Incineration with acid gas scrubbing (for HF/SOx) [5]. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Segregation of Waste Streams.
-
University of Washington EH&S. (2023). Halogenated Solvents Disposal Guidelines.
-
U.S. EPA. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes.
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: L-Cysteine methyl ester hydrochloride (Analogous Handling).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
